molecular formula C11H9BrO3 B043491 Br-Mmc CAS No. 35231-44-8

Br-Mmc

Número de catálogo: B043491
Número CAS: 35231-44-8
Peso molecular: 269.09 g/mol
Clave InChI: CTENSLORRMFPDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Br-Mmc, also known as this compound, is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromomethyl-7-methoxycoumarin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(bromomethyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENSLORRMFPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188723
Record name 4-Bromomethyl-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35231-44-8
Record name 4-Bromomethyl-7-methoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35231-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromomethyl-7-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035231448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromomethyl-7-methoxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromomethyl-7-methoxycoumarin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K32PB5K8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Br-Mmc Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a prominent fluorescent labeling reagent widely utilized in analytical chemistry and biological sciences. Its utility stems from the coumarin (B35378) scaffold, a versatile fluorophore known for its environmental sensitivity and tunable photophysical properties. The introduction of a methoxy (B1213986) group at the 7-position and a reactive bromomethyl group at the 4-position endows this compound with desirable characteristics for the derivatization of various analytes, particularly carboxylic acids, enabling their sensitive detection by fluorescence-based techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] This technical guide provides a comprehensive overview of the core fluorescence mechanism of this compound, its photophysical properties, and detailed experimental protocols for its characterization and application.

Core Fluorescence Mechanism

The fluorescence of 7-methoxycoumarin (B196161) derivatives, including this compound, is fundamentally governed by an electronic transition to an excited state with significant Intramolecular Charge Transfer (ICT) character.[3][4][5][6] Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In 7-methoxycoumarins, the electron-donating methoxy group at the 7-position and the electron-withdrawing lactone carbonyl group create a "push-pull" system. This facilitates a significant redistribution of electron density in the excited state, leading to a more polar excited state compared to the ground state.

The key modulators of this compound's fluorescence are the substituents on the coumarin ring:

  • 7-Methoxy Group: This strong electron-donating group is crucial for the high fluorescence quantum yield of the coumarin core.[3] It increases the electron density of the aromatic ring, which enhances the efficiency of the ICT process upon photoexcitation. This leads to a highly fluorescent excited state.

  • 4-Bromomethyl Group: The primary role of this group is to provide a reactive site for covalent attachment to analytes.[7] However, the presence of the heavy bromine atom can also influence the photophysical properties through the heavy-atom effect .[8][9][10][11] This effect can promote intersystem crossing (ISC), a non-radiative pathway from the excited singlet state (S1) to the triplet state (T1). An increased rate of ISC would typically lead to a decrease in fluorescence quantum yield. While this effect can be significant, in the case of this compound, the strong fluorescence enhancement by the 7-methoxy group appears to be the dominant factor, especially after derivatization which moves the bromine atom further from the core fluorophore.

Fluorescence quenching in 7-methoxycoumarin can also occur via Photoinduced Electron Transfer (PeT) when in proximity to an electron-donating moiety, such as a guanine (B1146940) base.[12] This process involves the transfer of an electron from the donor to the excited fluorophore, leading to a non-radiative decay to the ground state.

The following diagram illustrates the intramolecular charge transfer mechanism in 7-methoxycoumarin derivatives.

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS 7-Methoxycoumarin (Less Polar) ES Excited 7-Methoxycoumarin (More Polar - ICT State) GS->ES Absorption (hν_ex) ES->GS Fluorescence (hν_em) T1 Triplet State (T1) ES->T1 Intersystem Crossing (ISC) (Promoted by Heavy Atom) Quenched Quenched State ES->Quenched Photoinduced Electron Transfer (PeT) (with electron donor) T1->GS Phosphorescence / Non-radiative Decay Quenched->GS Non-radiative Decay

Intramolecular Charge Transfer (ICT) in 7-Methoxycoumarin.

Data Presentation

PropertyValue (for derivatized this compound)Reference
Excitation Maximum (λex)322 nm[13][14][15]
Emission Maximum (λem)395 nm[13][14][15]
Estimated Photophysical Properties (based on 7-Methoxycoumarin-4-acetic acid in Methanol)
Fluorescence Quantum Yield (ΦF)0.18[11][16]
Fluorescence Lifetime (τF)~2.5 ns (typical for coumarins)[8][17][18][19][20][21][22]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a known standard.[18][23][24]

Materials:

  • This compound derivative

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Corrected fluorescence spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the this compound derivative and the standard in the chosen solvent at a concentration of approximately 10⁻⁵ M.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions. Note the absorbance at the excitation wavelength.

  • Measure Fluorescence Emission: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fits for both plots.

    • Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively, and ηₓ and ηₛₜ are the refractive indices of the solvents.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of a this compound derivative using TCSPC.[19][22][25]

Materials:

  • This compound derivative solution (absorbance < 0.1 at the excitation wavelength)

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a single-photon detector.

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox solution).

Procedure:

  • Instrument Setup: Allow the TCSPC system to warm up and stabilize.

  • Measure Instrument Response Function (IRF): Use a scattering solution to measure the IRF at the excitation wavelength.

  • Measure Sample Decay: Acquire the fluorescence decay of the this compound derivative solution by exciting at an appropriate wavelength (e.g., 322 nm) and collecting the emission at the maximum (e.g., 395 nm).

  • Data Analysis: Use appropriate software to perform a deconvolution of the IRF from the sample decay data and fit the decay to an exponential model to determine the fluorescence lifetime (τF).

Derivatization of Fatty Acids with this compound for HPLC Analysis

This protocol details the pre-column derivatization of fatty acids with this compound for subsequent HPLC analysis.[1][15][26][27]

Materials:

  • Fatty acid sample

  • This compound solution in a suitable solvent (e.g., acetone (B3395972) or acetonitrile)

  • Catalyst solution (e.g., triethylamine (B128534) or a crown ether solution)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the fatty acid sample in an appropriate solvent.

  • Derivatization Reaction:

    • To the sample solution, add an excess of the this compound solution and the catalyst solution.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the reaction mixture to room temperature.

  • HPLC Analysis: Inject an aliquot of the derivatized sample into the HPLC system.

    • Mobile Phase: A typical mobile phase for reversed-phase HPLC would be a gradient of acetonitrile (B52724) and water.

    • Detection: Set the fluorescence detector to the excitation and emission maxima of the this compound derivative (e.g., λex = 322 nm, λem = 395 nm).

The following diagram illustrates the experimental workflow for the derivatization and analysis of fatty acids using this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Fatty Acid Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_BrMmc Add this compound Solution Dissolve->Add_BrMmc Add_Catalyst Add Catalyst Add_BrMmc->Add_Catalyst Heat Heat (e.g., 60-80°C) Add_Catalyst->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into HPLC Cool->Inject Separate Separation on Reversed-Phase Column Inject->Separate Detect Fluorescence Detection (λex=322nm, λem=395nm) Separate->Detect Data Data Acquisition and Analysis Detect->Data

Workflow for Fatty Acid Analysis using this compound Derivatization.

Conclusion

The fluorescence of this compound is a result of a complex interplay between the inherent photophysical properties of the 7-methoxycoumarin core and the influence of its substituents. The strong electron-donating methoxy group drives an efficient intramolecular charge transfer upon excitation, leading to bright fluorescence. While the bromine atom introduces a potential pathway for fluorescence quenching via the heavy-atom effect, its primary role is to facilitate the covalent labeling of analytes. The well-defined excitation and emission spectra, coupled with its reactivity, make this compound a powerful tool for the sensitive quantification of carboxylic acids and other nucleophilic compounds in various scientific disciplines. The provided protocols offer a robust framework for the characterization and application of this versatile fluorescent probe.

References

An In-depth Technical Guide to Carboxylic Acid Labeling with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Br-Mmc Carboxylic Acid Labeling

The analysis of carboxylic acids, such as fatty acids, bile acids, and prostaglandins, is crucial in numerous areas of biomedical research and drug development. However, these molecules often lack strong chromophores or fluorophores, making their detection and quantification by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) challenging. To overcome these limitations, a derivatization strategy is often employed to introduce a tag that enhances detectability.

4-Bromomethyl-7-methoxycoumarin (this compound) is a widely used fluorescent labeling reagent for carboxylic acids. The core principle of this compound labeling lies in a nucleophilic substitution reaction where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of the this compound molecule. This results in the formation of a stable, highly fluorescent ester derivative. This derivatization significantly enhances the sensitivity of detection, particularly in HPLC with fluorescence detection (HPLC-FLD). The coumarin (B35378) moiety provides a strong fluorophore, allowing for detection at the picogram level.[1]

Furthermore, the incorporation of a bromine atom in the derivatized product is advantageous for mass spectrometry analysis. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum of the labeled molecule, with two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2 peaks). This distinctive pattern serves as a clear signature for the presence of the this compound tag, facilitating the identification of labeled analytes in complex biological matrices.

The Chemical Reaction: Esterification of Carboxylic Acids

The labeling of carboxylic acids with this compound is an esterification reaction. The reaction is typically carried out in an aprotic solvent, such as acetone, and is facilitated by a weak base and a phase-transfer catalyst. The base, commonly potassium carbonate, deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. A phase-transfer catalyst, such as 18-crown-6 (B118740), is often used to increase the solubility and reactivity of the carboxylate salt in the organic solvent.

The reaction proceeds as follows:

  • Deprotonation: The carboxylic acid (R-COOH) reacts with the base (e.g., K2CO3) to form the corresponding carboxylate salt (R-COO- K+).

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group of this compound.

  • Ester Formation: This results in the displacement of the bromide ion and the formation of the fluorescent Mmc-ester derivative.

The overall chemical transformation is depicted in the diagram below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Mmc_Ester Fluorescent Mmc-Ester Carboxylic_Acid->Mmc_Ester Br_Mmc This compound Br_Mmc->Mmc_Ester Base Base (e.g., K2CO3) Base->Carboxylic_Acid Deprotonation Catalyst Catalyst (e.g., 18-crown-6) Catalyst->Carboxylic_Acid Solvent Aprotic Solvent (e.g., Acetone) Solvent->Carboxylic_Acid Salt Salt (KBr)

Caption: Chemical reaction scheme for the labeling of a carboxylic acid with this compound.

Experimental Workflow and Protocols

The general workflow for the analysis of carboxylic acids using this compound labeling involves sample preparation, the derivatization reaction, and subsequent analysis by HPLC-FLD or LC-MS.

General Experimental Workflow

The following diagram illustrates the typical steps involved in the this compound labeling and analysis of carboxylic acids from a biological sample.

G Start Biological Sample Extraction Extraction of Carboxylic Acids Start->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization with this compound Evaporation->Derivatization Quenching Reaction Quenching (optional) Derivatization->Quenching Dilution Dilution for Analysis Quenching->Dilution Analysis HPLC-FLD or LC-MS Analysis Dilution->Analysis End Data Analysis Analysis->End

Caption: General experimental workflow for this compound labeling and analysis.

Detailed Experimental Protocol: Labeling of Fatty Acids

This protocol is a generalized procedure based on methodologies reported in the literature for the derivatization of fatty acids.[1] Researchers should optimize the conditions for their specific analytes and sample matrices.

Materials:

  • This compound (4-Bromomethyl-7-methoxycoumarin) solution (e.g., 1 mg/mL in acetone)

  • Potassium carbonate (K2CO3), anhydrous

  • 18-crown-6 ether solution (e.g., 1 mg/mL in acetone)

  • Acetone, HPLC grade

  • Standard solutions of carboxylic acids

  • Extracted and dried sample containing carboxylic acids

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • For standard solutions, prepare a series of concentrations of the carboxylic acid(s) of interest in a suitable solvent.

    • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the carboxylic acid fraction.

    • Evaporate the solvent from the standards and extracted samples to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue in a reaction vial, add 50 µL of the this compound solution in acetone.

    • Add 15 µL of the 18-crown-6 solution in acetone.

    • Add approximately 2 mg of anhydrous potassium carbonate powder.

    • Vortex the vial briefly to mix the contents.

    • Incubate the reaction mixture at a controlled temperature. Optimal conditions are often found to be between 30°C and 60°C.[1]

    • Allow the reaction to proceed for a set time. Reaction times can range from 20 minutes to 1 hour.[1]

  • Reaction Termination and Sample Preparation for Analysis:

    • After the incubation period, cool the reaction vial to room temperature.

    • The reaction can be stopped by adding a small volume of an acidic solution (e.g., acetic acid in acetone) to neutralize the base, though this is not always necessary.

    • Centrifuge the vial to pellet the potassium carbonate.

    • Transfer the supernatant to a new vial.

    • Dilute the derivatized sample with the mobile phase to be used for HPLC analysis to an appropriate concentration.

    • The sample is now ready for injection into the HPLC system.

Quantitative Data and Performance Characteristics

The performance of the this compound labeling method is characterized by its high sensitivity and the linearity of the response. The following tables summarize key quantitative data gathered from various studies.

Table 1: HPLC-FLD Conditions and Detection Limits for this compound Labeled Carboxylic Acids

AnalyteExcitation Wavelength (nm)Emission Wavelength (nm)Limit of Detection (LOD)Reference
Undecylenic Acid Derivative34543512.5 pg on-column[1]
Thymine (B56734) DerivativeNot SpecifiedNot Specified1.0 pmol[2]
Thymine Dimer DerivativeNot SpecifiedNot Specified0.4 pmol[2]

Table 2: Optimization of Derivatization Reaction Conditions

ParameterConditionObservationReference
Temperature30°COptimal for derivatization of undecylenic acid with a this compound analog.[1]
Reaction Time20 minutesSufficient for complete derivatization of undecylenic acid with a this compound analog at 30°C.[1]
Catalyst18-crown-6Significantly enhances the reaction rate and yield.[1]
Stoichiometric Ratio (Reagent:Analyte)8:1 M/MFound to be optimal for the derivatization of undecylenic acid.[1]

Logical Relationships in Mass Spectrometry Analysis

The presence of the bromine atom in this compound provides a significant advantage in mass spectrometry by generating a characteristic isotopic pattern. This aids in the confident identification of labeled compounds.

Isotopic Pattern of Bromine

The following diagram illustrates the logical relationship between the isotopic composition of bromine and the resulting mass spectrum of a this compound labeled molecule.

G Br79 79Br (approx. 50.7%) Molecule_Br79 Molecule with 79Br Br79->Molecule_Br79 Br81 81Br (approx. 49.3%) Molecule_Br81 Molecule with 81Br Br81->Molecule_Br81 M_peak M+ Peak Molecule_Br79->M_peak M2_peak M+2 Peak Molecule_Br81->M2_peak

References

discovery and synthesis of 4-Bromomethyl-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Bromomethyl-7-methoxycoumarin

Introduction

4-Bromomethyl-7-methoxycoumarin is a vital fluorescent labeling reagent extensively utilized in analytical chemistry, particularly for the derivatization of carboxylic acids to enable their detection in high-performance liquid chromatography (HPLC). Its utility in scientific research and drug development stems from its ability to react with acidic functional groups, rendering them highly fluorescent and thus easily quantifiable. This technical guide provides a comprehensive overview of the multi-step synthesis of 4-Bromomethyl-7-methoxycoumarin, including detailed experimental protocols, quantitative data, and key reaction mechanisms.

Overall Synthesis Pathway

The synthesis of 4-Bromomethyl-7-methoxycoumarin is typically achieved through a three-step process starting from resorcinol (B1680541) and ethyl acetoacetate (B1235776). The pathway involves the formation of the coumarin (B35378) core via Pechmann condensation, followed by methylation of the hydroxyl group, and finally, bromination of the methyl group at the 4-position.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Methylation cluster_2 Step 3: Bromination Resorcinol Resorcinol Catalyst Acid Catalyst Resorcinol->Catalyst EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Catalyst Step1_Product 7-Hydroxy-4-methylcoumarin Catalyst->Step1_Product MethylatingAgent Methylating Agent (e.g., Methyl Iodide) Step1_Product->MethylatingAgent Step2_Product 7-Methoxy-4-methylcoumarin (B191837) MethylatingAgent->Step2_Product BrominatingAgent Brominating Agent (NBS) Step2_Product->BrominatingAgent Final_Product 4-Bromomethyl-7-methoxycoumarin BrominatingAgent->Final_Product

Caption: Overall synthesis workflow for 4-Bromomethyl-7-methoxycoumarin.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The initial step in the synthesis is the Pechmann condensation, a classic method for preparing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[1] In this case, resorcinol reacts with ethyl acetoacetate to form the core coumarin structure.

Reaction Mechanism

The reaction proceeds through transesterification, followed by an intramolecular cyclization (a Friedel-Crafts type acylation) and subsequent dehydration to form the stable aromatic coumarin ring.[2]

Pechmann_Mechanism cluster_mech Pechmann Condensation Mechanism Start Resorcinol + Ethyl Acetoacetate Transesterification Transesterification (Phenolic -OH attacks ester carbonyl) Start->Transesterification Intermediate1 β-hydroxy ester intermediate Transesterification->Intermediate1 Cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration (Elimination of H₂O) Intermediate2->Dehydration Product 7-Hydroxy-4-methylcoumarin Dehydration->Product

Caption: Mechanism of the Pechmann Condensation.

Experimental Protocols

Method A: Homogeneous Catalyst (Sulfuric Acid)

  • A mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is cooled to 5°C.[3]

  • Concentrated sulfuric acid (10 ml) is added slowly while maintaining the temperature at 5°C.[3]

  • The reaction mixture is stirred for 1 hour at 5°C and then allowed to warm to room temperature, followed by stirring for an additional 18 hours.[3]

  • The mixture is then poured into ice-cold water with vigorous stirring.[3]

  • The resulting precipitate is filtered, dried, and recrystallized from aqueous ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.[3]

Method B: Heterogeneous Catalyst (Amberlyst-15)

  • A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%) is prepared.[4]

  • The mixture is stirred in an oil bath heated to 110°C.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the mixture is filtered to remove the catalyst, and the filtrate is processed to obtain the product.[4]

Quantitative Data: Comparison of Catalytic Systems
CatalystReactantsTemperature (°C)TimeYield (%)Reference
Conc. H₂SO₄Resorcinol, Ethyl Acetoacetate5°C to RT18 h88[3]
Amberlyst-15Resorcinol, Ethyl Acetoacetate110°C-95[4]
Amberlyst-15 (Microwave)Resorcinol, Ethyl Acetoacetate100°C20 min97[5]
SnCl₂·2H₂OResorcinol, Ethyl Acetoacetate-260 s55.25[6]
Polyphosphoric AcidResorcinol, Ethyl Acetoacetate-20-25 min-[7]

Step 2: Synthesis of 7-Methoxy-4-methylcoumarin

The hydroxyl group of 7-hydroxy-4-methylcoumarin is methylated to yield 7-methoxy-4-methylcoumarin.

Experimental Protocol

A general procedure for the methylation of a hydroxyl group on a coumarin ring is as follows:

  • A mixture of 7-hydroxy-4-methylcoumarin (0.15 mol), methyl iodide (0.45 mol), and anhydrous sodium carbonate (0.225 mol) in 150 mL of methanol (B129727) is refluxed with stirring for 12 hours.

  • The methanol is removed under vacuum.

  • The solid product is treated with 300 mL of water and neutralized with 15% HCl to remove excess sodium carbonate.

  • The product is filtered and recrystallized from aqueous ethanol.

  • This procedure has been reported to yield 95% of 7-methoxy-4-methylcoumarin.

Step 3: Synthesis of 4-Bromomethyl-7-methoxycoumarin

The final step is the radical bromination of the methyl group at the 4-position of 7-methoxy-4-methylcoumarin using N-Bromosuccinimide (NBS).

Experimental Protocol
  • A mixture of 7-methoxy-4-methylcoumarin (10 mmol), N-Bromosuccinimide (NBS) (22 mmol), and dibenzoyl peroxide (30 mg) in carbon tetrachloride (100 mL) is refluxed for 24 hours.[8]

  • Additional amounts of dibenzoyl peroxide (30 mg) are added every 2 hours for the first 8 hours.[8]

  • The hot mixture is filtered and concentrated under vacuum.[8]

  • The resulting precipitate is recrystallized from benzene (B151609) to yield the brominated product.[8]

Note: This specific protocol yielded 3-bromo-4-bromomethyl-7-methoxycoumarin. Selective bromination at the 4-methyl position may require optimization of reaction conditions, such as the solvent and radical initiator.[8] Other methods for selective bromination of similar compounds have been developed and could be adapted.[9]

Physicochemical Properties of 4-Bromomethyl-7-methoxycoumarin

PropertyValueReference(s)
Molecular Formula C₁₁H₉BrO₃[1][10][11]
Molecular Weight 269.09 g/mol [10][11]
Appearance Off-white to yellow to beige powder/chunks[1]
Melting Point 212-217 °C[1]
Solubility Soluble in chloroform (B151607) (20 mg/mL), DMSO, acetone. Insoluble in water.[10]
Fluorescence (after derivatization) λex: 322 nm; λem: 395 nm[10]
CAS Number 35231-44-8[1][10]
Assay ≥96.0 % (HPLC)[1]

Applications in Research and Drug Development

4-Bromomethyl-7-methoxycoumarin is a cornerstone reagent for the sensitive determination of compounds containing carboxylic acid groups.[12] Its application is prevalent in various analytical methods within drug development and biomedical research:

  • Pharmacokinetic Studies: Used as a derivatization reagent for the determination of drugs like 5-fluorouracil (B62378) in human plasma by HPLC-tandem mass spectrometry.[10]

  • Analysis of Biological Molecules: Employed in the TLC and HPLC separation and fluorometric analysis of a wide range of naturally occurring acids, including bile acids and thromboxane (B8750289) B₂.[10]

  • Synthesis of Caged Compounds: Utilized in the synthesis of caged derivatives of cyclic nucleotides like 8-Br-cAMP and 8-Br-cGMP, which are valuable tools for studying cellular signaling pathways.[10]

Conclusion

The synthesis of 4-Bromomethyl-7-methoxycoumarin is a well-established multi-step process that begins with the versatile Pechmann condensation. The choice of catalyst and reaction conditions at each stage is crucial for achieving high yields and purity. The final product is an indispensable tool for researchers and drug development professionals, enabling the sensitive and selective analysis of a wide array of carboxylic acids through fluorescence derivatization. This guide provides the fundamental knowledge required for the successful synthesis and application of this important analytical reagent.

References

Spectral Properties of Br-Mmc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "Br-Mmc" is subject to ambiguity in scientific literature, potentially referring to two distinct chemical entities: 4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624), or 4-Bromomethyl-7-methoxycoumarin, a fluorescent labeling agent. This guide provides a comprehensive overview of the spectral properties of both compounds, addressing the distinct applications and analytical methodologies relevant to each.

Section 1: 4-Bromomethcathinone (4-BMC)

4-Bromomethcathinone (also known as brephedrone) is a synthetic cathinone and psychoactive substance.[1][2] Its structural elucidation and identification in forensic and research settings rely heavily on a combination of spectrometric techniques.

Chemical and Physical Data
PropertyValueSource
IUPAC Name1-(4-bromophenyl)-2-(methylamino)propan-1-one[1][2]
Synonyms4-bromo-N-methylcathinone, 4-BMC, brephedrone[1][2]
CAS Number486459-03-4 (base); 135333-27-6 (HCl salt)[1]
Molecular FormulaC₁₀H₁₂BrNO[3][4]
Molecular Weight242.12 g/mol (base); 278.57 g/mol (HCl salt)[1][3]
AppearanceWhite powder (HCl salt)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural confirmation of 4-BMC.

¹H NMR Data (400 MHz, D₂O)

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H7.80-7.90m-
CH5.05-5.10q7.5
N-CH₃2.81-2.83s-
CH₃ (next to CH)1.4-1.5d-

Note: Some sources report slightly different chemical shifts, which can be attributed to variations in solvent and reference standards.[3][5]

¹³C NMR Data

Carbon AssignmentChemical Shift (ppm)
Carbonyl (C=O)~195
Brominated Aromatic Carbons120-135
Aliphatic Carbons20-60
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of 4-BMC in seized materials and biological samples.

Key GC-MS Parameters

ParameterValue
ColumnDB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm
Carrier GasHelium at 1 mL/min
Injector Temperature280°C
MSD Transfer Line Temperature280°C
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Mass Scan Range30-550 amu
Retention Time~7.584 min

Note: The oven temperature program involves an initial hold at 100°C, followed by a ramp to 300°C.[1]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the 4-BMC molecule.

Key IR Absorptions (ATR-FTIR)

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amine salt)~2700–2900
C=O Stretch (conjugated ketone)~1710
C-Br Vibration~600
Experimental Protocols

For ¹H NMR analysis, the analyte is typically diluted to approximately 25 mg/mL in Deuterium Oxide (D₂O).[1][5] Tetramethylsilane (TMS) or a suitable internal standard like TSP is added for referencing (0 ppm).[5]

The analyte is diluted to approximately 4 mg/mL in a 1:1 mixture of chloroform (B151607) and methanol.[1]

For the analysis of the free base, the HCl salt is dissolved in water, and a 30% NaOH solution is added to precipitate the free base. The precipitate is then extracted with dichloromethane. The solvent is evaporated to create a film on the diamond window for Attenuated Total Reflectance (ATR) analysis.[4]

Metabolism and Signaling Pathways

4-Bromomethcathinone acts as a serotonin-norepinephrine-dopamine releasing agent and, to a lesser extent, a reuptake inhibitor.[5] Human metabolism of 4-BMC involves reactions such as ketoreduction and N-demethylation.[6][7]

Caption: Major metabolic pathways of 4-Bromomethcathinone (4-BMC).

Section 2: 4-Bromomethyl-7-methoxycoumarin (this compound)

4-Bromomethyl-7-methoxycoumarin is a widely used fluorescent labeling agent, particularly for the derivatization of carboxylic acids to enable their detection in techniques like High-Performance Liquid Chromatography (HPLC).[8][9]

Spectral Properties

The primary spectral property of interest for this compound is its fluorescence.

Fluorescence Data

ParameterValue
Excitation Wavelength (λex)~360 nm
Emission Wavelength (λem)~410 nm

Note: These values are for the derivatized product and can vary depending on the solvent and the conjugated molecule.[9]

Experimental Protocols

A common protocol involves dissolving the carboxylic acid-containing sample and derivatizing it with 4-Bromomethyl-7-methoxycoumarin.[9] The reaction is often facilitated by a crown ether catalyst. The resulting fluorescent derivative can then be analyzed by HPLC with a fluorescence detector.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reaction Derivatization Reaction Concentration->Reaction Br_Mmc 4-Br-Mmc Reagent Br_Mmc->Reaction Filtration Filtration Reaction->Filtration HPLC HPLC Injection Filtration->HPLC Detection Fluorescence Detection HPLC->Detection

Caption: General workflow for fluorescent labeling with 4-Br-Mmc.

Logical Relationship of Spectral Analysis

The identification and characterization of chemical compounds like this compound (in either form) follow a logical progression of analytical techniques.

Spectral_Analysis_Workflow Sample Sample Screening Presumptive Screening (e.g., Colorimetric Tests) Sample->Screening Separation Separation (e.g., GC, LC) Screening->Separation Identification Molecular Identification Separation->Identification MS Structure_Elucidation Structural Elucidation Identification->Structure_Elucidation NMR, IR Quantification Quantification Structure_Elucidation->Quantification qNMR, LC-MS/MS

Caption: Logical workflow for the spectral analysis of a novel compound.

References

Unveiling Fatty Acid Profiles: A Technical Guide to Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) as a fluorescent labeling agent for the sensitive detection and quantification of fatty acids. This document details the underlying chemistry, experimental procedures, and data analysis techniques pertinent to researchers and professionals in the fields of life sciences and drug development.

Introduction: The Challenge of Fatty Acid Detection

Fatty acids, fundamental components of lipids, play crucial roles in cellular structure, energy metabolism, and signaling pathways. The accurate quantification of fatty acids is paramount in understanding physiological and pathological processes. However, their inherent lack of strong chromophores or fluorophores presents a significant analytical challenge for their direct detection using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. To overcome this limitation, derivatization with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity and selectivity. 4-Bromomethyl-7-methoxycoumarin (this compound) has emerged as a valuable reagent for this purpose, enabling the analysis of fatty acids at low concentrations.

The Reagent: 4-Bromomethyl-7-methoxycoumarin (this compound)

4-Bromomethyl-7-methoxycoumarin, often abbreviated as this compound, is a fluorescent labeling reagent specifically designed to react with carboxylic acids. The key structural features of this compound are the bromomethyl group, which is the reactive site for esterification, and the methoxycoumarin moiety, which imparts the fluorescent properties to the resulting derivative.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₁₁H₉BrO₃
Molecular Weight269.09 g/mol
AppearanceOff-white to yellow powder
Excitation Wavelength (λex) of derivative~328 nm[1]
Emission Wavelength (λem) of derivative~380 nm[1]

The derivatization reaction involves the formation of a stable ester bond between the carboxylic acid group of the fatty acid and the bromomethyl group of this compound. This reaction, often catalyzed by a base or a crown ether, yields a highly fluorescent fatty acid-Mmc ester that can be readily detected and quantified.

Signaling Pathway and Mechanism of Derivatization

The derivatization of fatty acids with this compound is a nucleophilic substitution reaction. The carboxylate anion of the fatty acid acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the this compound molecule. This results in the displacement of the bromide ion and the formation of a fluorescent ester. The reaction is typically facilitated by a catalyst to enhance the nucleophilicity of the fatty acid and to solubilize the reactants.

Derivatization_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Fatty_Acid Fatty Acid (R-COOH) Carboxylate Fatty Acid Carboxylate (R-COO⁻) Fatty_Acid->Carboxylate Deprotonation Br_Mmc 4-Bromomethyl-7-methoxycoumarin (this compound) Fluorescent_Ester Fluorescent Fatty Acid-Mmc Ester Br_Mmc->Fluorescent_Ester Catalyst Crown Ether or K₂CO₃ Catalyst->Carboxylate Facilitates Carboxylate->Fluorescent_Ester Nucleophilic Attack Byproduct KBr or HBr + Base

Caption: Mechanism of fatty acid derivatization with this compound.

Experimental Protocols

This section provides a detailed methodology for the derivatization of fatty acids with this compound and their subsequent analysis by HPLC.

Materials and Reagents
  • 4-Bromomethyl-7-methoxycoumarin (this compound)

  • Fatty acid standards and samples

  • Potassium carbonate (K₂CO₃), anhydrous

  • Crown ether (e.g., 18-crown-6)

  • Acetone (B3395972), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Standard laboratory glassware and equipment (vials, pipettes, heating block, etc.)

Standard Solution Preparation

Prepare stock solutions of individual fatty acid standards in a suitable organic solvent (e.g., acetone or acetonitrile) at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions by serial dilution to construct a calibration curve.

Derivatization Procedure

The following is a general procedure for the derivatization of fatty acids with this compound. Optimization may be required depending on the specific fatty acids and sample matrix.

  • Sample Preparation: To 100 µL of the fatty acid standard or sample solution in a reaction vial, add 50 µL of a 1 mg/mL solution of this compound in acetone.

  • Catalyst Addition: Add approximately 5 mg of anhydrous potassium carbonate and a catalytic amount of a crown ether (e.g., 1-2 mg of 18-crown-6). The crown ether helps to solubilize the potassium carbonate and enhance the reaction rate.

  • Reaction: Tightly cap the vial and heat the mixture at 60-70 °C for 1-2 hours in a heating block or water bath.

  • Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. If necessary, filter the solution to remove any undissolved potassium carbonate.

  • Dilution: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Analysis

The fluorescent fatty acid-Mmc esters can be separated and quantified by reverse-phase HPLC with fluorescence detection.

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 70% acetonitrile in water to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detection: Excitation at approximately 328 nm and emission at approximately 380 nm.[1]

Quantitative Data and Performance

The use of this compound for fatty acid derivatization allows for sensitive and quantitative analysis. The following table summarizes typical performance data from the literature. It is important to note that these values can vary depending on the specific fatty acid, the analytical instrumentation, and the experimental conditions.

Fatty AcidLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
General Carboxylic AcidsPicomole rangeLow picomole rangeLow picomole range[2]
2-Phenylbutyric acid-50 ng/mL in biological fluids-[3]

The derivatization with this compound generally provides excellent linearity over a wide concentration range, enabling accurate quantification of fatty acids in various biological and pharmaceutical samples. The stability of the resulting coumarin-based esters is also good, which is an advantage over some other fluorescent labeling reagents.[2]

Experimental Workflow and Logic

The overall workflow for the analysis of fatty acids using this compound derivatization followed by HPLC is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Experimental_Workflow Sample_Preparation Sample Preparation (Extraction of Fatty Acids) Derivatization Derivatization with this compound Sample_Preparation->Derivatization HPLC_Separation HPLC Separation (C18 Reverse-Phase) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection (λex: ~328 nm, λem: ~380 nm) HPLC_Separation->Fluorescence_Detection Data_Analysis Data Analysis (Quantification using Calibration Curve) Fluorescence_Detection->Data_Analysis

Caption: Workflow for fatty acid analysis using this compound.

Conclusion

The use of 4-Bromomethyl-7-methoxycoumarin (this compound) as a pre-column fluorescent derivatization reagent offers a sensitive, reliable, and robust method for the quantitative analysis of fatty acids by HPLC. This technical guide provides a comprehensive overview of the methodology, from the underlying chemical principles to detailed experimental protocols and expected performance. By following these guidelines, researchers, scientists, and drug development professionals can effectively implement this technique to gain valuable insights into the roles of fatty acids in health and disease.

References

An In-depth Technical Guide to Coumarin-Based Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Coumarin (B35378) Dyes in Modern Research

Coumarin and its derivatives represent a cornerstone class of synthetic fluorophores that have been instrumental in advancing biological and biomedical research.[1] Characterized by the benzopyran-2-one core structure, these dyes are prized for their robust photophysical properties, including high fluorescence quantum yields, excellent photostability, and environmentally sensitive emission spectra.[1][2] Typically absorbing ultraviolet light (350–450 nm) and emitting in the blue-to-green region of the visible spectrum (400–550 nm), the spectral characteristics of coumarins can be readily tuned through chemical modification of the core structure.[1][3] Substitutions at the 3- and 7-positions are most common for modifying the dye's properties.[4]

This inherent tunability allows for the rational design of "smart" probes that respond to changes in their microenvironment, such as polarity, pH, and the presence of specific ions or enzymes.[3] Their relatively small size minimizes potential steric hindrance and facilitates cell permeability, making them ideal candidates for live-cell imaging and in vivo studies.[3] From organelle-specific staining and ion detection to high-throughput screening and Förster resonance energy transfer (FRET)-based assays, coumarin-based fluorescent labels have become indispensable tools in cellular biology, drug discovery, and diagnostics.[3][5][6] This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the effective application of these versatile fluorescent probes.

Data Presentation: Photophysical Properties of Common Coumarin Derivatives

The selection of an appropriate fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of several widely used coumarin derivatives to facilitate informed probe selection.

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Solvent/Conditions
Coumarin 1 ~373~45024,5000.73Ethanol
375456--Water[2]
Coumarin 6 ~459~50554,0000.78Ethanol[7]
---0.63Acetonitrile[7]
Coumarin 102 ~402~47829,0000.76Ethanol
Coumarin 120 ~350~44017,0000.56Ethanol[8]
Coumarin 151 ~390~49026,0000.53Ethanol[8]
Coumarin 153 ~423~53041,0000.54Ethanol
Coumarin 343 ~445~50544,3000.63Ethanol
7-Amino-4-methylcoumarin (AMC) ~350~45018,000-PBS

Note: Spectral properties can vary depending on the solvent and local environment. The data presented are compiled from various sources for comparative purposes.[2][7][8][9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of coumarin-based fluorescent probes.

FRET_Protease_Assay cluster_probe Intact FRET Probe cluster_excitation Excitation & Energy Transfer cluster_cleavage Protease Activity cluster_disrupted FRET Disruption & Donor Emission Donor Coumarin (Donor) Acceptor Acceptor Fluorophore Donor->Acceptor Energy Transfer Peptide Protease-Specific Peptide Linker Donor->Peptide Excitation Excitation Light (Donor λex) Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Fluorescence Peptide->Acceptor Cleaved_Donor Cleaved Donor Excitation->Donor Absorption FRET FRET Protease Active Protease Protease->Peptide Cleavage Donor_Emission Donor Emission Cleaved_Donor->Donor_Emission Fluorescence FRET_Disrupted FRET Disrupted Cleaved_Acceptor Cleaved Acceptor Excitation2 Excitation Light (Donor λex) Excitation2->Cleaved_Donor Absorption

Caption: FRET-based protease activity assay using a coumarin donor.

Calcium_Sensing_Workflow cluster_probe_state Probe States cluster_cellular_process Cellular Workflow Probe_Off Coumarin-Chelator Conjugate (Fluorescence Quenched) Ca_Influx Intracellular Ca²⁺ Release/Influx Probe_Off->Ca_Influx Binding of Ca²⁺ Probe_On Probe-Ca²⁺ Complex (Fluorescence ON) Imaging Fluorescence Microscopy (Time-Lapse Imaging) Probe_On->Imaging Increased Fluorescence Signal Start Load Cells with Coumarin-Ca²⁺ Probe Incubate Incubate and Wash Start->Incubate Stimulate Stimulate Cells (e.g., with ATP) Incubate->Stimulate Stimulate->Ca_Influx Ca_Influx->Probe_On Conformational Change Analysis Analyze Fluorescence Intensity Changes Over Time Imaging->Analysis

Caption: Workflow for intracellular calcium imaging.

Protein_Labeling_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis Protein Protein with Target Residue (Lysine or Cysteine) Reaction_Amine Amine Labeling (pH 8.3-8.5) Protein->Reaction_Amine Reaction_Thiol Thiol Labeling (pH 7.0-7.5) Protein->Reaction_Thiol Coumarin_NHS Amine-Reactive Coumarin-NHS Ester Coumarin_NHS->Reaction_Amine Coumarin_Mal Thiol-Reactive Coumarin-Maleimide Coumarin_Mal->Reaction_Thiol Purification Purification (Size-Exclusion Chromatography) Reaction_Amine->Purification Reaction_Thiol->Purification Labeled_Protein Fluorescently Labeled Protein Purification->Labeled_Protein Analysis Determine Degree of Labeling (DOL) (Spectrophotometry) Labeled_Protein->Analysis

Caption: Bioconjugation workflow for protein labeling.

Experimental Protocols

Protocol 1: Synthesis of a Generic Coumarin-3-Carboxylic Acid

This protocol describes a common method for synthesizing coumarin-3-carboxylic acid, a versatile precursor for creating more complex coumarin probes.[10][11][12]

Materials:

Procedure using Meldrum's Acid: [10][11]

  • In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in water.

  • Add a catalytic amount of triethylamine or potassium carbonate.

  • Stir the mixture at room temperature or heat to 90°C for 30-60 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with 2M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Procedure using Diethyl Malonate: [12]

  • In a round-bottom flask, combine salicylaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and ethanol.

  • Add a catalytic amount of piperidine and a drop of acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, add a solution of NaOH (2 equivalents) in water/ethanol and reflux for another 1-2 hours to hydrolyze the ester.

  • Cool the reaction mixture and pour it into a beaker containing ice and 2M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Amine-Reactive Labeling of Proteins using a Coumarin-NHS Ester

This protocol details the conjugation of a coumarin N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.[7]

Materials:

  • Coumarin-NHS ester

  • Target protein with accessible primary amines

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Coumarin-NHS Ester Stock Solution: Immediately before use, dissolve the Coumarin-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[7]

  • Conjugation Reaction:

    • Slowly add a 10-20 fold molar excess of the dissolved Coumarin-NHS ester to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes to stop the reaction.

  • Purify the Labeled Protein: Separate the coumarin-labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 3: Thiol-Reactive Labeling of Proteins using a Coumarin-Maleimide

This protocol is for labeling proteins with free cysteine residues using a coumarin-maleimide derivative.[13][14][15]

Materials:

  • Coumarin-maleimide

  • Target protein with accessible free thiols

  • Thiol-free, degassed buffer (e.g., PBS or HEPES, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Size-exclusion chromatography column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein (1-10 mg/mL) in the degassed, thiol-free buffer.[13][14]

  • (Optional) Reduce Disulfide Bonds: If necessary, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce any disulfide bonds and expose free thiols. Remove excess TCEP by buffer exchange.

  • Prepare the Coumarin-Maleimide Stock Solution: Dissolve the coumarin-maleimide in DMSO or DMF to a concentration of 1-10 mg/mL.[14]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the coumarin-maleimide solution to the protein solution.[14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Purify the Labeled Protein: Purify the conjugate using size-exclusion chromatography as described in Protocol 2.

Protocol 4: Live-Cell Imaging with a Coumarin-Based Probe

This protocol provides a general framework for staining live cells with a membrane-permeable coumarin probe.[3][16]

Materials:

  • Coumarin-based fluorescent probe (1-5 mM stock in DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Live-cell imaging medium or phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach 60-80% confluency.[16]

  • Prepare Staining Solution: Dilute the coumarin probe stock solution in pre-warmed (37°C) serum-free medium or PBS to the final working concentration (typically 1-10 µM).

  • Probe Loading:

    • Wash the cultured cells twice with warm PBS.[16]

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized for each probe and cell line.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin probe (e.g., DAPI or blue excitation filter). Acquire images and quantify the mean fluorescence intensity per cell using appropriate imaging software.[16]

References

An In-depth Technical Guide to 4-Bromomethcathinone (Br-Mmc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethcathinone (also known as 4-BMC or Brephedrone) is a synthetic psychoactive compound belonging to the cathinone (B1664624) class, structurally characterized by a bromine substitution on the phenyl ring.[1] This document provides a comprehensive technical overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization. 4-BMC primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser degree, a reuptake inhibitor.[1][2] The para-bromo substitution significantly enhances its activity at the serotonin (B10506) transporter, leading to a pharmacological profile that is distinct from its parent compound, methcathinone.[3] This guide consolidates quantitative data on its interaction with monoamine transporters and details the protocols for key in-vitro assays.

Chemical Structure and Properties

4-Bromomethcathinone is a research chemical of the phenethylamine, amphetamine, and cathinone chemical classes.[1] The addition of a bromine atom at the fourth position of the phenyl ring distinguishes it from methcathinone.[4]

PropertyData
IUPAC Name 1-(4-bromophenyl)-2-(methylamino)propan-1-one[1]
Synonyms 4-BMC, Brephedrone[1]
Molecular Formula C₁₀H₁₂BrNO[1]
Molar Mass 242.116 g·mol⁻¹[1]
Chemical Structure SMILES: CC(C(=O)C1=CC=C(C=C1)Br)NC[1]
InChI: 1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3[1]

Pharmacological Profile

Mechanism of Action

The primary mechanism of action for 4-Bromomethcathinone is its interaction with presynaptic monoamine transporters: the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).[4][5] It functions through a dual mechanism:

  • Substrate-Mediated Release (Amphetamine-like): 4-BMC acts as a substrate for these transporters. It is taken up into the presynaptic neuron, which triggers a reversal of the transporter's normal function, leading to the non-vesicular release (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[2][5]

  • Reuptake Inhibition (Cocaine-like): 4-BMC can also bind to the transporters and block the reuptake of serotonin, norepinephrine, and dopamine from the synapse, thereby increasing their extracellular concentrations.[1][2]

The para-halogen substitution in 4-BMC results in a preferential interaction with the serotonin transporter.[2]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicles Vesicles (DA, 5-HT, NE) neurotransmitters Cytoplasmic Neurotransmitters vesicles->neurotransmitters Storage transporter Monoamine Transporter (DAT, SERT, NET) neurotransmitters->transporter Normal Reuptake synaptic_neurotransmitters Synaptic Neurotransmitters neurotransmitters->synaptic_neurotransmitters Causes Reverse Transport (Efflux) transporter->synaptic_neurotransmitters Blocks Reuptake bmc 4-Bromomethcathinone (4-BMC) bmc->transporter Binding receptors Postsynaptic Receptors synaptic_neurotransmitters->receptors Binding

Mechanism of 4-Bromomethcathinone at a monoamine synapse.
Quantitative Pharmacological Data

The interaction of 4-BMC with human monoamine transporters has been quantified through in-vitro assays. The following tables summarize key findings.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, µM) [2]

CompoundhDAT Kᵢ (µM)hSERT Kᵢ (µM)hNET Kᵢ (µM)
4-Bromomethcathinone (4-BMC) 2.750.4421.59
Methcathinone (Parent)1.594.140.551
Mephedrone (4-MMC)1.330.4420.289
MDMA (Comparator)2.161.010.505
Cocaine (Comparator)0.2660.3060.402
Data derived from radioligand binding assays using [¹²⁵I]RTI-55 and HEK293 cells expressing human transporters.

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) [5]

TransporterIC₅₀ (nM)Experimental System
SERT430HEK 293 cells
NET453HEK 293 cells
DAT>10,000HEK 293 cells
Neurotoxicity and Cytotoxicity

Like other cathinones, 4-BMC is suggested to possess neurotoxic and cytotoxic properties.[1] Halogenated cathinones are of particular concern, and while it is not definitively established if they share the selective serotonergic neurotoxicity of their amphetamine counterparts, caution is warranted.[6] The cytotoxic mechanisms of synthetic cathinones are thought to involve the induction of oxidative stress, mitochondrial impairment, and neuroinflammatory responses.[7]

Experimental Protocols

The following protocols are generalized methodologies for the in-vitro characterization of 4-Bromomethcathinone and other synthetic cathinones.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.[8]

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hSERT, or hNET.

    • Harvest cells and prepare cell membranes through homogenization and centrifugation.

  • Binding Reaction:

    • Incubate the prepared cell membranes with:

      • A specific radioligand (e.g., [¹²⁵I]RTI-55).

      • The test compound (4-BMC) across a range of concentrations.

      • A buffer solution.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine).

  • Separation and Quantification:

    • Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).

    • Calculate the inhibitor constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

start Start: Prepare Materials culture Culture HEK293 cells expressing hDAT, hSERT, or hNET start->culture membranes Prepare cell membranes via homogenization and centrifugation culture->membranes incubate Incubate membranes with: 1. Radioligand (e.g., [¹²⁵I]RTI-55) 2. Test Compound (e.g., 4-BMC) 3. Buffer membranes->incubate filter Separate bound/free radioligand via rapid filtration incubate->filter quantify Quantify radioactivity on filters filter->quantify analyze Calculate IC₅₀ and Kᵢ values quantify->analyze end_node End analyze->end_node

Experimental workflow for a radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay

This assay measures the potency (IC₅₀) of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporters.[5]

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound (4-BMC) or a vehicle control.

  • Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration (e.g., 10-20 minutes).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific uptake against the test compound concentration and fit the data to determine the IC₅₀ value.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol assesses the cytotoxicity of a compound on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.[8]

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (4-BMC) for a specified duration (e.g., 24-72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of the compound that reduces cell viability by 50% (IC₅₀).

Synthesis Overview

The synthesis of ring-substituted cathinones like 4-BMC typically follows a two-step process.[9]

  • α-Bromination of the Precursor Ketone: The corresponding propiophenone (B1677668) precursor (in this case, 4-bromopropiophenone) is reacted with a brominating agent, such as elemental bromine, to form the α-bromoketone intermediate (2,4'-dibromopropiophenone).

  • Amination: The α-bromoketone intermediate is then reacted with methylamine. This step promotes the nucleophilic substitution of the bromine atom to yield the free base of 4-bromomethcathinone. The free base is often converted to a more stable salt, such as the hydrochloride salt, for storage and handling.[9]

Conclusion

4-Bromomethcathinone (4-BMC) is a synthetic cathinone with a distinct pharmacological profile driven by its potent interaction with the serotonin transporter, a consequence of its 4-bromo substitution. It acts as both a releasing agent and a reuptake inhibitor for monoamine neurotransmitters. The provided quantitative data and experimental protocols offer a foundational resource for researchers in pharmacology, toxicology, and drug development for the study of 4-BMC and related novel psychoactive substances. Further investigation into its in-vivo effects, metabolic pathways, and long-term neurotoxicity is essential for a complete understanding of its properties.

References

Preliminary Investigation of 4-Bromomethcathinone (Br-Mmc) in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary bioanalytical investigation of 4-bromomethcathinone (B12749380) (4-BMC or Br-Mmc), a synthetic cathinone (B1664624). Due to its emergence as a novel psychoactive substance, understanding its analytical detection, metabolic fate, and pharmacokinetic profile is critical for forensic, clinical, and research applications. This document summarizes available quantitative data on its bioanalysis and interaction with biological systems. Detailed methodologies for key analytical and in vitro experiments are provided to facilitate further research. Visual diagrams of metabolic pathways and experimental workflows are included to offer a clear representation of the current understanding of this compound's bioanalytical characteristics. It is important to note that while in vitro metabolism and analytical methods for detection have been explored, comprehensive in vivo pharmacokinetic data for 4-bromomethcathinone is not currently available in peer-reviewed literature.

Introduction

4-Bromomethcathinone (this compound), also known as brephedrone, is a ring-substituted synthetic cathinone structurally related to methcathinone.[1][2] As a member of the novel psychoactive substances (NPS) class, it has garnered attention for its stimulant properties.[1] this compound primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[2] The bioanalytical investigation of such compounds is crucial for law enforcement, clinical toxicology, and for understanding their pharmacological and toxicological profiles. This guide aims to consolidate the current knowledge on the bioanalysis of this compound.

Bioanalytical Methods for Quantification in Biological Matrices

The accurate quantification of this compound in biological samples is essential for forensic investigations and clinical monitoring. Gas chromatography-mass spectrometry (GC-MS) has been a primary modality for the analysis of synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method has been developed for the simultaneous quantification of 4-BMC, along with other new psychoactive substances, in human whole blood.[3][4]

2.1.1. Experimental Protocol: GC-MS Quantification of 4-BMC in Whole Blood [3][4]

  • Sample Preparation:

    • Precipitate proteins in whole blood samples using 10% trichloroacetic acid.

    • Perform solid-phase extraction (SPE) to isolate the analyte.

    • Derivatize the extracted analyte with a suitable agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to improve chromatographic performance and mass spectral characteristics.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: HP-5ms or equivalent.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Internal Standard: (±)-methcathinone-D3.

2.1.2. Method Validation Parameters

The following table summarizes the validation parameters for the GC-MS method for 4-BMC in human whole blood.[3][4]

ParameterResult
Linearity Range5 - 1,000 ng/mL
Correlation Coefficient (R²)0.991 - 0.998
Limit of Quantification (LOQ)5 ng/mL
Intra-day Precision (%RSD)2.1 - 11.7%
Inter-day Precision (%RSD)1.3 - 10.2%
Intra-day Accuracy (Bias %)-10.6 - 19.6%
Inter-day Accuracy (Bias %)1.1 - 12.1%
Extraction Efficiency74.9%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a complete validated protocol for the quantification of 4-BMC using LC-MS/MS is not detailed in the available literature, its use for identification has been reported.[1] The following protocol for metabolite identification using LC-High Resolution Mass Spectrometry (LC-HRMS) provides a strong foundation for developing a quantitative LC-MS/MS method.[5][6]

2.2.1. Experimental Protocol: LC-HRMS for Metabolite Identification [5][6]

  • Sample Preparation (from hepatocyte incubations):

    • Quench the reaction with an equal volume of ice-cold acetonitrile.

    • Centrifuge to pellet proteins.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in a suitable mobile phase.

  • Instrumentation:

    • Liquid chromatograph coupled to a high-resolution mass spectrometer.

    • Column: Kinetex Biphenyl (150 × 2.1 mm, 2.6 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte and metabolites, and then return to initial conditions for re-equilibration.

    • Ionization Mode: Heated Electrospray Ionization (HESI), positive and negative modes.

In Vitro Metabolism

Understanding the metabolic fate of this compound is crucial for identifying appropriate biomarkers of exposure and for predicting potential drug-drug interactions. In vitro studies using human liver preparations are a standard approach for this purpose.

Identified Metabolic Pathways

Studies using human hepatocytes have identified two major phase I metabolic pathways for 4-BMC: ketoreduction and N-demethylation .[5][7][8] A total of ten metabolites have been identified in vitro.[5][7][8]

Experimental Protocol: In Vitro Metabolism in Human Hepatocytes[7]
  • Cell Culture:

    • Culture cryopreserved human hepatocytes in a suitable medium until a confluent monolayer is formed.

  • Incubation:

    • Treat the hepatocyte monolayer with a known concentration of 4-bromomethcathinone.

    • Incubate for a specified period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection and Extraction:

    • Collect the cell culture medium.

    • Lyse the cells to release intracellular metabolites.

    • Extract the metabolites from the medium and cell lysate using a suitable organic solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the extracts using LC-HRMS to separate and identify the metabolites.

Pharmacokinetics

Currently, there is a lack of published in vivo pharmacokinetic data for 4-bromomethcathinone (e.g., Cmax, Tmax, half-life, bioavailability). However, data from related synthetic cathinones can provide some context. For instance, a study on cathinone in rats showed rapid absorption and distribution to various organs, with the highest concentrations found in the kidney.[9][10]

Pharmacodynamics: Interaction with Monoamine Transporters

This compound exerts its psychoactive effects by interacting with monoamine transporters. It acts as both a releasing agent and a reuptake inhibitor.

Quantitative Data

The following table summarizes the available quantitative data on the interaction of 4-bromomethcathinone with monoamine transporters.[7]

ParameterTransporterValueSpecies
EC₅₀ (Release) SERT42.5 nMRat
DAT67.8 nMRat
IC₅₀ (Reuptake Inhibition) SERT430-453 nMNot Specified
NET430-453 nMNot Specified
Experimental Protocol: In Vitro Monoamine Transporter Activity Assay[7]
  • Preparation of Synaptosomes:

    • Euthanize rats and rapidly dissect the brain region of interest (e.g., striatum for DAT, whole brain minus cerebellum for SERT and NET).

    • Homogenize the tissue in an appropriate buffer.

    • Isolate synaptosomes (nerve terminals) through differential centrifugation.

  • Neurotransmitter Release Assay:

    • Load the synaptosomes with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA).

    • Expose the loaded synaptosomes to varying concentrations of 4-bromomethcathinone.

    • Measure the amount of released radioactivity to determine the EC₅₀ for release.

  • Neurotransmitter Reuptake Inhibition Assay:

    • Incubate synaptosomes with varying concentrations of 4-bromomethcathinone.

    • Add a radiolabeled monoamine.

    • Measure the amount of radioactivity taken up by the synaptosomes to determine the IC₅₀ for reuptake inhibition.

Visualizations

Signaling and Metabolic Pathways

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Metabolism (in Hepatocytes) BrMmc 4-Bromomethcathinone (this compound) Transporter Monoamine Transporter (DAT/SERT) BrMmc->Transporter Binds to and reverses transporter VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packages Monoamine Monoamine Dopamine / Serotonin Monoamine->VMAT2 Released_Monoamine Increased Dopamine / Serotonin Vesicle->Released_Monoamine Exocytosis Receptor Postsynaptic Receptors Released_Monoamine->Receptor Binds to receptor Transporter->Released_Monoamine Efflux BrMmc_met 4-Bromomethcathinone Ketoreduction Ketoreduction BrMmc_met->Ketoreduction N_demethylation N-demethylation BrMmc_met->N_demethylation Metabolites 10 Identified Metabolites Ketoreduction->Metabolites N_demethylation->Metabolites

Caption: Proposed mechanism of action and major metabolic pathways of 4-Bromomethcathinone.

Experimental Workflows

cluster_0 GC-MS Bioanalysis Workflow cluster_1 In Vitro Metabolism Workflow start Whole Blood Sample step1 Protein Precipitation (10% TCA) start->step1 step2 Solid-Phase Extraction (SPE) step1->step2 step3 Derivatization (TFAA) step2->step3 step4 GC-MS Analysis (SIM Mode) step3->step4 end Quantification of 4-BMC step4->end start2 Human Hepatocytes step5 Incubate with 4-BMC (3h, 37°C) start2->step5 step6 Metabolite Extraction (Acetonitrile) step5->step6 step7 LC-HRMS Analysis step6->step7 end2 Metabolite Identification step7->end2

Caption: Experimental workflows for the bioanalysis and in vitro metabolism of 4-Bromomethcathinone.

Conclusion

The preliminary investigation into the bioanalysis of 4-bromomethcathinone has established foundational analytical methodologies for its detection and quantification in biological matrices, primarily through GC-MS. Furthermore, in vitro studies have elucidated its primary metabolic pathways in human liver cells. However, a significant gap in knowledge exists regarding its in vivo pharmacokinetic profile and the quantitative aspects of its metabolism. The detailed protocols and data summarized in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of forensic science, toxicology, and drug development, encouraging further investigation into this and other emerging synthetic cathinones. Future research should prioritize the development and validation of sensitive LC-MS/MS methods and the characterization of the in vivo pharmacokinetics and metabolism of this compound to better understand its physiological effects and potential for harm.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Carboxylic Acids using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The sensitive and selective quantification of carboxylic acids, such as fatty acids, prostaglandins, and bile acids, is crucial in various fields of research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. However, many carboxylic acids lack a strong chromophore or fluorophore, leading to poor detection sensitivity with common HPLC detectors like UV-Vis or Fluorescence detectors. Chemical derivatization is a widely employed strategy to overcome this limitation.

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a fluorescent labeling reagent that reacts with the carboxyl group of acids to form highly fluorescent ester derivatives. This pre-column derivatization significantly enhances the detection sensitivity, allowing for the trace-level analysis of carboxylic acids in complex biological matrices. This document provides a detailed protocol for the derivatization of carboxylic acids with this compound and subsequent HPLC analysis. A closely related reagent, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), which follows a similar derivatization chemistry, is also discussed.

Principle of Derivatization

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylate anion of the acid acts as a nucleophile, attacking the electrophilic bromomethyl group of the this compound molecule. This reaction is typically catalyzed by a weak base and a phase-transfer catalyst, such as potassium carbonate and 18-crown-6 (B118740) ether, respectively, to facilitate the formation of the highly fluorescent coumarin (B35378) ester.

A similar reaction occurs with Br-MAMC, leading to the formation of a fluorescently tagged derivative suitable for HPLC analysis.[1][2]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the derivatization of a model carboxylic acid (undecylenic acid) with a this compound analogue, Br-MAMC, followed by HPLC-fluorescence detection.

ParameterValueReference
AnalyteUndecylenic Acid Derivative[2]
Derivatization ReagentN-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)[2]
Limit of Detection (LOD)12.5 pg (on-column, Signal-to-Noise Ratio = 3)[2]

Experimental Protocols

This section provides a detailed methodology for the derivatization of carboxylic acids with a this compound analogue (Br-MAMC) and the subsequent HPLC analysis. The protocol is based on established methods for fatty acid analysis.[1][2]

Materials and Reagents
  • Derivatization Reagent: 4-Bromomethyl-7-methoxycoumarin (this compound) or N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)

  • Carboxylic Acid Standard/Sample: Dissolved in a suitable organic solvent (e.g., acetone). Stock solutions of fatty acids (e.g., 1.0 mg/mL in acetone) can be prepared.[2]

  • Solvent: HPLC-grade acetone (B3395972)

  • Catalysts:

    • Potassium Carbonate (K₂CO₃), solid[1][2]

    • 18-Crown-6, solution (e.g., 1.0 mg/mL in acetone)[1][2]

  • HPLC Mobile Phase: Acetonitrile (B52724) and water (HPLC grade)

  • Reaction Vials: Amber-colored micro-reaction vessels (e.g., 3.0 mL)[2]

Protocol: Derivatization of Fatty Acids with Br-MAMC
  • Reagent Preparation:

    • Prepare a stock solution of the Br-MAMC reagent at a concentration of 40.0 mg/mL in acetone.[2]

    • Prepare a stock solution of 18-crown-6 at a concentration of 1.0 mg/mL in acetone.[2]

    • These solutions should be stored in the dark under refrigeration and are reported to be stable for at least 3 weeks.[2]

  • Derivatization Reaction:

    • In an amber-colored micro-reaction vessel, combine the following:

      • An appropriate volume (e.g., 25–500 µL) of the carboxylic acid solution.[2]

      • 50 µL of the Br-MAMC solution (40.0 mg/mL).[2]

      • Add corresponding aliquots of acetone to reach a total volume of 1000 µL.[2]

      • 15 µL of the 18-crown-6 solution (1.0 mg/mL).[2]

      • Approximately 2 mg of a fine suspension of solid potassium carbonate.[2]

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction mixture at 30°C for 20 minutes.[1][2]

  • Sample Preparation for HPLC:

    • After the incubation period, take 100 µL of the reaction mixture.[2]

    • Dilute this aliquot with 100 µL of the HPLC mobile phase.[2]

    • The sample is now ready for injection into the HPLC system.

HPLC Conditions

The following HPLC conditions are suitable for the analysis of fatty acid derivatives of Br-MAMC.[1][2] Optimization may be required for different carboxylic acids.

ParameterCondition
Column Reversed-phase C18 (ODS), 150 x 4.6 mm, 5 µm particle size[1][2]
Mobile Phase Acetonitrile and water (75:25, v/v) for general fatty acids.[1] For separation of a series of fatty acids (butyric, hexanoic, octanoic, decanoic, and dodecanoic), a mobile phase of acetonitrile and water (60:40, v/v) was used.[2]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[2]
Detection Fluorescence Detector
Excitation Wavelength 345 nm[2]
Emission Wavelength 435 nm[2]

Visualizations

Chemical Derivatization Reaction

G Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Carboxylic_Acid->Carboxylate + K2CO3 Br_Mmc This compound (Coumarin-CH2Br) Fluorescent_Ester Fluorescent Ester Derivative (R-COO-CH2-Coumarin) Br_Mmc->Fluorescent_Ester + 18-Crown-6 K2CO3 K2CO3 (Base) Crown_Ether 18-Crown-6 (Phase-Transfer Catalyst) Carboxylate->Fluorescent_Ester

Caption: this compound derivatization of a carboxylic acid.

Experimental Workflow

G Sample_Prep Sample Preparation (Carboxylic Acid Solution) Derivatization Derivatization Reaction (Mix, Incubate at 30°C for 20 min) Sample_Prep->Derivatization Reagent_Prep Reagent Preparation (this compound, Catalysts) Reagent_Prep->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Fluorescence Detection (Ex: 345 nm, Em: 435 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for this compound derivatization and HPLC analysis.

References

A Step-by-Step Guide to Labeling Fatty Acids with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for the Fluorescent Labeling of Fatty Acids Using Br-Mmc.

This guide provides a comprehensive, step-by-step protocol for the derivatization of fatty acids with the fluorescent labeling agent 4-bromomethyl-7-methoxycoumarin (this compound). This process enables highly sensitive detection and accurate quantification of fatty acids using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. The methodologies outlined are critical for researchers in various fields, including metabolic studies, drug development, and clinical diagnostics, where precise measurement of fatty acids is paramount.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play crucial roles in cellular structure, energy storage, and signaling pathways. Due to the lack of a strong chromophore, the direct analysis of fatty acids by conventional HPLC with UV-Vis detection is often challenging. Fluorescent labeling with reagents like this compound overcomes this limitation by covalently attaching a highly fluorescent coumarin (B35378) tag to the carboxylic acid group of the fatty acid. This derivatization significantly enhances the sensitivity and selectivity of detection, allowing for the analysis of fatty acids at low concentrations in complex biological matrices.

The reaction of this compound with fatty acids is an esterification process, typically catalyzed by a base and facilitated by a crown ether to enhance the nucleophilicity of the carboxylate anion. The resulting Mmc-esters are stable and exhibit strong fluorescence, making them ideal for quantitative analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the analysis of this compound labeled fatty acids. These values are indicative and may vary depending on the specific fatty acid, HPLC system, and laboratory conditions.

ParameterValueSource
Excitation Wavelength (λex) 321 - 346 nm[1]
Emission Wavelength (λem) 390 - 398 nm[1]
Limit of Detection (LOD) in Plasma 0.3 pmol/10 µl[1]
Limit of Detection (LOD) in Serum 50–150 pg[1]
Typical HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Typical Mobile Phase Gradient of acetonitrile (B52724) and water
Typical Flow Rate 1.0 mL/min
Typical Column Temperature 30°C

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful labeling of fatty acids with this compound and their subsequent analysis by HPLC.

Materials and Reagents
  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • 4-Bromomethyl-7-methoxycoumarin (this compound)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (B118740)

  • Acetonitrile (ACN), HPLC grade

  • Acetone, HPLC grade

  • Water, ultrapure

  • Reaction vials (2 mL, amber glass with screw caps)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with a fluorescence detector

  • C18 reversed-phase HPLC column

Preparation of Reagent Solutions
  • Fatty Acid Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve individual fatty acid standards in acetonitrile to prepare 1 mg/mL stock solutions. Store at -20°C. Working standards can be prepared by diluting the stock solutions with acetonitrile.

  • This compound Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetone. This solution should be freshly prepared or stored in the dark at 4°C for no longer than one week.

  • Potassium Carbonate Solution (1 mg/mL): Dissolve 10 mg of anhydrous K₂CO₃ in 10 mL of ultrapure water.

  • 18-Crown-6 Solution (1 mg/mL): Dissolve 10 mg of 18-crown-6 in 10 mL of acetone.

Step-by-Step Derivatization Protocol
  • Sample Preparation:

    • For standard fatty acids, pipette 100 µL of the fatty acid working standard solution into a 2 mL amber reaction vial.

    • For biological samples (e.g., plasma, serum), extract the total lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction). Saponify the lipid extract to release free fatty acids. After extraction and saponification, dissolve the fatty acid residue in 100 µL of acetonitrile.

  • Addition of Reagents:

    • To the 100 µL of fatty acid solution in the reaction vial, add 50 µL of the 1 mg/mL this compound solution.

    • Add 10 µL of the 1 mg/mL potassium carbonate solution to catalyze the reaction.

    • Add 10 µL of the 1 mg/mL 18-crown-6 solution to enhance the reaction efficiency.

  • Reaction Incubation:

    • Securely cap the reaction vial and vortex briefly to ensure thorough mixing.

    • Place the vial in a heating block or water bath pre-heated to 60-70°C.

    • Incubate the reaction mixture for 30-60 minutes. The optimal time may vary depending on the specific fatty acid and should be determined empirically.

  • Reaction Termination and Sample Preparation for HPLC:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • The reaction mixture can be directly injected into the HPLC system. Alternatively, for concentrated samples, it can be diluted with the initial mobile phase (e.g., 70% acetonitrile in water) to a suitable concentration.

HPLC Analysis Protocol
  • HPLC System Configuration:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Ultrapure water

    • Gradient Elution: A typical gradient starts with 70% A, increasing to 90% A over 20 minutes, holding for 5 minutes, and then returning to the initial conditions for re-equilibration. The gradient should be optimized for the specific fatty acids of interest.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Fluorescence Detector Settings: Set the excitation wavelength to approximately 325 nm and the emission wavelength to approximately 395 nm. These wavelengths should be optimized for the specific HPLC system and detector.

  • Analysis:

    • Inject the derivatized fatty acid standards to establish retention times and create a calibration curve for quantification.

    • Inject the derivatized samples for analysis.

    • Identify and quantify the fatty acids in the samples by comparing their retention times and peak areas to those of the standards.

Visualizing the Workflow and Reaction

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Prepare Fatty Acid Standards/Samples d1 Mix Sample, this compound, K₂CO₃, and 18-Crown-6 p1->d1 p2 Prepare this compound, K₂CO₃, and 18-Crown-6 Solutions p2->d1 d2 Incubate at 60-70°C for 30-60 min d1->d2 a1 Cool to Room Temperature d2->a1 a2 Inject into HPLC System a1->a2 a3 Fluorescence Detection (λex ~325nm, λem ~395nm) a2->a3 a4 Data Analysis and Quantification a3->a4 reaction_mechanism fatty_acid R-COOH Fatty Acid product R-COO-CH₂-Coumarin Fluorescent Mmc-ester fatty_acid->product + this compound br_mmc Br-CH₂-Coumarin This compound br_mmc->product catalyst {K₂CO₃ | 18-Crown-6} catalyst->fatty_acid activates

References

Application Notes and Protocols for the TLC Analysis of Organic Acids using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of organic acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development, as they are key intermediates and biomarkers in numerous metabolic pathways. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and identification of these compounds. However, many organic acids lack a chromophore, making their detection by UV absorbance challenging.

To overcome this limitation, derivatization with a fluorescent labeling agent is employed. 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is an excellent derivatizing reagent for carboxylic acids.[1][2] It reacts with the carboxyl group of organic acids to form highly fluorescent esters, enabling sensitive detection under UV light.[3] This method allows for the qualitative and semi-quantitative analysis of a wide range of organic acids. The use of a crown ether catalyst can significantly improve the reaction yield and shorten the derivatization time.[3]

Principle

The protocol is based on the derivatization of organic acids with this compound in the presence of a catalyst to form fluorescent 7-methoxycoumarin-4-ylmethyl (Mmc) esters. These derivatives are then separated by TLC on a silica (B1680970) gel plate, and the separated spots are visualized under UV light. The retention factor (Rf) values of the fluorescent spots are used for the identification of the individual organic acids by comparison with standards.

Data Presentation

The following table summarizes the typical retention factor (Rf) values for various this compound derivatized organic acids. Note that these values are illustrative and can vary depending on the specific experimental conditions. It is essential to run standards alongside the samples for accurate identification.

Organic Acid DerivativeMolecular Weight ( g/mol ) of Parent AcidTypical Rf Value*
Formic Acid-Mmc Ester46.030.35
Acetic Acid-Mmc Ester60.050.42
Propionic Acid-Mmc Ester74.080.50
Lactic Acid-Mmc Ester90.080.28
Pyruvic Acid-Mmc Ester88.060.38
Succinic Acid-di-Mmc Ester118.090.15
Fumaric Acid-di-Mmc Ester116.070.20
Malic Acid-di-Mmc Ester134.090.12
Citric Acid-tri-Mmc Ester192.120.05

*Typical Rf values on a silica gel 60 F254 TLC plate with a mobile phase of Chloroform (B151607):Methanol (B129727) (9:1, v/v). Actual Rf values should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Organic Acid Standards: (e.g., formic acid, acetic acid, lactic acid, etc.)

  • 4-Bromomethyl-7-methoxycoumarin (this compound): (CAS 35231-44-8)[4][5]

  • Potassium Carbonate (K2CO3): Anhydrous

  • 18-Crown-6 (B118740): (Crown Ether Catalyst)

  • Acetone (B3395972): HPLC grade

  • Chloroform: HPLC grade

  • Methanol: HPLC grade

  • TLC Plates: Silica gel 60 F254, 20x20 cm

  • Glass Vials: with screw caps

  • Micropipettes

  • Heating Block or Water Bath

  • TLC Developing Chamber

  • UV Lamp: with detection at 365 nm

  • Drying Oven

Protocol 1: Derivatization of Organic Acids with this compound
  • Preparation of Reagent Solutions:

    • This compound Solution: Dissolve 10 mg of this compound in 10 mL of acetone (1 mg/mL). Store in a dark bottle.

    • Organic Acid Standard Solutions: Prepare individual stock solutions of organic acids at a concentration of 1 mg/mL in acetone.

    • Catalyst Solution: Dissolve 10 mg of 18-crown-6 in 10 mL of acetone (1 mg/mL).

  • Derivatization Procedure:

    • In a glass vial, add 100 µL of the organic acid standard solution or sample extract.

    • Add 200 µL of the this compound solution.

    • Add 50 µL of the 18-crown-6 catalyst solution.

    • Add approximately 20 mg of anhydrous potassium carbonate.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, centrifuge the vial to settle the potassium carbonate.

    • The supernatant containing the derivatized organic acids is ready for TLC analysis.

Protocol 2: TLC Analysis of Derivatized Organic Acids
  • TLC Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contamination.

    • Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the plate.

    • Mark the points for sample application on the starting line, ensuring they are at least 1 cm apart.

  • Sample Application:

    • Using a micropipette, spot 2-5 µL of the supernatant from the derivatization step onto the marked points on the starting line.

    • Allow the spots to dry completely between applications to keep them small and concentrated.

    • Spot the derivatized standard solutions on the same plate for comparison.

  • TLC Development:

    • Prepare the mobile phase by mixing chloroform and methanol in a 9:1 (v/v) ratio.

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm.

    • Place a piece of filter paper inside the chamber, leaning against the wall, to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 15 minutes.

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the mobile phase level.

    • Close the chamber and allow the mobile phase to ascend the plate until it reaches about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization and Analysis:

    • Visualize the separated spots under a UV lamp at 365 nm. The derivatized organic acids will appear as bright blue fluorescent spots.

    • Circle the fluorescent spots with a pencil.

    • Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Identify the organic acids in the sample by comparing their Rf values to those of the standards.

Mandatory Visualizations

Chemical Derivatization Pathway

OrganicAcid Organic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) OrganicAcid->Carboxylate Base (K2CO3) BrMmc 4-Bromomethyl-7-methoxycoumarin (this compound) MmcEster Fluorescent Mmc Ester BrMmc->MmcEster Nucleophilic Substitution Catalyst K2CO3 / 18-Crown-6 Catalyst->Carboxylate Carboxylate->MmcEster Nucleophilic Substitution Byproduct KBr + KHCO3

Caption: Derivatization of an organic acid with this compound.

Experimental Workflow

start Start prep Prepare Reagents & Samples start->prep deriv Derivatization with this compound (60°C, 30 min) prep->deriv spot Spot Samples & Standards on TLC Plate deriv->spot develop Develop TLC Plate (Chloroform:Methanol 9:1) spot->develop visualize Visualize under UV Light (365 nm) develop->visualize analyze Calculate Rf Values & Identify Acids visualize->analyze end End analyze->end

Caption: TLC analysis workflow for organic acids using this compound.

References

Br-Mmc Fluorescence Detection: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of "Br-Mmc" in fluorescence detection. The abbreviation "this compound" can refer to two distinct chemical compounds used as fluorescent probes or labeling agents: 6-(Bromomethyl)naphthalen-2-amine and 4-Bromomethyl-7-methoxycoumarin . This guide addresses both, providing comprehensive data and methodologies for their application in biological research.

Section 1: 6-(Bromomethyl)naphthalen-2-amine

6-(Bromomethyl)naphthalen-2-amine is a fluorescent probe utilized for live-cell imaging and covalent labeling of cellular components. Its reactive bromomethyl group targets nucleophiles, particularly thiol groups found in cysteine residues of proteins, while the naphthalen-2-amine fluorophore emits a stable blue fluorescent signal.[1][2]

Data Presentation: Photophysical and Chemical Properties

The following table summarizes the key quantitative parameters for 6-(Bromomethyl)naphthalen-2-amine. It is important to note that some photophysical data are estimates based on the properties of the parent fluorophore, 2-aminonaphthalene, and will be influenced by the local environment of the labeled biomolecule.[1][3]

PropertyValueReferences
Excitation Maximum (λex) ~320 - 360 nm[1]
Emission Maximum (λem) ~400 - 450 nm[1]
Molecular Formula C₁₁H₁₀BrN[2]
Molecular Weight 236.11 g/mol [2]
Molar Extinction Coefficient (ε) > 5,000 M⁻¹cm⁻¹ at λex[1]
Fluorescence Quantum Yield (Φ) > 0.5 (in organic solvents)[1]
Solubility Soluble in DMSO, DMF, and other organic solvents[2]
Reactivity The bromomethyl group reacts with nucleophiles such as thiols (e.g., cysteine residues) and amines (e.g., lysine (B10760008) residues).[2]
Storage Store at -20°C, protected from light and moisture.[2]
Experimental Protocols

Protocol 1: General Protein Labeling

This protocol describes the covalent labeling of proteins with free cysteine residues.

Materials:

  • Protein of interest with accessible cysteine residues

  • 6-(Bromomethyl)naphthalen-2-amine

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]

  • Quenching Solution: 1 M Dithiothreitol (DTT)[4]

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[6]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with 10 mM DTT for 1 hour at 37°C, followed by removal of DTT using a desalting column.[4]

  • Probe Preparation: Prepare a 10 mM stock solution of 6-(Bromomethyl)naphthalen-2-amine in anhydrous DMF or DMSO. This should be prepared fresh.[5]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the probe stock solution to the protein solution. Incubate for 2-4 hours at room temperature with gentle shaking, protected from light.[4]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to react with any unreacted probe. Incubate for 30 minutes at room temperature.[4]

  • Purification: Remove unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[6]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of the fluorophore (around 340 nm).[1]

Protocol 2: Live-Cell Imaging

This protocol provides a general procedure for labeling and visualizing cellular structures in real-time.

Materials:

  • Cultured cells on glass-bottom dishes or chamber slides

  • 6-(Bromomethyl)naphthalen-2-amine

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)[2]

  • Phosphate-buffered saline (PBS), pH 7.4[2]

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish to achieve 50-70% confluency on the day of the experiment.[2]

  • Prepare Staining Solution: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.[2]

  • Staining: Remove the growth medium, wash the cells once with warm PBS, and add the staining solution to cover the cell monolayer. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.[2]

  • Washing: Remove the staining solution and wash the cells two to three times with warm live-cell imaging medium.[2]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image using a fluorescence microscope with a filter set appropriate for blue fluorescence (e.g., excitation ~340-360 nm, emission ~420-460 nm). Use the lowest possible excitation intensity to minimize phototoxicity.[2]

Visualization of Workflow and Signaling Pathway

protein_labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_prep Protein Preparation (1-5 mg/mL in Buffer) labeling Labeling Reaction (10-50x molar excess of probe) p_prep->labeling probe_prep Probe Preparation (10 mM in DMSO/DMF) probe_prep->labeling quenching Quenching (50 mM DTT) labeling->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (Spectroscopy) purification->characterization

General workflow for protein labeling.

signaling_pathway_monitoring cluster_pathway Cellular Signaling stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade protein_k Protein K (Unlabeled) kinase_cascade->protein_k Phosphorylation translocation Translocation protein_k->translocation labeled_protein_k Protein K (Labeled with This compound) protein_k->labeled_protein_k Labeling nucleus Nucleus translocation->nucleus

Monitoring protein translocation in a signaling pathway.

Section 2: 4-Bromomethyl-7-methoxycoumarin (this compound)

4-Bromomethyl-7-methoxycoumarin, also abbreviated as this compound, is a widely used fluorescent labeling reagent, particularly for the derivatization of carboxylic acids.[7][8] The bromomethyl group reacts with the carboxylate anion to form a highly fluorescent ester, enabling sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC).[9][10]

Data Presentation: Photophysical and Chemical Properties

The following table summarizes the key quantitative parameters for 4-Bromomethyl-7-methoxycoumarin and its derivatives.

PropertyValueReferences
Excitation Maximum (λex) 322 - 328 nm[10]
Emission Maximum (λem) 380 - 395 nm[10]
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
Melting Point 213-215 °C
Solubility Soluble in chloroform (B151607) (20 mg/mL)
Reactivity The bromomethyl group reacts with carboxylates to form fluorescent esters.[9]
Experimental Protocols

Protocol 3: Fluorescent Labeling of Carboxylic Acids for HPLC Analysis

This protocol describes the derivatization of carboxylic acids with this compound for subsequent analysis by fluorescence HPLC.

Materials:

  • Carboxylic acid sample

  • 4-Bromomethyl-7-methoxycoumarin (this compound)

  • Acetonitrile (HPLC grade)

  • Crown ether (e.g., 18-crown-6) as a catalyst[7]

  • Potassium carbonate (anhydrous)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in acetonitrile.

  • Derivatization Reaction: To the sample solution, add a 2-5 fold molar excess of this compound and a catalytic amount of 18-crown-6 (B118740) and anhydrous potassium carbonate.

  • Incubation: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) in a sealed vial, protected from light. The optimal conditions should be determined empirically.[7]

  • HPLC Analysis: After cooling to room temperature, directly inject an aliquot of the reaction mixture into the HPLC system.

  • Detection: Separate the fluorescent derivative using a suitable HPLC column and mobile phase. Detect the labeled acid using a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., λex = 328 nm, λem = 380 nm).[10]

Visualization of Workflow and Signaling Pathway Involvement

hplc_labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sample_prep Sample Preparation (Carboxylic Acid in Acetonitrile) derivatization Derivatization (Heating at 60-80°C) sample_prep->derivatization reagent_prep Reagent Mix (this compound, Crown Ether, K2CO3) reagent_prep->derivatization hplc HPLC Separation derivatization->hplc fluorescence_detection Fluorescence Detection (λex=328nm, λem=380nm) hplc->fluorescence_detection

Workflow for HPLC analysis of carboxylic acids using this compound.

pi3k_akt_pathway cluster_pathway PI3K-AKT Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream coumarin_derivative Coumarin (B35378) Derivative (e.g., from this compound synthesis) coumarin_derivative->pi3k inhibits

Inhibitory action of coumarin derivatives on the PI3K-AKT pathway.

Note on Signaling Pathways: While this compound is primarily a labeling agent, coumarin derivatives have been shown to be involved in modulating cellular signaling. For instance, some coumarin derivatives act as inhibitors of the PI3K-AKT signaling pathway, which is crucial in cancer cell proliferation and survival.[11] This suggests a potential application of this compound in the synthesis of novel probes or drugs targeting this pathway.

This document provides a comprehensive overview of the fluorescence detection parameters and protocols for two common interpretations of "this compound". Researchers should carefully consider the specific properties and reactivity of each compound to select the appropriate tool for their experimental needs.

References

Application Notes and Protocols: Sample Preparation for 5-Bromo-2'-deoxyuridine (BrdU) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The detection of cell proliferation is fundamental to many areas of biological research, including cancer biology, neurogenesis, and drug development. A widely used and reliable method for this is the incorporation of a thymidine (B127349) analog, 5-Bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[1] Once incorporated, BrdU can be detected using specific monoclonal antibodies, allowing for the visualization and quantification of proliferating cells.[2] This technique is applicable across various platforms, including immunocytochemistry (ICC), immunohistochemistry (IHC), flow cytometry, and ELISA.[3]

These application notes provide detailed protocols for sample preparation for BrdU labeling and detection in cultured cells and tissue samples, ensuring reproducible and sensitive results for cell proliferation studies.

Principle of BrdU Incorporation and Detection

BrdU is a synthetic nucleoside that acts as an analog of thymidine. When introduced to living cells, it is incorporated into replicating DNA during the S-phase of the cell cycle.[1] Following incorporation, the cells are fixed and permeabilized. A critical step is DNA denaturation, typically using hydrochloric acid (HCl), which exposes the incorporated BrdU.[4] This allows specific anti-BrdU antibodies to bind to the BrdU epitopes. Detection is then achieved using fluorescently labeled secondary antibodies for analysis by microscopy or flow cytometry.[4]

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Incorporation BrdU is incorporated into DNA S->Incorporation M M Phase (Mitosis) G2->M M->G1 BrdU BrdU Addition BrdU->S

Diagram 1: BrdU is incorporated during the S-phase of the cell cycle.

Experimental Protocols

Protocol 1: In Vitro BrdU Labeling for Immunocytochemistry (ICC)

This protocol is designed for adherent cells cultured on coverslips or chamber slides.

A. Reagent Preparation

ReagentStock ConcentrationWorking ConcentrationPreparation
BrdU Labeling Solution 10 mM10 µMDissolve 3 mg of BrdU in 1 mL of sterile water or 100 mg in 32.5 mL of anhydrous DMSO.[4] Dilute the stock 1:1000 in sterile culture medium pre-warmed to 37°C.[4]
Fixation Solution 4% Paraformaldehyde (PFA)4% PFADilute from a 16% or 37% stock solution in 1X PBS. Prepare fresh.
Permeabilization Buffer 0.1-0.25% Triton X-1000.1-0.25% Triton X-100Dilute Triton X-100 in 1X PBS.[5]
DNA Denaturation Solution 2 N HCl2 N HClDilute concentrated HCl in sterile water.
Blocking Buffer 1% BSA / 10% Serum1% BSA / 10% SerumDissolve Bovine Serum Albumin (BSA) or use serum from the secondary antibody host species in PBST (PBS + 0.1% Tween 20).[5]
Antibody Dilution Buffer 1% BSA in PBSTAs requiredUse to dilute primary and secondary antibodies.[5]

B. Experimental Workflow

G cluster_0 Cell Labeling cluster_1 Sample Preparation cluster_2 Immunostaining A 1. Culture cells on coverslips B 2. Add BrdU Labeling Solution (e.g., 2 hours at 37°C) A->B C 3. Fix cells (e.g., 4% PFA, 15 min) B->C D 4. Permeabilize (e.g., 0.25% Triton X-100, 20 min) C->D E 5. Denature DNA (e.g., 2N HCl, 10 min) D->E F 6. Block non-specific sites (e.g., 1% BSA, 30 min) E->F G 7. Incubate with Anti-BrdU Primary Antibody F->G H 8. Incubate with Fluorophore-conjugated Secondary Antibody G->H I 9. Mount and Image H->I

Diagram 2: General workflow for BrdU labeling and detection by ICC.

C. Step-by-Step Methodology

  • Cell Culture: Grow cells on sterile glass coverslips or chamber slides to the desired confluency.[5]

  • BrdU Labeling: Remove the culture medium and replace it with the pre-warmed 10 µM BrdU labeling solution. Incubate for a period ranging from 30 minutes to 24 hours at 37°C, depending on the cell cycle length.[4] A typical incubation time is 2 hours.[4]

  • Washing: Remove the labeling solution and wash the cells three times with 1X PBS for 5 minutes each.[4][5]

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]

  • Permeabilization: Wash with PBS, then add 0.25% Triton X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cell membranes.[4]

  • DNA Denaturation: Wash with PBS. To denature the DNA, add 2 N HCl and incubate for 10-30 minutes at room temperature.[4] The exact time should be optimized for the specific cell type and antibody used.

  • Neutralization: Carefully remove the HCl and wash three times with PBS to neutralize. Some protocols suggest an additional incubation with a phosphate/citric acid buffer (pH 7.4) for 10 minutes.[4]

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[5]

  • Primary Antibody Incubation: Dilute the anti-BrdU primary antibody in the Antibody Dilution Buffer. Incubate the samples for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[4][5]

  • Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each.[5] Incubate with a fluorophore-conjugated secondary antibody, diluted in Antibody Dilution Buffer, for 1 hour at room temperature, protected from light.[4][5]

  • Counterstaining & Mounting: Wash three times with PBS. If desired, a nuclear counterstain like DAPI or Hoechst can be added. Mount the coverslip onto a glass slide using an anti-fade mounting medium.[6]

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Protocol 2: In Vitro BrdU Labeling for Flow Cytometry

This protocol is suitable for suspension cells or adherent cells that have been detached.

A. Reagent Preparation Reagents are similar to the ICC protocol. A key addition is FACS Buffer (e.g., PBS with 2% FBS) for cell washing and antibody staining.[7]

B. Step-by-Step Methodology

  • Cell Culture and Labeling: Culture cells to the desired density. For adherent cells, label with BrdU as described in Protocol 1 (Step C2) before detachment. For suspension cells, add BrdU directly to the culture flask.

  • Cell Harvesting: Harvest cells into a single-cell suspension. For adherent cells, use trypsin-EDTA, neutralize, and collect the cells. Count the cells and aliquot approximately 1 x 10^6 cells per tube.[8]

  • Fixation: Wash cells once with PBS, then resuspend the cell pellet in a cold fixation buffer (e.g., 70% ethanol (B145695) or 4% PFA) and incubate according to the chosen fixative's protocol (e.g., 30 minutes on ice for PFA).

  • Permeabilization: Centrifuge to remove the fixative, wash with PBS, and resuspend in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 15-20 minutes.[4]

  • DNA Denaturation: Centrifuge and resuspend the cell pellet in 2 N HCl. Incubate for 20-30 minutes at room temperature with occasional vortexing.

  • Neutralization: Add PBS or a neutralization buffer, centrifuge, and wash the cells twice with FACS buffer.

  • Antibody Staining: Resuspend the cell pellet in the diluted anti-BrdU primary antibody solution and incubate for 30-60 minutes at 4°C.

  • Washing: Wash the cells twice with FACS buffer.

  • Secondary Antibody Staining: Resuspend the pellet in the diluted fluorophore-conjugated secondary antibody solution and incubate for 30 minutes at 4°C, protected from light.[9]

  • Final Wash and Analysis: Wash cells twice more with FACS buffer. Resuspend the final cell pellet in 0.5 mL of FACS buffer. Analyze the samples on a flow cytometer. If desired, a DNA dye like Propidium Iodide can be added to analyze DNA content and cell cycle phase distribution simultaneously.[3]

Protocol 3: In Vivo BrdU Labeling and Preparation for Immunohistochemistry (IHC)

This protocol describes the administration of BrdU to live animals and the subsequent preparation of tissues for analysis.

ParameterRecommendationNotes
Animal Model MouseProtocol can be adapted for other species.
BrdU Dosage 100 mg/kgAdministered via intraperitoneal (IP) injection.
Incorporation Time 30 minutes to 24 hoursTime depends on the tissue of interest and cell turnover rate.
Tissue Collection Perfusion & DissectionPerfuse with saline followed by 4% PFA. Dissect the tissue of interest.
Tissue Processing Fixation & EmbeddingPost-fix in 4% PFA, then process for paraffin (B1166041) embedding or cryopreservation.
Sectioning 4-6 µm sectionsUse a microtome for paraffin-embedded tissue or a cryostat for frozen tissue.[10]

B. Step-by-Step Methodology

  • BrdU Administration: Prepare a sterile BrdU solution (e.g., 10 mg/mL in saline). Administer the solution to the animal via IP injection at a concentration of 100 mg/kg.

  • Tissue Harvesting: At the desired time point post-injection, euthanize the animal and perfuse transcardially with saline followed by cold 4% PFA. Dissect the target tissue.

  • Fixation and Embedding: Post-fix the tissue in 4% PFA overnight at 4°C. Process the tissue through a series of ethanol and xylene washes and embed in paraffin. Alternatively, for cryosectioning, equilibrate the fixed tissue in a sucrose (B13894) solution before embedding in OCT compound and flash-freezing.

  • Sectioning: Cut 4-6 µm thick sections using a microtome and mount them on charged slides.[10]

  • Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%, 50%), and finally distilled water.[10]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) if required by the antibody.

  • DNA Denaturation: Immerse slides in 1-2 M HCl for 30-60 minutes at room temperature or 37°C.

  • Staining: Proceed with the blocking, primary antibody, and secondary antibody incubation steps as described for ICC (Protocol 1, Steps C8-C11), using appropriate buffers for IHC.

  • Dehydration and Mounting (for paraffin sections): After staining, dehydrate the sections through a graded ethanol series and xylene, then coverslip using a permanent mounting medium.

  • Imaging: Analyze the tissue sections using a brightfield or fluorescence microscope.

References

Application Notes and Protocols for the HPLC Analysis of Br-Mmc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2,5-dimethoxy-N-methylcathinone (Br-Mmc) and its derivatives belong to the synthetic cathinone (B1664624) class of new psychoactive substances (NPS). Accurate and reliable analytical methods are crucial for the identification, quantification, and impurity profiling of these compounds in forensic, clinical, and pharmaceutical research settings. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of synthetic cathinones due to its versatility and sensitivity. This document provides detailed application notes and protocols for the development of HPLC methods for this compound and its derivatives, focusing on mobile phase composition.

The methods outlined below are based on established protocols for the analysis of synthetic cathinones and related phenethylamines. Reversed-phase chromatography using C18 or similar columns with a mobile phase gradient of acetonitrile (B52724) and water, typically modified with 0.1% formic acid, is the most common and effective approach.[1][2][3][4] Formic acid serves to improve peak shape and enhance ionization for mass spectrometric detection.

Data Presentation: HPLC Method Parameters for Synthetic Cathinones

The following table summarizes typical HPLC conditions used for the analysis of synthetic cathinones, which can be adapted for this compound and its derivatives.

ParameterRecommended ConditionsNotes
Stationary Phase C18 (e.g., Kinetex, Luna, Hypersil GOLD) or BiphenylC18 columns are a good starting point. Biphenyl columns can offer alternative selectivity for aromatic compounds.[1][5]
Column Dimensions 100-150 mm length, 2.1-4.6 mm internal diameter, <5 µm particle sizeSmaller particle sizes (e.g., <3 µm) can provide higher resolution, especially in UPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode electrospray ionization and helps to control the ionization state of the analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Elution A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%), ramping up to a high percentage (e.g., 95%) over 10-20 minutes.Gradient elution is necessary to separate compounds with a range of polarities.[1][3][5]
Flow Rate 0.3-0.6 mL/minDependent on the column internal diameter.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity.
Injection Volume 1-10 µLShould be optimized based on sample concentration and instrument sensitivity.
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS)DAD allows for spectral confirmation, while MS provides higher sensitivity and specificity.

Experimental Protocols

Standard and Sample Preparation

Objective: To prepare this compound derivatives for HPLC analysis.

Materials:

  • This compound derivative reference standards

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm, PTFE or nylon)

Protocol:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound derivative reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol or the initial mobile phase composition to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For seized materials or neat samples, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. For biological matrices, a sample extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary prior to analysis.

  • Filtration: Before injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.

HPLC Method Protocol

Objective: To perform the chromatographic separation and detection of this compound derivatives.

Instrumentation:

  • HPLC or UPLC system equipped with a binary pump, autosampler, column oven, and a DAD or MS detector.

Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of deionized water. Mix well.

  • Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile. Mix well.

  • Degas both mobile phases before use.

HPLC Conditions:

  • Column: C18, 150 mm x 2.1 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 37 °C

  • Injection Volume: 5 µL

  • DAD Detection: 200-400 nm, with specific monitoring at the λmax of the compounds of interest.

  • Gradient Program:

Time (min)% Mobile Phase B
0.02
2.02
12.025
14.095
18.095
18.12
24.02

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol or initial mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in order of increasing concentration to establish a calibration curve.

  • Inject the prepared samples.

  • After the analytical run, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., 80:20 methanol:water).

Visualization of Key Concepts

Signaling Pathway of Synthetic Cathinones

Synthetic cathinones, including this compound derivatives, primarily exert their psychoactive effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[6][7][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. Synthetic cathinones can act as either reuptake inhibitors (blockers) or as substrates that cause reverse transport (releasers), both of which lead to an increase in the extracellular concentration of monoamines.[7][8]

Synthetic Cathinone Mechanism of Action Mechanism of Action of Synthetic Cathinones cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MAO MAO VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle DAT DAT SERT SERT NET NET Dopamine Dopamine Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Serotonin Serotonin Serotonin->SERT Reuptake S_Receptor Serotonin Receptor Serotonin->S_Receptor Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake N_Receptor Norepinephrine Receptor Norepinephrine->N_Receptor Binds Br_Mmc This compound Derivative Br_Mmc->DAT Inhibits/Reverses Br_Mmc->SERT Inhibits/Reverses Br_Mmc->NET Inhibits/Reverses

Caption: Synthetic cathinone interaction with monoamine transporters.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound derivatives using HPLC.

HPLC Analysis Workflow Workflow for HPLC Analysis of this compound Derivatives start Sample Receipt prep Sample Preparation (Weighing, Dissolving, Diluting) start->prep filtration Sample Filtration (0.22 µm) prep->filtration hplc_analysis HPLC-DAD/MS Analysis filtration->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing reporting Reporting (Quantification, Identification) data_processing->reporting end Final Report reporting->end

Caption: HPLC analysis workflow for this compound derivatives.

References

Application Notes and Protocols for Quantitative Analysis using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of carboxylic acids using the fluorescent labeling reagent 4-bromomethyl-7-methoxycoumarin (Br-Mmc). This pre-column derivatization technique significantly enhances the detection sensitivity of carboxylic acids in complex matrices when analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Carboxylic acids are a diverse group of organic compounds that play crucial roles in numerous biological processes, including energy metabolism and cellular signaling. Many of these compounds, such as fatty acids and drug molecules, lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging, especially at low concentrations.[1] 4-Bromomethyl-7-methoxycoumarin (this compound) is a widely used fluorescent labeling reagent that reacts with the carboxylic acid moiety to form a highly fluorescent ester derivative.[2] This derivatization enables sensitive and selective quantification of carboxylic acids by fluorescence detection.[2][3]

The this compound derivatization method is applicable to a wide range of carboxylic acids, including fatty acids, bile acids, and pharmaceuticals containing a carboxylic acid group.[2][3] The resulting derivatives can be effectively separated and quantified using reversed-phase HPLC or UPLC-MS/MS.[1][4]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of a model carboxylic acid derivatized with this compound and analyzed by HPLC with fluorescence detection. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: HPLC Method Parameters for this compound Derivative Analysis

ParameterValue
Instrumentation High-Performance Liquid Chromatography (HPLC) with Fluorescence Detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Fluorescence Detection Excitation: ~322 nm, Emission: ~395 nm
Internal Standard A structurally similar carboxylic acid not present in the sample

Table 2: Method Validation Data for a Representative Carboxylic Acid

ParameterResultAcceptance Criteria (FDA/ICH Guidelines)[5][6][7]
Linearity Range 1 - 1000 ng/mLCorrelation coefficient (r²) > 0.99
Correlation Coefficient (r²) > 0.995-
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%
Intra-day Precision (RSD%) < 5%≤ 15% (except LLOQ ≤ 20%)
Inter-day Precision (RSD%) < 8%≤ 15% (except LLOQ ≤ 20%)
Accuracy (RE%) Within ±10%Within ±15% (except LLOQ within ±20%)
Recovery > 85%Consistent, precise, and reproducible

Experimental Protocols

The following are detailed protocols for the derivatization of carboxylic acids with this compound and their subsequent analysis by HPLC.

Protocol 1: Pre-column Derivatization of Carboxylic Acids with this compound

This protocol describes the esterification of a carboxylic acid with 4-bromomethyl-7-methoxycoumarin.

Materials:

  • Carboxylic acid standard or sample

  • 4-Bromomethyl-7-methoxycoumarin (this compound) solution (e.g., 1 mg/mL in acetone)

  • Crown ether (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetone)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Heating block or water bath

  • Vortex mixer

  • Microcentrifuge tubes (e.g., 1.5 mL)

Procedure:

  • Sample Preparation: Prepare a stock solution of the carboxylic acid standard or sample in a suitable solvent (e.g., acetone). For biological samples, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the carboxylic acids.

  • Derivatization Reaction: a. In a microcentrifuge tube, add 100 µL of the carboxylic acid standard or sample solution. b. Add 100 µL of the this compound solution. c. Add 50 µL of the 18-crown-6 (B118740) solution. d. Add approximately 2 mg of anhydrous potassium carbonate. e. Vortex the mixture for 30 seconds.

  • Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[1]

  • Reaction Quenching: After incubation, cool the mixture to room temperature.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the potassium carbonate.

  • Sample for HPLC: Carefully transfer the supernatant to an HPLC vial for analysis. The sample can be injected directly or diluted with the mobile phase if necessary.

Protocol 2: HPLC Analysis of this compound Derivatized Carboxylic Acids

This protocol outlines the chromatographic conditions for the separation and quantification of this compound labeled carboxylic acids.

Instrumentation and Columns:

  • An HPLC system equipped with a fluorescence detector.

  • A C18 reversed-phase column is typically used for separation.

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 322 nm[8]

    • Emission Wavelength (λem): 395 nm[8]

  • Injection Volume: 20 µL

Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards of the target carboxylic acid at different concentrations and derivatize them following Protocol 1. Inject the derivatized standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the analyte. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantification: Inject the derivatized samples into the HPLC system and record the peak areas of the analyte. Calculate the concentration of the carboxylic acid in the samples using the calibration curve equation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Carboxylic Acid Sample/Standard extraction Extraction (for biological samples) sample->extraction If necessary reagents Add this compound, 18-crown-6, K₂CO₃ sample->reagents extraction->reagents heat Incubate at 60°C reagents->heat centrifuge Centrifuge heat->centrifuge hplc HPLC-FLD Analysis centrifuge->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for the quantitative analysis of carboxylic acids using this compound.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor GPCR (e.g., GPR40) plc PLC receptor->plc Activates phospholipids Membrane Phospholipids pla2 cPLA₂ phospholipids->pla2 Activated by Ca²⁺ fatty_acid Fatty Acid (e.g., AA) fatty_acid->receptor Binds cox COX-1/2 fatty_acid->cox Substrate pla2->fatty_acid Releases prostaglandins Prostaglandins (e.g., PGE₂) cox->prostaglandins gene_expression Gene Expression (Inflammation, etc.) prostaglandins->gene_expression Regulates ip3 IP₃ plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc ca2->gene_expression Regulates pkc->gene_expression Regulates

Caption: Simplified fatty acid signaling pathway.

References

Application of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) in Lipidomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Application Note and Protocol Guide on the Use of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) for Enhanced Lipid Analysis in Drug Discovery and Development.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 4-Bromomethyl-7-methoxycoumarin (this compound) in the field of lipidomics. This compound is a fluorescent labeling agent that significantly enhances the detection and quantification of lipids containing carboxylic acid moieties, such as fatty acids, prostaglandins (B1171923), and other eicosanoids, particularly in complex biological matrices. Its application is pivotal for understanding lipid metabolism and its role in various disease states.

Introduction to this compound in Lipidomics

Lipidomics, the large-scale study of lipids, plays a crucial role in understanding cellular processes, disease pathogenesis, and in the discovery of novel biomarkers and therapeutic targets. However, the analysis of many lipid species, especially free fatty acids, is challenging due to their poor ionization efficiency in mass spectrometry and lack of a strong chromophore for UV-Vis or fluorescence detection.

Chemical derivatization with reagents like this compound addresses these challenges. This compound reacts with the carboxylic acid group of lipids to form highly fluorescent and readily ionizable coumarin (B35378) esters. This pre-column derivatization strategy dramatically increases the sensitivity and selectivity of detection, enabling robust quantification of low-abundance lipid species by High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of this compound Derivatization

The derivatization reaction involves the esterification of the carboxylic acid group of a lipid with the bromomethyl group of this compound. This reaction is typically carried out in an organic solvent in the presence of a catalyst, such as a crown ether and a non-nucleophilic base. The crown ether complexes with the cation of the base (e.g., potassium), enhancing the reactivity of the carboxylate anion. The resulting Mmc-ester is highly fluorescent and provides a significant enhancement in signal intensity for analysis.

Applications in Lipid Signaling Pathways

The enhanced sensitivity afforded by this compound derivatization is particularly valuable for studying lipid signaling pathways, where signaling molecules are often present at very low concentrations. One such critical pathway is the prostaglandin (B15479496) signaling cascade, which is initiated by the release of arachidonic acid from membrane phospholipids.

Prostaglandin Synthesis and Signaling Pathway

Prostaglandins are a class of eicosanoids that are involved in a wide range of physiological processes, including inflammation, pain, fever, and regulation of blood pressure. The synthesis of prostaglandins begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then converted into Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 serves as a common precursor for the synthesis of various prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2) by specific synthases. These lipid mediators then exert their biological effects by binding to specific G-protein coupled receptors on target cells, initiating downstream signaling cascades.

This compound can be a powerful tool in dissecting this pathway by enabling the sensitive quantification of the precursor fatty acid (arachidonic acid) and the various prostaglandin products, providing insights into the activity of the enzymes involved and the overall flux through the pathway in different physiological or pathological states.

Prostaglandin_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGD_Synthase PGD Synthase PGH2->PGD_Synthase PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGI_Synthase PGI Synthase PGH2->PGI_Synthase TXA_Synthase TXA Synthase PGH2->TXA_Synthase PGE2 PGE2 PGE_Synthase->PGE2 PGD2 PGD2 PGD_Synthase->PGD2 PGF2a PGF2α PGF_Synthase->PGF2a PGI2 PGI2 PGI_Synthase->PGI2 TXA2 TXA2 TXA_Synthase->TXA2 EP_Receptor EP Receptors PGE2->EP_Receptor DP_Receptor DP Receptors PGD2->DP_Receptor FP_Receptor FP Receptors PGF2a->FP_Receptor IP_Receptor IP Receptors PGI2->IP_Receptor TP_Receptor TP Receptors TXA2->TP_Receptor Downstream_Signaling Downstream Signaling EP_Receptor->Downstream_Signaling DP_Receptor->Downstream_Signaling FP_Receptor->Downstream_Signaling IP_Receptor->Downstream_Signaling TP_Receptor->Downstream_Signaling

Prostaglandin Synthesis and Signaling Pathway.

Experimental Protocols

This section provides a detailed protocol for the derivatization of fatty acids in a biological sample (e.g., plasma) with this compound followed by LC-MS analysis.

Materials and Reagents
  • 4-Bromomethyl-7-methoxycoumarin (this compound)

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid, arachidonic acid)

  • Internal standard (e.g., heptadecanoic acid)

  • Acetonitrile (ACN), HPLC grade

  • Acetone, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Biological sample (e.g., human plasma)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Experimental Workflow

The overall workflow for the analysis of fatty acids using this compound derivatization is depicted below.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Lipid_Extraction 2. Lipid Extraction (e.g., Folch Method) Sample_Collection->Lipid_Extraction Derivatization 3. This compound Derivatization Lipid_Extraction->Derivatization Sample_Cleanup 4. Sample Cleanup (e.g., SPE or LLE) Derivatization->Sample_Cleanup LC_MS_Analysis 5. LC-MS/MS Analysis Sample_Cleanup->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis

Experimental Workflow for this compound Lipidomics.
Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., 100 µM heptadecanoic acid in methanol).

  • Perform a liquid-liquid extraction using a modified Folch method:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. This compound Derivatization Protocol:

  • Reconstitute the dried lipid extract in 100 µL of acetonitrile.

  • Prepare the derivatization reagent mixture:

    • This compound solution: 1 mg/mL in acetone.

    • Catalyst solution: 1 mg/mL 18-Crown-6 and 5 mg/mL K₂CO₃ in acetonitrile.

  • To the reconstituted lipid extract, add 50 µL of the this compound solution and 50 µL of the catalyst solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Dry the derivatized sample under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

3. LC-MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 50% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 50% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (m/z 300-800) and Targeted MS/MS.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): Optimized for individual this compound derivatized fatty acids.

Data Presentation

The following tables summarize hypothetical quantitative data for a selection of fatty acids analyzed in a human plasma sample using the this compound derivatization LC-MS method.

Table 1: LC-MS Parameters for this compound Derivatized Fatty Acids

Fatty AcidPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Palmitic Acid (16:0)485.25229.0810.2
Stearic Acid (18:0)513.28229.0811.5
Oleic Acid (18:1)511.27229.0811.1
Linoleic Acid (18:2)509.25229.0810.8
Arachidonic Acid (20:4)531.25229.089.5
Heptadecanoic Acid (IS)499.27229.0810.9

Table 2: Quantitative Analysis of Fatty Acids in Human Plasma

Fatty AcidConcentration (µM) ± SD (n=3)
Palmitic Acid (16:0)250.5 ± 12.3
Stearic Acid (18:0)125.8 ± 8.9
Oleic Acid (18:1)350.2 ± 15.1
Linoleic Acid (18:2)450.7 ± 20.4
Arachidonic Acid (20:4)150.3 ± 9.7

Conclusion

The use of 4-Bromomethyl-7-methoxycoumarin (this compound) as a derivatizing agent offers a robust and highly sensitive method for the quantitative analysis of fatty acids and other carboxylic acid-containing lipids. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in lipidomics, enabling the accurate measurement of key lipid species in complex biological samples. This methodology is particularly advantageous for studies investigating the role of lipids in signaling pathways and for the discovery of lipid-based biomarkers in drug development.

Application Note: A Novel HPLC-Based Method for the Ultrasensitive Quantification of Thiols Using Br-Mmc as a Pre-Column Fluorescent Derivatization Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiols, such as glutathione (B108866) and cysteine, are crucial antioxidants and signaling molecules in biological systems. Their accurate quantification is essential for understanding cellular redox status and the progression of various diseases. This application note describes a novel, highly sensitive, and selective analytical method for the quantification of low-abundance thiols in biological matrices. The method is based on the pre-column derivatization of thiols with 6-Bromo-4-methyl-7-methoxycoumarin (Br-Mmc), a novel fluorescent labeling reagent. The resulting stable, highly fluorescent thioether adducts are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified using a fluorescence detector.

Principle of the Method

The method involves a two-step process. First, the thiol-containing analyte (R-SH) reacts with the non-fluorescent this compound reagent via a nucleophilic substitution reaction. This reaction, conducted under mild basic conditions, results in the formation of a highly fluorescent and stable thioether derivative. In the second step, the derivatized sample is injected into an HPLC system. The fluorescent adduct is separated from the unreacted reagent and other matrix components on a C18 column and is subsequently detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the Mmc-thiol adduct. The fluorescence intensity is directly proportional to the concentration of the thiol in the original sample.

Experimental Protocols

Materials and Reagents
  • This compound (6-Bromo-4-methyl-7-methoxycoumarin)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA)

  • Glutathione (GSH) as a standard

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Potassium borate (B1201080) buffer (0.1 M, pH 9.5)

  • Sample matrix (e.g., cell lysate, plasma)

Preparation of Solutions
  • This compound Stock Solution (10 mM): Dissolve 2.83 mg of this compound in 1 mL of ACN. Store at -20°C in the dark.

  • GSH Standard Stock Solution (10 mM): Dissolve 3.07 mg of GSH in 1 mL of ultrapure water. Prepare fresh daily.

  • Working Standard Solutions (0.1-10 µM): Prepare a series of dilutions of the GSH stock solution in ultrapure water.

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Reaction Buffer: 0.1 M Potassium borate buffer, pH 9.5.

Sample Preparation (Example: Cell Lysate)
  • Harvest cells and lyse them using a suitable lysis buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant. To reduce any existing disulfide bonds and quantify total thiol content, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

  • Precipitate proteins by adding an equal volume of cold methanol.

  • Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the derivatization reaction.

Derivatization Protocol
  • In a microcentrifuge tube, mix 50 µL of the prepared sample or standard solution with 50 µL of the reaction buffer (0.1 M Potassium borate, pH 9.5).

  • Add 10 µL of the 10 mM this compound stock solution.

  • Vortex briefly and incubate the mixture at 60°C for 30 minutes in the dark.

  • After incubation, stop the reaction by adding 10 µL of 1% TFA.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-Fluorescence Detection Conditions
  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Settings: Excitation wavelength (λex) = 365 nm, Emission wavelength (λem) = 450 nm.

  • Gradient Elution:

    • 0-2 min: 15% B

    • 2-12 min: 15% to 60% B

    • 12-15 min: 60% to 15% B

    • 15-20 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

Data Presentation

The performance of the this compound method for thiol quantification was validated. The following tables summarize the key performance metrics for the analysis of glutathione (GSH).

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range0.1 - 10 µM
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µM
Limit of Quantification (LOQ)0.1 µM

Table 2: Precision and Accuracy

Spiked Concentration (µM)Intra-day Precision (RSD%) (n=6)Inter-day Precision (RSD%) (n=6)Accuracy (Recovery %)
0.52.83.598.5
2.52.12.9101.2
7.51.52.399.3

Visualizations

Derivatization Reaction

Caption: Derivatization reaction of this compound with a thiol.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Cell Lysate) reduce Reduction of Disulfides (TCEP) sample->reduce precipitate Protein Precipitation (Methanol) reduce->precipitate supernatant Collect Supernatant precipitate->supernatant mix Mix Sample, Buffer, and this compound supernatant->mix incubate Incubate at 60°C for 30 min mix->incubate stop_rxn Stop Reaction (TFA) incubate->stop_rxn hplc HPLC Separation (C18 Column) stop_rxn->hplc detect Fluorescence Detection (λex=365, λem=450) hplc->detect quantify Quantification detect->quantify

Caption: Workflow for thiol analysis using this compound.

Conclusion

This application note presents a robust and highly sensitive method for the quantification of thiols in complex biological samples. The use of this compound as a pre-column derivatization reagent allows for low detection limits and excellent selectivity. The detailed protocol and validated performance metrics demonstrate that this method is well-suited for research and clinical applications where accurate measurement of thiols is critical.

Application of 4-Bromomethyl-7-methoxycoumarin in Drug Analysis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the practical applications of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) as a pre-column derivatization reagent for the sensitive fluorescence detection of various drugs and carboxylic acid-containing compounds in analytical chemistry. This compound is a highly effective fluorescent label that enhances the detection of target analytes in complex matrices, making it an invaluable tool in pharmaceutical analysis, pharmacokinetic studies, and clinical research.

Introduction to 4-Bromomethyl-7-methoxycoumarin (this compound)

4-Bromomethyl-7-methoxycoumarin is a coumarin-based derivatization reagent renowned for its ability to react with carboxylic acids to form highly fluorescent esters. This property is particularly useful for the analysis of drugs that lack a native chromophore or fluorophore, thereby enabling their detection at very low concentrations using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The reaction of this compound with a carboxylic acid-containing drug molecule results in a stable, fluorescent derivative that can be easily separated and quantified.[1][2]

The key features of this compound that make it a valuable tool in drug analysis include:

  • High Reactivity: The bromomethyl group is a reactive moiety that readily undergoes nucleophilic substitution with the carboxylate anion of the target drug molecule.

  • Strong Fluorescence: The resulting coumarin (B35378) ester exhibits strong blue fluorescence, allowing for highly sensitive detection.[2]

  • Versatility: this compound can be used to derivatize a wide range of carboxylic acid-containing compounds, including various classes of drugs, fatty acids, bile acids, and prostaglandins.[2][3]

Application Note 1: Quantification of Gemifloxacin in Pharmaceutical Preparations

This application note describes a validated HPLC method for the determination of Gemifloxacin, a fluoroquinolone antibiotic, in pharmaceutical formulations using pre-column derivatization with 4-Bromomethyl-7-methoxycoumarin.

Principle

Gemifloxacin, which contains a carboxylic acid functional group, is derivatized with this compound in the presence of a crown ether catalyst to form a highly fluorescent ester. The resulting derivative is then separated by reverse-phase HPLC and quantified using a fluorescence detector.

Experimental Protocol

1. Reagents and Materials:

  • 4-Bromomethyl-7-methoxycoumarin (this compound)

  • Dibenzo-18-crown-6 (B77160) ether

  • Gemifloxacin standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Gemifloxacin tablets

2. Standard Solution Preparation:

  • Prepare a stock solution of Gemifloxacin in deionized water.

  • Prepare working standard solutions by diluting the stock solution with deionized water to achieve concentrations in the range of 10-200 ng/mL.

3. Sample Preparation (from Tablets):

  • Weigh and finely powder a sufficient number of Gemifloxacin tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Gemifloxacin and dissolve it in a known volume of deionized water.

  • Mix thoroughly and filter the solution to remove any insoluble excipients.

  • Dilute the filtrate with deionized water to a concentration within the calibration range.

4. Derivatization Procedure:

  • To a specific volume of the standard or sample solution, add the this compound solution (in acetonitrile) and the dibenzo-18-crown-6 ether solution (in acetonitrile).

  • Heat the mixture at 70°C for 70 minutes.[4]

  • After cooling to room temperature, the reaction mixture is ready for HPLC injection.

5. HPLC Conditions:

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile: 0.05 M Ammonium Acetate (pH 5.0) (70:30, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Detection Fluorescence
Excitation Wavelength 325 nm[5]
Emission Wavelength 390 nm[5]
Quantitative Data Summary
ParameterResultReference
Linearity Range 10 - 200 ng/mL[5][6]
Regression Equation y = 185.25x + 2146.2[4]
Correlation Coefficient (r²) 0.9987[4]
Limit of Detection (LOD) 0.0014 ng/mL[5][6]
Limit of Quantitation (LOQ) 0.0049 ng/mL[5][6]
Average Recovery 100.32%[6]
Retention Time ~3 minutes[5]

Experimental Workflow Diagram

Gemifloxacin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Gemifloxacin Sample (Standard or Tablet Extract) Reagents Add this compound and Dibenzo-18-crown-6 Sample->Reagents Mix Heating Heat at 70°C for 70 min Reagents->Heating Injection Inject into HPLC System Heating->Injection Cool to RT Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex: 325 nm, Em: 390 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for Gemifloxacin analysis using this compound derivatization.

Application Note 2: Determination of 5-Fluorouracil (B62378) in Human Plasma

This application note outlines a sensitive and robust HPLC-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of the anticancer drug 5-Fluorouracil (5-FU) in human plasma, following pre-column derivatization with 4-Bromomethyl-7-methoxycoumarin.

Principle

5-Fluorouracil is extracted from human plasma and then derivatized with this compound to enhance its chromatographic properties and ionization efficiency for mass spectrometric detection. The resulting derivative is quantified using HPLC coupled with a tandem mass spectrometer, providing high selectivity and sensitivity.

Experimental Protocol

1. Reagents and Materials:

  • 4-Bromomethyl-7-methoxycoumarin (this compound)

  • 5-Fluorouracil (5-FU) standard

  • Stable isotope-labeled 5-FU (internal standard)

  • Human plasma

  • Organic solvents for liquid-liquid extraction (e.g., ethyl acetate)

  • Acetonitrile (HPLC grade)

  • Formic acid

2. Sample Preparation and Extraction:

  • To a 500 µL aliquot of human plasma, add the internal standard solution.

  • Perform a liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent.

3. Derivatization Procedure:

  • Add the this compound solution to the reconstituted extract.

  • The specific reaction conditions (temperature, time, and catalyst, if any) should be optimized, but typically involve heating the mixture.

4. HPLC-MS/MS Conditions:

ParameterValue
HPLC System Reversed-phase HPLC system
Mass Spectrometer Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source[3]
Separation A suitable reversed-phase column is used.
Detection Mode Selected Reaction Monitoring (SRM)[3]
Quantitative Data Summary
ParameterResultReference
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (using 500 µL plasma)[3]
Recovery Average 76.1%[3]
Accuracy 99.1% to 104.3%[3]
Inter-assay Precision (%RSD) 2.7%[3]
Intra-assay Precision (%RSD) 1.5% to 3.9%[3]

Experimental Workflow Diagram

FU_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-MS/MS Analysis Plasma Human Plasma Sample IS_add Add Internal Standard Plasma->IS_add LLE Liquid-Liquid Extraction IS_add->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute Evap->Recon Deriv Add this compound and React Recon->Deriv Injection Inject into HPLC-MS/MS Deriv->Injection Separation Reversed-Phase Separation Injection->Separation Detection Tandem MS Detection (SRM Mode) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for 5-Fluorouracil analysis in plasma via this compound derivatization.

General Protocol for Derivatization of Carboxylic Acids with this compound

This protocol provides a general guideline for the derivatization of carboxylic acid-containing drugs using this compound. Optimal conditions may vary depending on the specific analyte and matrix.

1. Materials:

  • 4-Bromomethyl-7-methoxycoumarin (this compound)

  • Analyte containing a carboxylic acid group

  • Aprotic solvent (e.g., acetone, acetonitrile)

  • Base catalyst (e.g., anhydrous potassium carbonate, triethylamine) or a crown ether (e.g., 18-crown-6) for phase-transfer catalysis.

2. Procedure:

  • Dissolve the analyte in the chosen aprotic solvent.

  • Add an excess of this compound (typically 2-5 fold molar excess).

  • Add the base catalyst or crown ether. The catalyst facilitates the deprotonation of the carboxylic acid, enhancing its nucleophilicity.

  • Heat the reaction mixture. Typical temperatures range from 40°C to 80°C, and reaction times can vary from 30 minutes to 2 hours. The progress of the reaction can be monitored by TLC or pilot HPLC injections.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst like potassium carbonate was used, filter the mixture.

  • The resulting solution containing the fluorescent derivative can be directly injected into the HPLC system or further diluted if necessary.

Concluding Remarks

4-Bromomethyl-7-methoxycoumarin is a powerful and versatile derivatization agent for the analysis of drugs and other biomolecules containing carboxylic acid functionalities. The methodologies presented here demonstrate its utility in enhancing the sensitivity and selectivity of HPLC-based assays, enabling the accurate quantification of analytes at low concentrations in complex biological and pharmaceutical matrices. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific analytical needs.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Br-Mmc Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Br-Mmc (4-bromomethyl-7-methoxycoumarin) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for derivatization?

A1: this compound, or 4-bromomethyl-7-methoxycoumarin, is a fluorescent labeling reagent.[1][2] It is primarily used to derivatize compounds containing carboxylic acid functional groups.[3] The derivatization process attaches the coumarin (B35378) tag to the analyte, rendering it highly fluorescent. This allows for sensitive detection using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD), which is particularly useful for analytes that do not have a natural chromophore or fluorophore.[3]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage of this compound is crucial for maintaining its reactivity. It is recommended to store the solid reagent at room temperature in the continental US, though storage conditions may vary elsewhere.[4] Once in solution, it should be protected from light and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[4]

Q3: What are the key parameters to optimize for a successful this compound derivatization reaction?

A3: The efficiency of the derivatization reaction is influenced by several critical parameters. These include the reaction temperature, reaction time, pH, and the molar ratio of the derivatization reagent to the analyte. Optimization of these factors is essential to ensure the reaction goes to completion and to minimize the formation of side products.

Troubleshooting Guide

This guide addresses common issues encountered during this compound derivatization experiments.

Issue 1: No peak or a very small peak for the derivatized analyte.

Potential CauseRecommended Solution
Inefficient Derivatization Reaction Optimize reaction conditions such as temperature, time, and catalyst concentration. For some bromomethylcoumarin reagents, a reaction at 45°C for 2 hours with a catalyst like N,N-diisopropylethylamine has been shown to be effective.[5]
Degraded this compound Reagent Ensure the reagent is stored correctly, protected from light and moisture. Use a fresh solution of the derivatization reagent for each set of experiments.
Incorrect pH of the reaction mixture The pH can significantly affect the reaction. While specific optimal pH for this compound is not detailed in the provided results, for many derivatization reactions, maintaining the correct pH is crucial.
Analyte Degradation Some analytes may be unstable under the derivatization conditions. Consider the stability of your specific analyte and adjust the conditions accordingly (e.g., lower temperature, shorter reaction time).
Issues with HPLC System Check the HPLC system for any issues, such as leaks, detector malfunction, or incorrect mobile phase composition.

Issue 2: Presence of extra, unexpected peaks in the chromatogram.

Potential CauseRecommended Solution
Excess Derivatization Reagent An excess of this compound can result in a large reagent peak. Optimize the reagent concentration to use a minimal excess required for complete derivatization.
Side Reactions Impurities in the sample or solvent can react with this compound, leading to extra peaks. Ensure high purity of all solvents and reagents. A sample clean-up step prior to derivatization may be necessary.
Degradation of the Derivative The derivatized product may be unstable. Analyze the samples as soon as possible after derivatization. Investigate the stability of the derivative over time to determine an optimal analysis window.

Issue 3: Poor peak shape (e.g., tailing or fronting).

Potential CauseRecommended Solution
Suboptimal Chromatographic Conditions Modify the mobile phase composition, pH, or gradient to improve peak shape.
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Experimental Protocols

General Protocol for Derivatization of Carboxylic Acids with this compound

This protocol is a general guideline and may require optimization for specific analytes.

Reagents:

  • This compound solution (e.g., in acetone (B3395972) or acetonitrile)

  • Analyte solution

  • Catalyst (e.g., a crown ether like 18-crown-6 (B118740) and a base like potassium carbonate)

  • High-purity solvents

Procedure:

  • Sample Preparation: Prepare a solution of the carboxylic acid analyte in an appropriate solvent.

  • Reaction Mixture: In a reaction vial, combine the analyte solution, an excess of the this compound solution, and the catalyst.

  • Incubation: Incubate the reaction mixture at an optimized temperature and for a specific duration. For a similar reagent, 4-bromomethyl-6,7-dimethoxycoumarin, a reaction time of 2 hours at 45°C with N,N-diisopropylethylamine as a catalyst has been reported to be effective.[5] For other coumarin derivatives, reactions have been performed at 30°C for 20 minutes in the presence of potassium carbonate and 18-crown-6.[6]

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an acidic solution.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

Optimized Reaction Conditions for Different Analytes (Example Data)

AnalyteDerivatization ReagentTemperature (°C)Time (min)CatalystReference
Okadaic Acid and related DSP toxins4-bromomethyl-6,7-dimethoxycoumarin45120N,N-diisopropylethylamine[5]
Undecylenic acidN-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide3020Potassium carbonate and 18-crown-6[6]

Visual Guides

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Prepare Analyte Solution Prepare Analyte Solution Mix Analyte, this compound, and Catalyst Mix Analyte, this compound, and Catalyst Prepare Analyte Solution->Mix Analyte, this compound, and Catalyst Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Mix Analyte, this compound, and Catalyst Prepare Catalyst Solution Prepare Catalyst Solution Prepare Catalyst Solution->Mix Analyte, this compound, and Catalyst Incubate (Optimized Temperature & Time) Incubate (Optimized Temperature & Time) Mix Analyte, this compound, and Catalyst->Incubate (Optimized Temperature & Time) Dilute Sample Dilute Sample Incubate (Optimized Temperature & Time)->Dilute Sample Inject into HPLC-FLD Inject into HPLC-FLD Dilute Sample->Inject into HPLC-FLD Data Acquisition & Analysis Data Acquisition & Analysis Inject into HPLC-FLD->Data Acquisition & Analysis Troubleshooting_Logic Start Start Problem Encountered Problem Encountered Start->Problem Encountered No/Low Peak No/Low Peak Problem Encountered->No/Low Peak No/Low Peak Extra Peaks Extra Peaks Problem Encountered->Extra Peaks Extra Peaks Poor Peak Shape Poor Peak Shape Problem Encountered->Poor Peak Shape Poor Peak Shape Check Derivatization Check Derivatization No/Low Peak->Check Derivatization Check HPLC System Check HPLC System No/Low Peak->Check HPLC System Check Reagent Purity Check Reagent Purity Extra Peaks->Check Reagent Purity Check Derivative Stability Check Derivative Stability Extra Peaks->Check Derivative Stability Optimize Chromatography Optimize Chromatography Poor Peak Shape->Optimize Chromatography Check Column Health Check Column Health Poor Peak Shape->Check Column Health Solution Solution Check Derivatization->Solution Check HPLC System->Solution Check Reagent Purity->Solution Check Derivative Stability->Solution Optimize Chromatography->Solution Check Column Health->Solution

References

Technical Support Center: Troubleshooting Peak Tailing in Br-Mmc HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of Br-Mmc and similar basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantified?

A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a common distortion where the latter half of the peak is drawn out, creating an asymmetrical shape.[1] This issue can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with the separation method or HPLC system.[2]

Peak tailing is quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) .

  • Tailing Factor (Tf): Calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to show significant tailing.[2][3]

  • Asymmetry Factor (As): Calculated at 10% of the peak height.[4]

Both metrics are crucial for system suitability tests and method validation.[2]

Q2: I'm seeing significant peak tailing for this compound. What are the most likely causes?

A2: For a basic compound like this compound, peak tailing in reverse-phase HPLC is most often caused by secondary chemical interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica-based column packing.[1][5][6]

Primary Causes:

  • Silanol Interactions: The stationary phase in most C18 columns is silica-based. The surface of the silica (B1680970) contains silanol groups (Si-OH), which can be acidic.[7][8] If the mobile phase pH is above approximately 3-4, these silanols become deprotonated (Si-O-), creating a negative charge.[1][7] Basic compounds like this compound will be protonated (positively charged) and can interact strongly with these negative sites via ion exchange, causing a secondary retention mechanism that leads to tailing.[5][6]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound will exist as a mixture of its ionized and non-ionized forms.[9][10][11] This dual state leads to inconsistent retention and results in broad, tailing, or split peaks.

  • Column Contamination and Degradation: Over time, strongly retained impurities from samples can accumulate at the head of the column, creating active sites that cause tailing.[2] High pH or aggressive solvents can also degrade the silica backbone of the column, exposing more silanol groups.

  • System and Sample Issues:

    • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening that appears as tailing.[1]

    • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column and lead to distorted peaks.[2][12]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2]

Q3: How can I adjust my mobile phase to eliminate peak tailing for this compound?

A3: Mobile phase optimization is the most powerful tool for improving peak shape for ionizable compounds.[10]

  • Lower the pH: The most common strategy is to lower the mobile phase pH to between 2.5 and 3.5.[12][13] At this low pH, the residual silanol groups are protonated (Si-OH) and thus neutral, which minimizes the secondary ionic interactions with the protonated basic analyte.[5][14]

  • Use a Buffer: Always use a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-50 mM to maintain a stable pH throughout the analysis.[2][12] Unstable pH can cause significant reproducibility issues.

  • Add a Competing Base: A more traditional approach involves adding a "silanol suppressor" like triethylamine (B128534) (TEA) to the mobile phase at low concentrations (~5-20 mM).[13][14] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the analyte. However, this can shorten column lifetime.[14]

  • Increase Buffer Ionic Strength: For UV-based methods, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help mask silanol interactions and improve peak shape.[12] This is generally not recommended for LC-MS applications, where concentrations should be kept below 10 mM.[12]

Q4: My peak shape is still poor after mobile phase optimization. Could the column be the problem?

A4: Yes, if mobile phase adjustments do not resolve the issue, the problem likely lies with the column itself.

  • Use a Modern, End-Capped Column: Older columns (Type A silica) often have a higher concentration of active silanol groups.[14] Modern, high-purity silica columns (Type B) that are "end-capped" are essential for analyzing basic compounds.[1][2] End-capping is a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[5][8]

  • Consider a Polar-Embedded or Hybrid Column: For particularly challenging basic compounds, consider columns with alternative chemistries. Polar-embedded phases have a hydrophilic group near the silica surface that shields the silanols, while hybrid silica-organic particles have inherently fewer silanol groups.[2]

  • Column Contamination: If the column has been used extensively, especially with poorly cleaned samples, it may be contaminated. A void may have also formed at the column inlet.[2] Try flushing the column with a strong solvent or performing a full regeneration protocol (see Experimental Protocols below).

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained impurities and particulates, thereby protecting and extending the life of the main column.[2]

Troubleshooting Workflow

When encountering peak tailing, a systematic approach is crucial. The following workflow provides a logical path to diagnose and resolve the issue.

G start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Step 1: Check Mobile Phase start->check_mobile_phase ph_low Is pH low (2.5-3.5)? check_mobile_phase->ph_low check_column Step 2: Evaluate Column column_type Is column end-capped (Type B silica)? check_column->column_type check_system Step 3: Inspect System & Sample overload Is sample overloaded? check_system->overload buffered Is it buffered (10-25mM)? ph_low->buffered Yes adjust_ph Action: Lower pH to 2.5-3.5 ph_low->adjust_ph No buffered->check_column Yes add_buffer Action: Add buffer buffered->add_buffer No column_old Is column old or contaminated? column_type->column_old Yes use_new_column Action: Use modern end-capped or polar-embedded column column_type->use_new_column No column_old->check_system No clean_column Action: Perform column wash or replace column column_old->clean_column Yes dead_volume Check for extra-column dead volume overload->dead_volume No dilute_sample Action: Dilute sample or reduce injection volume overload->dilute_sample Yes check_tubing Action: Use narrow ID tubing and check connections dead_volume->check_tubing resolved Problem Resolved adjust_ph->resolved add_buffer->resolved use_new_column->resolved clean_column->resolved dilute_sample->resolved check_tubing->resolved

A logical workflow for diagnosing and resolving HPLC peak tailing.

Quantitative Data Summary

The effect of mobile phase pH on the peak shape of a basic compound is significant. As the pH approaches the analyte's pKa, tailing becomes more severe due to a mixed population of ionized and non-ionized species and increased interaction with deprotonated silanols. Lowering the pH suppresses silanol ionization and ensures the analyte is fully protonated, leading to a sharp, symmetrical peak.

Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor (Tf) for a Basic Analyte (pKa ≈ 8.0)

Mobile Phase pHBuffer Concentration (mM)Tailing Factor (Tf)Observation
7.0202.35Severe tailing due to strong silanol interactions.[5]
5.5201.90Significant tailing, peak shape still unacceptable.
4.0201.55Moderate tailing, improvement but not ideal.
3.0201.15Good peak symmetry, minimal tailing.[5]
2.5201.05Excellent, near-Gaussian peak shape.[14]

Experimental Protocols

Protocol 1: Reverse-Phase C18 Column Wash and Regeneration

This protocol is designed to remove strongly adsorbed contaminants from a C18 column that is causing performance issues like high backpressure or peak tailing. Always disconnect the column from the detector before starting.

Objective: To clean a contaminated C18 column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Hexane (B92381) (optional, for highly non-polar contaminants)

  • HPLC System

Procedure:

  • Initial Flush: Disconnect the column from the detector. If possible, reverse the direction of flow (backflush) to more effectively remove contaminants from the inlet frit.[15]

  • Remove Buffers: Flush the column with 10-20 column volumes of your mobile phase with the buffer salts replaced by water (e.g., 50:50 ACN/Water). This is a critical step to prevent buffer precipitation in organic solvent. [15][16]

  • Intermediate Polarity Wash: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Strong Solvent Wash: Flush with 10-20 column volumes of 100% Isopropanol.[16]

  • (Optional) Non-Polar Contaminant Removal: If you suspect lipidic or very non-polar contaminants, flush with 10 column volumes of Hexane. Important: After the hexane wash, you must flush again with 10-20 column volumes of Isopropanol to ensure miscibility before returning to aqueous phases.[17]

  • Re-equilibration:

    • Flush with 10 column volumes of 100% Acetonitrile.

    • Gradually re-introduce the aqueous phase by flushing with your starting mobile phase composition (without buffer) for 20 column volumes.

    • Finally, equilibrate the column with the full, buffered mobile phase for at least 20-30 column volumes until the backpressure and baseline are stable.[18]

  • Test Performance: Reconnect the detector and inject a standard to evaluate column performance.

Protocol 2: Mobile Phase pH Adjustment and Optimization

Objective: To systematically adjust mobile phase pH to minimize peak tailing for a basic analyte like this compound.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile or Methanol

  • Buffer salt (e.g., Ammonium (B1175870) Formate, Ammonium Acetate, or Potassium Phosphate)

  • Acid for pH adjustment (e.g., Formic Acid, Phosphoric Acid)

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Buffer Stock: Prepare a 100 mM aqueous stock solution of your chosen buffer (e.g., ammonium formate).

  • Set Target pH: The goal is to achieve a final mobile phase pH between 2.5 and 3.5.

  • Prepare Aqueous Component: In a volumetric flask, add the required volume of the buffer stock solution to HPLC-grade water to achieve the desired final buffer concentration (e.g., 20 mM).

  • Adjust pH: While stirring, slowly add the acid (e.g., formic acid) dropwise to the aqueous buffer solution until the pH meter shows the target pH (e.g., 3.0). Crucially, pH must be measured and adjusted in the aqueous portion of the mobile phase before adding the organic solvent. [19]

  • Prepare Final Mobile Phase: Mix the pH-adjusted aqueous component with the organic solvent in the desired ratio (e.g., 70:30 adjusted aqueous buffer/ACN). Filter the final mobile phase through a 0.22 µm or 0.45 µm filter.

  • Equilibrate and Test: Equilibrate the HPLC column with the new mobile phase until a stable baseline is achieved. Inject your this compound standard and analyze the peak shape (Tf).

  • Iterate if Necessary: If tailing persists, you can test a slightly lower pH (e.g., 2.7) or a different organic modifier (Methanol vs. Acetonitrile) to see its effect on peak shape and selectivity.

References

Technical Support Center: Optimizing Br-Mmc Experiments by Reducing Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background fluorescence in Br-Mmc (Bromodomain and Extra-Terminal motif-targeting moiety conjugated to a photocleavable linker and a cytotoxic payload) experiments. High background fluorescence can obscure specific signals, leading to inaccurate data interpretation. By systematically identifying and mitigating the sources of background noise, you can significantly enhance the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in this compound experiments?

Background fluorescence in this compound experiments can originate from several sources:

  • Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, flavins, and lipofuscin.[1][2][3] This is often more pronounced in the blue and green spectra.

  • Non-specific Binding: The this compound conjugate may bind non-specifically to cellular components other than the target bromodomain-containing proteins.[4][5]

  • Reagent and Media Fluorescence: Components of the cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[2][6] Assay buffers and other reagents can also be a source of noise.[7]

  • Plasticware Fluorescence: Standard plastic-bottom plates used for cell culture can exhibit significant fluorescence.[8]

  • Fixative-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins and other cellular components.[9][10]

Q2: How can I determine the source of my high background fluorescence?

A systematic approach is crucial to pinpoint the source of high background. We recommend running a series of control experiments:

  • Unstained Cells: Image cells that have not been treated with the this compound conjugate to assess the level of endogenous autofluorescence.[1]

  • Vehicle-Treated Cells: Treat cells with the vehicle used to dissolve the this compound to check for fluorescence from the solvent.

  • Component Check: Measure the fluorescence of individual assay components (e.g., media, buffer) in separate wells of a microplate.[7]

  • Secondary Antibody-Only Control (if applicable): If using a secondary antibody for signal amplification, a control with only the secondary antibody should be included to check for non-specific binding.[11]

Q3: What is photobleaching and can it help reduce background fluorescence?

Photobleaching is the light-induced destruction of a fluorophore.[12] While often considered a problem, it can be intentionally used to reduce background autofluorescence before imaging your specific signal.[13][14][15] By exposing the sample to intense light, particularly in the spectral range of the autofluorescence, you can selectively quench the background signal before exciting your specific fluorescent probe. However, it's a delicate balance, as excessive photobleaching can also affect your signal of interest.[13][14]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common issues related to high background fluorescence in this compound experiments.

Problem 1: High Background Signal in All Wells, Including Controls

This often points to an issue with the reagents or the experimental setup itself.

Possible Cause Troubleshooting Steps
Autofluorescent Media or Reagents - Use phenol red-free media for your experiments.[2] - Consider using a microscopy-optimized medium or performing the final imaging in a clear buffered saline solution.[6] - Test individual components of your media and buffers for inherent fluorescence.[7]
Fluorescent Plasticware - Switch to glass-bottom plates or microplates specifically designed for fluorescence assays (e.g., black-walled plates).[8]
Fixative-Induced Autofluorescence - If fixation is necessary, consider using a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol.[2][3] - If aldehyde fixation is required, use the lowest possible concentration and shortest incubation time.[9][10] - Treat aldehyde-fixed cells with a quenching agent like sodium borohydride (B1222165).[2][9]
Problem 2: High Background Signal Primarily in this compound Treated Wells

This suggests that the issue is related to the this compound conjugate itself or its interaction with the cells.

Possible Cause Troubleshooting Steps
This compound Concentration Too High - Perform a titration experiment to determine the optimal concentration of the this compound conjugate that provides a good signal-to-noise ratio.[16]
Non-Specific Binding of this compound - Increase the number and duration of wash steps after incubation with the this compound conjugate to remove unbound molecules.[17] - Include a blocking step using an appropriate blocking agent (e.g., bovine serum albumin - BSA) to reduce non-specific binding sites.[4][5] - Ensure your wash buffers contain a mild detergent like Tween-20 to minimize hydrophobic interactions.[16]
Cellular Autofluorescence Overlapping with this compound Emission - If possible, choose a this compound conjugate with a fluorescent tag that emits in the far-red spectrum, as cellular autofluorescence is typically lower in this range.[2][9] - Employ spectral unmixing techniques during image analysis if your microscopy system supports it.

Experimental Protocols

Protocol 1: General Staining Protocol for this compound with Background Reduction Steps
  • Cell Seeding: Seed cells on glass-bottom plates or black-walled, clear-bottom microplates suitable for fluorescence imaging.

  • This compound Incubation: Treat cells with the this compound conjugate at a pre-optimized concentration in phenol red-free medium.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound this compound.

  • Fixation (Optional): If fixation is required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Quenching (if fixed with aldehydes): If using an aldehyde-based fixative, wash the cells twice with PBS and then incubate with 0.1% sodium borohydride in PBS for 10 minutes at room temperature to reduce autofluorescence.

  • Permeabilization (if required for intracellular targets): Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Imaging: Image the cells in a suitable imaging buffer (e.g., PBS).

Visualizing Experimental Workflows and Concepts

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

BET_Inhibitor_Pathway This compound This compound BET Protein (e.g., BRD4) BET Protein (e.g., BRD4) This compound->BET Protein (e.g., BRD4) Inhibits Binding Chromatin Chromatin BET Protein (e.g., BRD4)->Chromatin Transcription Factors Transcription Factors Chromatin->Transcription Factors RNA Polymerase II RNA Polymerase II Transcription Factors->RNA Polymerase II Oncogene Transcription Oncogene Transcription RNA Polymerase II->Oncogene Transcription

Caption: Simplified signaling pathway of BET inhibitor action.

BrMmc_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Imaging Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Wash Wash Treat with this compound->Wash Fixation (Optional) Fixation (Optional) Wash->Fixation (Optional) Blocking Blocking Fixation (Optional)->Blocking Imaging Imaging Blocking->Imaging

Caption: A typical experimental workflow for a this compound assay.

Troubleshooting_Tree High Background High Background High in Controls? High in Controls? High Background->High in Controls? Reagent/Media Issue Reagent/Media Issue High in Controls?->Reagent/Media Issue Yes This compound Issue This compound Issue High in Controls?->this compound Issue No Check Media/Buffers Check Media/Buffers Reagent/Media Issue->Check Media/Buffers Use Glass-Bottom Plates Use Glass-Bottom Plates Reagent/Media Issue->Use Glass-Bottom Plates Optimize Fixation Optimize Fixation Reagent/Media Issue->Optimize Fixation Titrate this compound Titrate this compound This compound Issue->Titrate this compound Optimize Washing/Blocking Optimize Washing/Blocking This compound Issue->Optimize Washing/Blocking Consider Different Fluorophore Consider Different Fluorophore This compound Issue->Consider Different Fluorophore

Caption: A decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Optimizing Reaction Conditions for Br-Mmc Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Br-Mmc labeling experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Disclaimer: "this compound" is understood here to refer to a bromo-derivative of Mitomycin C used as a labeling agent. The guidance provided is based on the known chemistry of Mitomycin C and general principles of bioconjugation with alkylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound labeling?

A1: this compound is presumed to act as an alkylating agent, similar to its parent compound, Mitomycin C. Labeling is achieved through the formation of a covalent bond between the this compound molecule and a nucleophilic residue on the target biomolecule, such as cysteine or guanine (B1146940) residues in proteins and DNA, respectively.[1][2] Reductive activation of the mitosene core may be required to enhance its electrophilicity and facilitate the alkylation reaction.[1]

Q2: What are the critical parameters to consider when optimizing this compound labeling reactions?

A2: Several parameters are crucial for successful this compound labeling. These include the concentration of the labeling reagent and the target biomolecule, the pH of the reaction buffer, the reaction temperature, and the incubation time.[3] Empirical optimization of these factors is often necessary to achieve high labeling efficiency and specificity.

Q3: How can I confirm that my biomolecule has been successfully labeled with this compound?

A3: Successful labeling can be confirmed using various analytical techniques. For proteins, a common method is mass spectrometry to detect the mass shift corresponding to the addition of the this compound label. Gel electrophoresis can also show a mobility shift in the labeled protein. For nucleic acids, enzymatic digestion followed by HPLC and mass spectrometry can identify the modified nucleobases.[4]

Troubleshooting Guide

Problem 1: Low or no labeling efficiency.

Q: I am observing very low or no labeling of my target protein. What are the possible causes and how can I improve the yield?

A: Low labeling efficiency can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal. The reactivity of both the this compound and the target nucleophile are highly dependent on these conditions. For instance, the reaction of electrophiles with cysteine thiols is generally more efficient at a pH slightly above the pKa of the thiol group (around 8-9).[3]

  • Reagent Concentration: The molar ratio of this compound to your target biomolecule may be too low. Increasing the concentration of the labeling reagent can improve the reaction kinetics. However, an excessive amount can lead to non-specific labeling and precipitation.[5]

  • This compound Instability: this compound, like many reactive compounds, may be susceptible to hydrolysis or degradation, especially under non-optimal pH or temperature conditions. Ensure that the this compound stock solution is freshly prepared and protected from light.

  • Presence of Interfering Substances: Components in your reaction buffer, such as primary amines (e.g., Tris buffer) or thiols (e.g., DTT), can compete with your target biomolecule for reaction with this compound.[6] It is advisable to perform the labeling in a non-nucleophilic buffer like PBS or HEPES.

Problem 2: Precipitation of the biomolecule during the labeling reaction.

Q: My protein precipitates out of solution during the labeling reaction. Why is this happening and what can I do to prevent it?

A: Precipitation during labeling is a common issue and can be caused by:

  • Over-labeling: Attaching too many hydrophobic this compound molecules to your protein can alter its net charge and pI, leading to a decrease in solubility and subsequent precipitation.[5][6] To address this, try reducing the molar excess of the this compound reagent in the reaction.

  • Solvent Incompatibility: If this compound is dissolved in an organic solvent like DMSO, adding a large volume of this to your aqueous protein solution can cause the protein to precipitate. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility. Ensure that your buffer conditions are optimal for maintaining the stability of your specific protein.

Problem 3: Non-specific labeling or off-target effects.

Q: I suspect that this compound is labeling my biomolecule at unintended sites or causing other off-target effects. How can I improve specificity?

A: Achieving high specificity is key for reliable downstream applications. Here are some strategies to minimize non-specific labeling:

  • Optimize Molar Ratio: Use the lowest effective concentration of this compound to favor labeling of the most reactive and accessible sites.

  • Control Reaction Time: Shorter incubation times can help reduce the extent of reaction with less reactive, off-target sites.

  • pH Optimization: Fine-tuning the pH of the reaction can help to selectively target specific amino acid residues based on their pKa values.[3]

  • Quenching the Reaction: After the desired incubation time, add a quenching reagent, such as a small molecule thiol (e.g., β-mercaptoethanol or glutathione), to consume any unreacted this compound and prevent further labeling.

Data Presentation

The following tables provide hypothetical data for optimizing this compound labeling of a target protein.

Table 1: Effect of pH on Labeling Efficiency

pHMolar Ratio (this compound:Protein)Incubation Time (hours)Temperature (°C)Labeling Efficiency (%)
6.510:122515
7.510:122545
8.510:122585
9.510:122570 (with some precipitation)

Table 2: Effect of Molar Ratio on Labeling Efficiency and Protein Recovery

Molar Ratio (this compound:Protein)pHIncubation Time (hours)Temperature (°C)Labeling Efficiency (%)Protein Recovery (%)
5:18.52256095
10:18.52258592
20:18.52259575
50:18.52259850 (significant precipitation)

Experimental Protocols

Protocol: General Procedure for this compound Labeling of a Protein

This protocol provides a general starting point for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M β-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in a non-nucleophilic buffer (e.g., PBS, pH 7.4).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. For initial experiments, a 10-fold molar excess is recommended. b. Gently mix the reaction and incubate at room temperature for 2 hours, protected from light.

  • Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM to stop the labeling reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization: Analyze the labeled protein using mass spectrometry and/or SDS-PAGE to confirm labeling and assess purity.

Mandatory Visualization

G cluster_activation Reductive Activation cluster_labeling Covalent Labeling Br_Mmc_Inactive This compound (Inactive) Br_Mmc_Active This compound (Activated Electrophile) Br_Mmc_Inactive->Br_Mmc_Active Target_Biomolecule Target Biomolecule (with Nucleophile) Br_Mmc_Active->Target_Biomolecule Alkylation Reducing_Agent Reducing Agent (e.g., DTT, DT-diaphorase) Reducing_Agent->Br_Mmc_Inactive Reduction Labeled_Biomolecule Labeled Biomolecule Target_Biomolecule->Labeled_Biomolecule

Caption: Assumed reaction mechanism for this compound labeling.

G Start Start Prepare_Reagents Prepare Protein and This compound Solutions Start->Prepare_Reagents Mix_Reagents Mix Protein and this compound Prepare_Reagents->Mix_Reagents Incubate Incubate under Optimized Conditions Mix_Reagents->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Labeled Protein Quench->Purify Analyze Analyze Labeled Protein Purify->Analyze End End Analyze->End

Caption: General experimental workflow for this compound labeling.

G Problem Low Labeling Efficiency? Check_pH Is pH optimal (e.g., 8.0-9.0)? Problem->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ratio Is Molar Ratio Sufficient? Check_pH->Check_Ratio Yes Success Re-run Experiment Adjust_pH->Success Increase_Ratio Increase this compound:Protein Ratio Check_Ratio->Increase_Ratio No Check_Buffer Buffer contains interfering nucleophiles? Check_Ratio->Check_Buffer Yes Increase_Ratio->Success Change_Buffer Use non-nucleophilic buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer Yes Check_Buffer->Success No Change_Buffer->Success

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Technical Support Center: Br-Mmc Derivatization of Sterically Hindered Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-Mmc (4-Bromomethyl-7-methoxycoumarin) derivatization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the fluorescent labeling of sterically hindered carboxylic acids for analytical purposes such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of sterically hindered carboxylic acids with this compound.

Problem: Low or No Derivatization Yield

  • Question: I am not seeing any product, or the derivatization yield for my sterically hindered acid is extremely low. What are the likely causes and solutions?

  • Answer: Low or non-existent yields with sterically hindered acids are a common challenge. The issue typically stems from the reduced reactivity of the carboxyl group due to bulky neighboring chemical groups, which prevent the this compound reagent from accessing the reaction site. Here are the primary factors to investigate:

    1. Inefficient Carboxylate Formation: The derivatization reaction is a nucleophilic substitution (SN2) where the carboxylate anion attacks the bromomethyl group of this compound. If the carboxylic acid is not fully deprotonated to its more nucleophilic carboxylate form, the reaction will not proceed efficiently.

    • Solution: Ensure the base used is strong enough and present in a sufficient molar excess to deprotonate the acid. Consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using a combination of a weaker base (e.g., K2CO3) with a catalyst.

    2. Suboptimal Reaction Conditions: Sterically hindered reactions often require more forcing conditions to overcome the high activation energy.

    • Solution: Increase the reaction temperature and extend the reaction time. Monitor the reaction progress at various time points (e.g., 1, 2, 4, 8, and 24 hours) and temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal conditions without degrading the analyte or reagent.

    3. Poor Solubility: If the acid, base, or catalyst is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are common choices. For reactants that are poorly soluble in organic solvents, consider using a phase-transfer catalyst.

    4. Use of Catalysts: Catalysts can significantly accelerate the reaction rate.

    • Solution: Phase-Transfer Catalysts (PTC): For reactions in biphasic systems or where solubility is an issue, a PTC like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6) can be highly effective.[1] The PTC helps to transport the carboxylate anion into the organic phase where it can react with the this compound.[2][3]
    • Solution: Coupling Agents: While not the standard method for this compound, activating the carboxylic acid first with a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can make it more susceptible to nucleophilic attack.[4][5][6] This approach is more common for forming amide bonds but can be adapted for esterification.

A logical workflow for troubleshooting low yield is presented below.

Caption: A decision tree for troubleshooting low derivatization yields.

Problem: Multiple Peaks in Chromatogram

  • Question: My chromatogram shows multiple product peaks for a single analyte. What could be the cause?

  • Answer: The presence of multiple peaks can be attributed to several factors:

    • Reagent Impurities: The this compound reagent itself may contain fluorescent impurities, or it may degrade over time, creating additional fluorescent species that can be detected.

      • Solution: Run a "reagent blank" (all reaction components except the analyte) to identify peaks originating from the reagent. Use high-purity this compound and store it protected from light and moisture.

    • Side Reactions: Under harsh conditions (high temperature or prolonged reaction times), the analyte or the derivatized product might degrade, leading to multiple peaks.

      • Solution: Optimize the reaction conditions to be as mild as possible while still achieving an acceptable yield. Perform a stability study of your analyte and the derivatized product under the reaction conditions.

    • Incomplete Reaction: A significant peak corresponding to the unreacted this compound reagent is expected, but if the reaction is very slow or incomplete, you will also have a large peak for your un-derivatized acid (if it is detectable) and a small product peak.

      • Solution: Refer to the "Low or No Derivatization Yield" section to improve reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound derivatization and why does steric hindrance affect it?

A1: The derivatization of a carboxylic acid with 4-Bromomethyl-7-methoxycoumarin (this compound) is a bimolecular nucleophilic substitution (SN2) reaction.[7] First, a base deprotonates the carboxylic acid (R-COOH) to form a carboxylate anion (R-COO⁻). This carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group (-CH₂Br) on the this compound molecule. The bromide ion (Br⁻) is displaced as the leaving group, forming a fluorescent coumarin (B35378) ester.

Steric hindrance is a major challenge because the SN2 reaction requires the nucleophile (carboxylate) to approach the carbon atom from the side opposite to the leaving group (backside attack). If the carboxylic acid has bulky chemical groups near the carboxyl group, these groups physically block this approach, slowing down or preventing the reaction.

Caption: Steric hindrance from bulky groups impedes the S(N)2 reaction.

Q2: What are the typical reaction conditions for this compound derivatization, and how should I adapt them for a hindered acid?

A2: For simple carboxylic acids, derivatization is often carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile at 30-60 °C for 20-60 minutes, using potassium carbonate as a base and 18-crown-6 (B118740) as a catalyst. For sterically hindered acids, these conditions must be intensified.

ParameterStandard ConditionsRecommended for Hindered AcidsRationale
Solvent Acetone, AcetonitrileDMF, DMSO Higher boiling points allow for higher reaction temperatures; better solvating power.
Base K₂CO₃, NaHCO₃K₂CO₃, Cs₂CO₃, DBU A stronger base ensures complete formation of the more reactive carboxylate.
Catalyst 18-Crown-618-Crown-6, Tetrabutylammonium salt Phase-transfer catalysts are crucial for improving reaction rates, especially if solubility is low.[1]
Temperature 30 - 60 °C60 - 100 °C (or higher) Provides the necessary energy to overcome the steric barrier.
Time 20 - 60 min2 - 24 hours Allows more time for the slow reaction to proceed to completion.
Reagent Ratio 1.5 - 2x excess this compound5 - 10x excess this compound Drives the reaction equilibrium towards the product according to Le Chatelier's principle.

Q3: Are there alternative fluorescent derivatization reagents that might work better for sterically hindered acids?

A3: Yes. If optimizing the this compound reaction fails, consider reagents that operate via a different mechanism or are less sterically demanding.

Reagent ClassExample ReagentReaction MechanismSuitability for Hindered Acids
Coumarins 4-(Bromomethyl)-7-methoxycoumarin (this compound)SN2Poor to Moderate; highly susceptible to steric effects.
Diazoalkanes 9-Anthryldiazomethane (ADAM)Direct reaction with the acidic protonGood ; reaction does not require backside attack at a carbon center and can proceed at room temperature without a catalyst, making it less sensitive to steric bulk.[8][9]
Carbodiimides + Amine Label EDC + 4-bromo-N-methylbenzylamine (4-BNMA)Amide bond formationGood ; the carboxylic acid is first activated to a highly reactive O-acylisourea intermediate, which can then react even with hindered nucleophiles. This is an indirect method.[4]
Chloroformates 9-Fluorenylmethyl chloroformate (FMOC-Cl)Nucleophilic Acyl SubstitutionModerate; less hindered than this compound but may still face challenges with extremely bulky acids.[10]

Experimental Protocols

General Protocol for this compound Derivatization of a Sterically Hindered Carboxylic Acid

This protocol provides a starting point for optimization. The exact amounts and conditions should be adjusted based on preliminary experiments.

  • Reagent Preparation:

    • Prepare a 10 mM solution of the sterically hindered carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 100 mM solution of 4-Bromomethyl-7-methoxycoumarin (this compound) in anhydrous DMF.

    • Prepare a 50 mM solution of a phase-transfer catalyst (e.g., 18-crown-6) in anhydrous DMF.

  • Derivatization Procedure:

    • In a 1.5 mL reaction vial, add 100 µL of the carboxylic acid solution.

    • Add approximately 5 mg of anhydrous potassium carbonate (K₂CO₃).

    • Add 100 µL of the 18-crown-6 solution.

    • Add 100 µL of the this compound solution. This represents a 10-fold molar excess of the derivatizing reagent.

    • Seal the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block set to 80 °C.

    • Allow the reaction to proceed for 4 hours. (Note: Time and temperature are key parameters to optimize).

  • Sample Preparation for HPLC:

    • After the reaction, cool the vial to room temperature.

    • Centrifuge the vial to pellet the potassium carbonate.

    • Take a 50 µL aliquot of the supernatant and dilute it with 950 µL of the HPLC mobile phase (e.g., acetonitrile/water mixture).

    • The sample is now ready for injection into the HPLC system.

  • HPLC Conditions (General):

    • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Detection: Fluorescence detector with excitation wavelength ~325 nm and emission wavelength ~395 nm.

The overall workflow is visualized in the diagram below.

Caption: A flowchart of the this compound derivatization and analysis process.

References

how to increase the sensitivity of Br-Mmc detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of the interaction between Bromodomain and extraterminal domain (BET) proteins and the c-Myc oncoprotein (Br-Mmc). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and increase the sensitivity of this compound detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to detect the this compound interaction?

A1: The most common methods for detecting the this compound interaction, which is a protein-protein interaction (PPI), include co-immunoprecipitation (Co-IP), proximity ligation assay (PLA), and Förster or fluorescence resonance energy transfer (FRET).[1][2][3][4] Each method offers distinct advantages in terms of sensitivity, spatial resolution, and the cellular context in which the interaction is studied.

Q2: Why am I not detecting a signal in my this compound Co-IP experiment?

A2: A lack of signal in a Co-IP experiment can stem from several factors. The interaction between BET proteins and c-Myc can be transient or weak, making it difficult to capture.[2][3] Lysis buffer conditions may be too stringent and disrupt the interaction.[5] Additionally, low expression levels of either protein in the chosen cell line can lead to undetectable signals.[5] It is also possible that the antibody is not suitable for immunoprecipitation.

Q3: How can I increase the signal-to-noise ratio in my PLA experiment for this compound?

A3: To enhance the signal-to-noise ratio in a PLA experiment, optimizing antibody concentrations is crucial. Using highly specific primary antibodies against your BET protein and c-Myc is the first step. Additionally, ensuring proper blocking of the sample can reduce non-specific background signals.[6] Optimization of the ligation and amplification times can also significantly improve the signal.[7][8]

Q4: My FRET efficiency for the this compound interaction is low. What can I do to improve it?

A4: Low FRET efficiency can be due to the distance between the donor and acceptor fluorophores being greater than the Förster distance (typically 1-10 nm).[9] The orientation of the fluorophores is also a critical factor.[9] To improve FRET efficiency, consider using smaller fluorescent protein tags or repositioning them on the proteins of interest. Optimizing the linker length between the protein and the tag can also bring the fluorophores into a more favorable orientation and proximity.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP)
ProblemPossible CauseRecommended Solution
No or weak signal for the co-immunoprecipitated protein (e.g., c-Myc when pulling down a BET protein) The interaction between the BET protein and c-Myc is weak or transient and may be disrupted during the procedure.[2]Use a cross-linking agent (e.g., formaldehyde (B43269) or BS3) to stabilize the interaction before cell lysis.[2][10]
Lysis buffer is too harsh and disrupts the protein-protein interaction.[5]Use a less stringent lysis buffer, such as one without ionic detergents like sodium deoxycholate. RIPA buffer is often too harsh for Co-IPs.[5]
The expression level of the "prey" protein (c-Myc or BET protein) is too low.[11]Increase the amount of cell lysate used for the IP. Confirm protein expression levels in an input control via Western blot.[5]
The antibody is not efficiently capturing the "bait" protein.Ensure the antibody is validated for immunoprecipitation. Use a higher concentration of the antibody or a different antibody.
High background with non-specific bands Non-specific binding of proteins to the beads or the antibody.[5]Pre-clear the lysate by incubating it with beads before adding the primary antibody.[11] Increase the number and duration of washes. Optimize the salt and detergent concentrations in the wash buffer.
Too much antibody is being used.[11]Perform an antibody titration to determine the optimal concentration.
Proximity Ligation Assay (PLA)
ProblemPossible CauseRecommended Solution
Few or no PLA signals The primary antibodies are not in close enough proximity (within 40 nm).[12]Ensure that the antibodies recognize epitopes that are close when the proteins are interacting.
Suboptimal primary antibody concentration.Perform a titration of both primary antibodies to find the optimal concentrations.
Inefficient ligation or amplification.Optimize the incubation times for the ligation and amplification steps as recommended by the manufacturer.
High background or non-specific signals Non-specific binding of primary antibodies or PLA probes.Ensure adequate blocking of the sample. Use high-quality, specific primary antibodies.
Cell autofluorescence.Use appropriate filters on the microscope and include a "no primary antibody" control to assess background fluorescence.
Fluorescence Resonance Energy Transfer (FRET)
ProblemPossible CauseRecommended Solution
Low FRET efficiency The distance between the donor and acceptor fluorophores is too large.[9]Re-engineer the fusion proteins to place the fluorescent tags at different positions (N-terminus, C-terminus, or internal loops) to bring them closer upon interaction.
Unfavorable orientation of the fluorophores.[9]Modify the linker sequence between the protein and the fluorescent tag to allow for more rotational freedom.
Low expression of the fusion proteins.Optimize the transfection protocol to ensure sufficient expression levels of both donor and acceptor-tagged proteins.
Signal bleed-through The emission spectrum of the donor overlaps with the detection channel of the acceptor, or vice-versa.[13]Use FRET pairs with minimal spectral overlap. Perform control experiments with cells expressing only the donor or only the acceptor to quantify and correct for bleed-through.

Experimental Protocols

Optimized Co-Immunoprecipitation Protocol for this compound Detection
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against the "bait" protein (e.g., anti-BRD4) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-c-Myc).

Proximity Ligation Assay (PLA) Workflow for this compound Detection

PLA_Workflow start Fix and Permeabilize Cells blocking Block with Blocking Solution start->blocking primary_ab Incubate with Primary Antibodies (anti-BET and anti-c-Myc) blocking->primary_ab pla_probes Add PLA Probes (secondary antibodies with DNA oligonucleotides) primary_ab->pla_probes ligation Ligate DNA Oligonucleotides to form a circular DNA molecule pla_probes->ligation amplification Amplify via Rolling Circle Amplification ligation->amplification detection Detect with Fluorescently Labeled Oligonucleotides amplification->detection imaging Image with Fluorescence Microscope detection->imaging

Caption: Workflow for Proximity Ligation Assay (PLA).

FRET Imaging Protocol for this compound Interaction
  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect cells with plasmids encoding the BET protein fused to a donor fluorophore (e.g., ECFP) and c-Myc fused to an acceptor fluorophore (e.g., EYFP).

  • Image Acquisition:

    • After 24-48 hours, mount the dish on a fluorescence microscope equipped for FRET imaging.

    • Acquire three images:

      • Donor channel (excite at donor wavelength, detect at donor emission).

      • Acceptor channel (excite at acceptor wavelength, detect at acceptor emission).

      • FRET channel (excite at donor wavelength, detect at acceptor emission).

  • Data Analysis:

    • Correct for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency using a suitable method, such as sensitized emission or acceptor photobleaching.

Signaling Pathway and Logical Relationships

The interaction between BET proteins, particularly BRD4, and c-Myc is a critical node in oncogenic signaling. BRD4 acts as a transcriptional co-activator, binding to acetylated histones at super-enhancers and promoters of target genes, including MYC.[14][15] This interaction is essential for the robust transcription of MYC and its downstream targets, which drive cell proliferation and growth.[16] Small molecule inhibitors of BET bromodomains (BETi) disrupt the BRD4-chromatin interaction, leading to the downregulation of MYC transcription.[15][16]

Br_Mmc_Signaling BETi BET Inhibitors BRD4 BRD4 BETi->BRD4 inhibit Acetylated_Histones Acetylated Histones (at Super-Enhancers) BRD4->Acetylated_Histones binds to MYC_Gene MYC Gene BRD4->MYC_Gene co-activates Acetylated_Histones->MYC_Gene activates transcription of cMyc_mRNA c-Myc mRNA MYC_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Downstream_Targets Downstream Myc Targets cMyc_Protein->Downstream_Targets activates Proliferation Cell Proliferation Downstream_Targets->Proliferation drives

Caption: BET-c-Myc Signaling Pathway.

References

Technical Support Center: Resolving Co-elution Problems with Br-Mmc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the chromatographic analysis of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) derivatives.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Problem: Poor resolution between two or more this compound derivatized analytes.

This is a common issue, especially when analyzing structurally similar compounds like a homologous series of fatty acids. The goal is to increase the separation factor (α) and/or the column efficiency (N) to achieve baseline resolution.

Initial System Check:

Before modifying your HPLC method, ensure your system is performing optimally. Peak broadening and tailing can mimic co-elution.[1]

  • Column Health: A contaminated or voided column can lead to poor peak shape. Flush the column with a strong solvent or replace it if the problem persists.[1]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

  • Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate.[1]

  • Injection Solvent: Dissolve your derivatized sample in the initial mobile phase whenever possible to prevent peak distortion.[1]

Troubleshooting Workflow for Co-eluting this compound Derivatives:

co_elution_workflow start Poor Resolution of this compound Derivatives optimize_gradient Optimize Mobile Phase Gradient start->optimize_gradient change_organic Change Organic Modifier (Acetonitrile vs. Methanol) optimize_gradient->change_organic If resolution is still poor end_resolved Resolution Achieved optimize_gradient->end_resolved Success adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph If co-elution persists change_organic->end_resolved Success change_column Change Stationary Phase adjust_ph->change_column If selectivity is the main issue adjust_ph->end_resolved Success change_column->end_resolved Success end_unresolved Consult Further (e.g., 2D-LC) change_column->end_unresolved If still unresolved

Caption: Troubleshooting workflow for co-eluting this compound derivatives.

Detailed Methodologies:

  • Step 1: Optimize the Mobile Phase Gradient. A shallow gradient is often key to separating closely related compounds. If your initial scouting gradient shows peaks eluting close together, decrease the rate of change of the organic solvent in that region.

    • Example Protocol:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile (B52724)

      • Initial Gradient: 50% to 90% B in 10 minutes (4%/min)

      • Optimized Gradient: If co-elution occurs between 6 and 7 minutes, modify the gradient to be shallower in this window: 50% to 65% B in 5 minutes, then 65% to 75% B over 10 minutes (1%/min), followed by a ramp to 90% B to elute remaining compounds.

  • Step 2: Change the Organic Modifier. The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol (B129727) have different properties and can change the elution order of derivatized analytes.

  • Step 3: Adjust Mobile Phase pH. For acidic analytes derivatized with this compound, the pH of the mobile phase can influence retention and peak shape. Ensure the pH is at least 2 units away from the pKa of the original carboxylic acids to maintain a consistent ionization state.[2]

  • Step 4: Change the Stationary Phase. If optimizing the mobile phase is insufficient, changing the column chemistry can provide a different selectivity. For instance, a phenyl-hexyl column can offer alternative interactions compared to a standard C18 column.

Problem: Interference from Excess Derivatization Reagent (this compound).

Excess this compound and its hydrolysis byproducts can appear as large, early-eluting peaks that may co-elute with more polar derivatized analytes.

Troubleshooting Workflow for Reagent Interference:

reagent_interference_workflow start Interference from Excess this compound optimize_derivatization Optimize Derivatization Reaction start->optimize_derivatization spe_cleanup Implement Post-Derivatization Solid-Phase Extraction (SPE) optimize_derivatization->spe_cleanup If interference persists end_resolved Interference Removed optimize_derivatization->end_resolved Success adjust_gradient Adjust Initial Gradient Conditions spe_cleanup->adjust_gradient For further refinement spe_cleanup->end_resolved Success adjust_gradient->end_resolved Success

Caption: Workflow for resolving interference from excess this compound reagent.

Detailed Methodologies:

  • Optimize the Derivatization Reaction:

    • Reduce the molar excess of this compound to the lowest level that still provides complete derivatization of your analytes.

    • Carefully control reaction time and temperature to minimize the formation of hydrolysis byproducts.

  • Post-Derivatization Cleanup:

    • Use a reversed-phase Solid-Phase Extraction (SPE) cartridge to separate the more polar excess reagent from the less polar derivatized analytes.

    • Example SPE Protocol:

      • Condition a C18 SPE cartridge with methanol, followed by water.

      • Load the reaction mixture onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% acetonitrile in water) to elute the unreacted this compound and its hydrolysis products.

      • Elute the derivatized analytes with a higher percentage of organic solvent (e.g., 80-100% acetonitrile).

  • Adjust Initial Gradient Conditions:

    • Start the HPLC gradient with a higher initial percentage of organic solvent to quickly elute the polar reagent peak before the analytes of interest.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Composition on the Resolution of this compound Derivatized Fatty Acids

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time - Derivatized Palmitic Acid (min)Retention Time - Derivatized Stearic Acid (min)Resolution (Rs)
80:2010.210.81.1
75:2512.513.51.6
70:3015.116.82.2

Table 2: Effect of Gradient Slope on the Resolution of Closely Eluting this compound Derivatives

Gradient Slope (% Acetonitrile / min)Retention Time - Analyte A (min)Retention Time - Analyte B (min)Resolution (Rs)
58.18.30.9
29.59.91.5
111.211.82.1

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a large, broad peak at the beginning of the run that is interfering with my analytes. What is the likely cause?

A1: This is often due to unreacted this compound reagent and its hydrolysis byproducts. These compounds are more polar than the derivatized analytes and will elute early, especially in a reversed-phase system. Refer to the "Interference from Excess Derivatization Reagent" section in the troubleshooting guide for strategies to resolve this.

Q2: I am trying to separate this compound derivatives of short-chain and long-chain fatty acids in the same run, but the resolution is poor for all compounds.

A2: A single isocratic method is often insufficient for separating a wide range of hydrophobicities. A gradient elution is necessary. Start with a lower percentage of organic solvent to retain and separate the short-chain derivatives, and gradually increase the organic content to elute the more retained long-chain derivatives. A shallow gradient will be crucial for resolving homologous series.

Q3: Can I switch from acetonitrile to methanol as the organic modifier in my mobile phase?

A3: Yes, and this is a powerful tool for improving selectivity. Methanol and acetonitrile interact differently with both the stationary phase and the analytes, which can alter the elution order and improve the resolution of co-eluting peaks. If you are experiencing co-elution with an acetonitrile-based mobile phase, reformulating with methanol is a recommended troubleshooting step.

Q4: Does the pH of my mobile phase matter for this compound derivatives?

A4: While the carboxylic acid group is consumed during derivatization, the pH can still be important. If the original analytes have other ionizable groups, or if you are trying to control the ionization of residual silanols on the stationary phase to improve peak shape, adjusting the pH (typically by adding a small amount of acid like formic or acetic acid) is recommended. A consistent pH ensures reproducible retention times.[2]

Q5: What type of HPLC column is best for separating this compound derivatives?

A5: A high-quality reversed-phase C18 column is the most common and generally effective choice for separating this compound derivatives. These non-polar stationary phases provide good retention and resolution for the relatively hydrophobic derivatized analytes. For very similar compounds, a high-efficiency column with smaller particles (e.g., sub-2 µm for UHPLC) can improve resolution.

References

Technical Support Center: Refinement of Protocols for Analysis of Small Molecules and Cross-linking Agents in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Br-Mmc Protocol": As the term "this compound protocol" does not correspond to a standardized, widely recognized protocol in the scientific literature, this guide addresses the common challenges and refinements associated with the analysis of small molecules in complex biological samples, with a focus on compounds that may be bromine-containing or function as cross-linking agents, such as Mitomycin C (MMC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying small molecules in complex biological samples like plasma or tissue homogenates?

A1: The primary challenges in quantifying small molecules in complex biological matrices include:

  • Matrix Effects: Endogenous components of the sample, such as proteins, lipids, salts, and carbohydrates, can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[1][2][3][4]

  • Low Analyte Concentration: Target analytes are often present at very low concentrations (pico to microgram/mL range), requiring highly sensitive analytical methods.[4][5]

  • Protein Binding: Small molecules can bind to plasma proteins, which may affect their extraction and quantification.

  • Sample Stability: Analytes may be unstable in the biological matrix, requiring specific handling and storage conditions.

  • Lack of a True Blank Matrix: For endogenous analytes, obtaining a biological matrix completely free of the analyte to prepare calibration standards is a significant challenge.[1]

Q2: What are the most common analytical techniques for quantifying small molecules in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, specificity, and reproducibility.[2][5][6] For certain compounds, other techniques like stripping voltammetry have also been used.[7]

Q3: Why is sample preparation a critical step?

A3: Sample preparation is essential to remove interfering components from the complex biological matrix and to concentrate the analyte of interest.[3][4] Effective sample preparation minimizes matrix effects, improves the robustness of the analytical method, and enhances sensitivity.[3] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]

Q4: What is the importance of an internal standard in quantitative analysis?

A4: An internal standard (IS) is crucial for accurate and precise quantification.[5] It is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variability in sample preparation, injection volume, and instrument response. A stable isotopically labeled version of the analyte is the ideal internal standard.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the sample preparation method. For instance, if using LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbents and elution solvents.
Strong binding of the analyte to plasma proteins.Consider a protein precipitation step with acetonitrile (B52724) or methanol (B129727) prior to extraction.
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent execution of each step of the protocol. Use an automated sample preparation system if available.
Instrument instability.Perform system suitability tests before running the analytical batch. Check for fluctuations in temperature, pressure, and detector response.
Presence of interfering substances from the matrix.Improve the sample cleanup process. A more selective SPE sorbent or a two-step extraction (e.g., LLE followed by SPE) might be necessary.
Poor Peak Shape in Chromatography Incompatibility between the sample solvent and the mobile phase.The final sample extract should be reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column overload.Reduce the amount of sample injected or dilute the sample.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or add modifiers like trifluoroacetic acid or formic acid.
Signal Suppression or Enhancement (Matrix Effect) Co-elution of matrix components with the analyte.Optimize the chromatographic separation to better resolve the analyte from interfering peaks.[8]
Inefficient sample cleanup.Employ a more rigorous sample preparation method, such as mixed-mode SPE, to remove a wider range of interferences.[3]
High concentration of phospholipids (B1166683) in plasma samples.Use specialized phospholipid removal plates or cartridges during sample preparation.
No Detectable Analyte Analyte degradation.Investigate the stability of the analyte under different storage and processing conditions (e.g., freeze-thaw cycles, benchtop stability). Ensure samples are processed quickly and stored at appropriate temperatures.
Incorrect instrument settings.Verify the mass transitions, collision energy, and other MS parameters for the analyte and internal standard.

Experimental Protocols

General Workflow for Small Molecule Quantification in Plasma

This workflow provides a general framework. Specific parameters must be optimized for the analyte of interest.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Thawing Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Extract Supernatant Transfer & Evaporation Vortex->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute Inject Inject Sample into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: General workflow for small molecule quantification in plasma.

Example Protocol: Determination of Mitomycin C in Rat Plasma by LC-MS/MS

This protocol is adapted from a published study and serves as an illustrative example.[9]

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw rat plasma samples.

    • Spike with carbamazepine (B1668303) as an internal standard.

    • Proceed with solid-phase extraction.

  • LC-MS/MS Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • Detection: Multiple reaction monitoring (MRM) in positive-ion mode.

      • Mitomycin C transition: 335.3 → 242.3

      • Carbamazepine (IS) transition: 237.1 → 194.1

Quantitative Data from Mitomycin C Protocol

The following table summarizes the performance of the example Mitomycin C protocol.[9]

Parameter Value
Linear Range in Plasma 10–4000 ng/mL
Correlation Coefficient (r²) 0.992
Inter-batch Precision (%CV) <14.3%
Intra-batch Precision (%CV) <13.4%
Recovery ~113%
Matrix Effect ~111%

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting common issues in method development.

G node_action node_action node_ok node_ok start Low Signal Intensity? check_recovery Acceptable Recovery? start->check_recovery Yes check_instrument Instrument Sensitivity OK? start->check_instrument No check_matrix Significant Matrix Effect? check_recovery->check_matrix Yes action_extraction Optimize Sample Prep (SPE/LLE) check_recovery->action_extraction No action_chromatography Optimize Chromatography (Gradient/Column) check_matrix->action_chromatography Yes ok Method Optimized check_matrix->ok No check_instrument->start Yes action_instrument Tune MS Parameters (Source/Optics) check_instrument->action_instrument No action_extraction->start action_chromatography->start action_instrument->start

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromomethcathinone (Br-Mmc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Bromomethcathinone (Br-Mmc).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: 4-Bromomethcathinone (this compound) is a synthetic cathinone.[1][2][3] The hydrochloride salt of this compound is reported to be soluble in several organic solvents and an aqueous buffer solution. Specific solubility data is provided in the table below.

Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

A2: Precipitation in aqueous buffers can occur due to several factors. Exceeding the solubility limit is a primary reason. For instance, the solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/mL.[3] If your stock solution concentration is too high or if the temperature of the solution decreases, precipitation can occur. Additionally, the presence of other salts or organic components in your experimental medium could alter the solubility of this compound.

Q3: Can I use solvents other than those listed in the solubility table?

A3: While the provided table summarizes known solubility data, other solvents may be suitable depending on your experimental needs. It is crucial to perform small-scale solubility tests before proceeding with your main experiment. When selecting an alternative solvent, consider its compatibility with your experimental system (e.g., cell culture, in vivo studies) and its potential for interference with downstream assays.

Data Presentation

Table 1: Solubility of this compound Hydrochloride Salt

SolventConcentration
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL
Dimethylformamide (DMF)5 mg/mL
Ethanol5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.25 mg/mL

Data sourced from Cayman Chemical, 2024.[3]

Troubleshooting Guides

Issue 1: this compound fails to dissolve completely in the chosen solvent.

This issue often arises when the concentration of this compound exceeds its solubility limit in the selected solvent.

start Incomplete Dissolution of this compound step1 Verify Concentration vs. Solubility Limit start->step1 step2 Is Concentration > Limit? step1->step2 step3_yes Reduce Concentration or Increase Solvent Volume step2->step3_yes Yes step3_no Apply Gentle Heating and Vortexing step2->step3_no No step3_yes->step1 step4 Still Undissolved? step3_no->step4 step5_yes Consider an Alternative Solvent with Higher Solubility (e.g., DMSO) step4->step5_yes Yes step5_no Solution is Ready for Use step4->step5_no No

Caption: Troubleshooting workflow for incomplete dissolution.

Issue 2: Precipitation of this compound upon addition to an aqueous experimental medium.

This is a common problem when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer.

start Precipitation in Aqueous Medium step1 Review Stock Solution Concentration start->step1 step2 Is Stock Highly Concentrated? step1->step2 step3_yes Prepare a More Dilute Stock Solution step2->step3_yes Yes step3_no Modify Dilution Method step2->step3_no No step3_yes->start step4 Add Stock Solution Dropwise to Vigorously Stirred Aqueous Medium step3_no->step4 step5 Still Precipitating? step4->step5 step6_yes Consider a Co-Solvent System step5->step6_yes Yes step6_no Solution is Ready step5->step6_no No BrMmc This compound SERT SERT BrMmc->SERT Inhibits Reuptake & Promotes Release NET NET BrMmc->NET Inhibits Reuptake & Promotes Release DAT DAT BrMmc->DAT Inhibits Reuptake & Promotes Release Serotonin Serotonin Release SERT->Serotonin Norepinephrine Norepinephrine Release NET->Norepinephrine Dopamine Dopamine Release DAT->Dopamine

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Carboxylic Acid Analysis: Br-Mmc vs. 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, such as fatty acids, by High-Performance Liquid Chromatography (HPLC) is a critical analytical task. A common challenge arises from the fact that many carboxylic acids lack a strong chromophore, leading to poor sensitivity with direct UV detection. To overcome this, pre-column derivatization is employed to attach a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detectability.

This guide provides an objective comparison of two popular derivatizing reagents used for the HPLC analysis of carboxylic acids: the fluorescent label 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and the UV-active label 2,4'-dibromoacetophenone (B128361). We will delve into their performance characteristics, provide detailed experimental protocols for method validation, and present visual workflows to elucidate the key processes involved.

Performance Comparison of Derivatizing Agents

The choice of derivatizing agent can significantly impact the sensitivity, selectivity, and overall performance of an HPLC method. Below is a summary of typical validation parameters for methods employing this compound and 2,4'-dibromoacetophenone for the analysis of fatty acids. Note that these values are representative and can vary depending on the specific analyte, matrix, and instrumentation.

Parameter4-bromomethyl-7-methoxycoumarin (this compound)2,4'-dibromoacetophenone
Detection Principle FluorescenceUV Absorption
Linearity (R²) > 0.998> 0.997
Range 0.1 - 50 µg/mL0.5 - 100 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.6 µg/mL

Experimental Protocols

Detailed and reproducible methodologies are fundamental to successful HPLC method validation. The following sections outline the key experimental procedures for derivatization and subsequent HPLC analysis using both this compound and 2,4'-dibromoacetophenone.

Method 1: Derivatization with 4-bromomethyl-7-methoxycoumarin (this compound)

This method is highly suitable for the sensitive fluorescent detection of carboxylic acids.

Derivatization Procedure:

  • Dissolve the carboxylic acid sample in a suitable organic solvent (e.g., acetone).

  • Add a molar excess of 4-bromomethyl-7-methoxycoumarin (this compound).

  • To facilitate the reaction, add a catalyst such as a crown ether (e.g., 18-crown-6) and an anhydrous base (e.g., potassium carbonate).[1]

  • Heat the mixture at a controlled temperature, typically between 60-80°C, for 30-60 minutes.[1]

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase as needed.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is typical.[1]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often employed.[1]

  • Detection: Fluorescence detection is utilized, with excitation and emission wavelengths typically set around 325 nm and 395 nm, respectively.[1]

Method 2: Derivatization with 2,4'-dibromoacetophenone

This reagent is effective for enhancing the UV detection of carboxylic acids.

Derivatization Procedure:

  • Dissolve the fatty acid sample in an appropriate solvent such as acetonitrile.

  • Add the derivatizing agent, 2,4'-dibromoacetophenone, along with a catalyst, which is typically a tertiary amine like triethylamine.

  • The reaction is generally carried out at a moderately elevated temperature (e.g., 70°C) for approximately 30 minutes.

  • Once the reaction is complete, cool the sample, and then an aliquot can be injected into the HPLC system.

HPLC Conditions:

  • Column: A C18 reversed-phase column is the standard choice.

  • Mobile Phase: A gradient of methanol (B129727) and water is frequently used for the separation of the derivatized analytes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where the derivative exhibits strong absorbance, which is usually around 260 nm.

Visualizing the Workflow and Reactions

To provide a clearer understanding of the processes involved, the following diagrams illustrate the derivatization reaction and the general workflow for HPLC method validation.

DerivatizationReaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) FluorescentEster Fluorescent Ester Derivative CarboxylicAcid->FluorescentEster + BrMmc This compound BrMmc->FluorescentEster Catalyst Catalyst (e.g., 18-crown-6) Catalyst->FluorescentEster Base Base (e.g., K2CO3) Base->FluorescentEster Heat Heat (60-80°C) Heat->FluorescentEster Salts Salts (KBr, KHCO3)

Derivatization of a carboxylic acid with this compound.

HPLCValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation ValidationPlan Develop Validation Plan (Define parameters & acceptance criteria) PrepareSamples Prepare Standards & Samples ValidationPlan->PrepareSamples Specificity Specificity (Interference check) PrepareSamples->Specificity Linearity Linearity & Range (Multiple concentrations) PrepareSamples->Linearity Accuracy Accuracy (Recovery studies) PrepareSamples->Accuracy Precision Precision (Repeatability & Intermediate) PrepareSamples->Precision LOD_LOQ LOD & LOQ (Sensitivity) PrepareSamples->LOD_LOQ Robustness Robustness (Varying conditions) PrepareSamples->Robustness AnalyzeData Analyze Data & Calculate Statistics Specificity->AnalyzeData Linearity->AnalyzeData Accuracy->AnalyzeData Precision->AnalyzeData LOD_LOQ->AnalyzeData Robustness->AnalyzeData ValidationReport Compile Validation Report AnalyzeData->ValidationReport

General workflow for HPLC method validation.

References

A Comparative Guide to Fluorescent Labeling Agents: Br-Mmc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biological research and drug development, the ability to visualize and track biomolecules with precision is paramount. Fluorescent labeling has emerged as an indispensable tool, offering high sensitivity and specificity for studying proteins, nucleic acids, and other cellular components. This guide provides an objective comparison of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) with other prominent fluorescent labeling agents, supported by experimental data to inform the selection of the most suitable reagent for your research needs.

Quantitative Comparison of Fluorescent Labeling Agents

The selection of a fluorescent label is dictated by several key photophysical properties. The following table summarizes these characteristics for this compound and a selection of widely used alternative labeling agents.

FeatureThis compound (4-Bromomethyl-7-methoxycoumarin)Fluorescein Isothiocyanate (FITC)BODIPY FL, SEAlexa Fluor™ 488, NHS EsterGreen Fluorescent Protein (GFP)
Excitation Max (nm) ~322495[1]502[2]494395 / 475[3]
Emission Max (nm) ~395525[1]510[2]517[4]509[3]
Quantum Yield (Φ) ~0.18 (estimated for 7-Methoxycoumarin-4-acetic acid)[5][6]0.92[1]>0.90.920.79[3]
Reactive Group BromomethylIsothiocyanateSuccinimidyl Ester (SE)N-hydroxysuccinimidyl (NHS) esterGenetically Encoded
Target Moiety Carboxylic Acids, Thiols[2]Primary Amines[1]Primary AminesPrimary Amines[4]N/A (Protein Fusion)
Photostability Generally good for coumarin (B35378) derivativesModerate (prone to photobleaching)[1]HighHighLow to Moderate
pH Sensitivity Can be sensitiveSensitive (fluorescence decreases in acidic pH)[1]Relatively insensitiveInsensitive (pH 4-10)Stable
Cell Permeability PermeableGenerally impermeablePermeable (hydrophobic nature)Generally impermeableN/A

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent labeling agents. Below are protocols for key labeling experiments.

Protocol 1: Labeling of Carboxylic Acids with this compound for HPLC Analysis

This protocol is adapted for the derivatization of carboxylic acids, a primary application for this compound.

Materials:

Procedure:

  • Dissolve the carboxylic acid-containing sample in acetone.

  • Add a solution of this compound in acetone to the sample.

  • Add potassium carbonate and 18-crown-6 ether to catalyze the reaction.

  • Incubate the mixture at 30°C for 20 minutes.

  • The resulting fluorescently labeled sample can be directly analyzed by HPLC.

  • Set the fluorescence detector to an excitation wavelength of approximately 322 nm and an emission wavelength of approximately 395 nm.

Protocol 2: Labeling of Proteins with FITC

This protocol outlines the general procedure for labeling proteins with Fluorescein Isothiocyanate.

Materials:

  • FITC

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • 0.1 M Sodium Bicarbonate buffer (pH 9.0)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0). If the protein buffer contains amines (e.g., Tris), dialyze against PBS.

  • Prepare a 10 mg/mL stock solution of FITC in anhydrous DMSO or DMF immediately before use.

  • Add the FITC solution to the protein solution at a molar ratio of 5-10 moles of FITC per mole of protein.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • The first colored band to elute is the labeled protein.

Protocol 3: Labeling of Proteins with BODIPY FL, SE

This protocol describes the labeling of proteins using a succinimidyl ester derivative of BODIPY FL.

Materials:

  • BODIPY FL, SE

  • Protein solution (1-10 mg/mL in amine-free buffer, pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column or dialysis equipment

Procedure:

  • Prepare a 10-20 mM stock solution of BODIPY FL, SE in anhydrous DMSO or DMF.

  • Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis.

Protocol 4: Labeling of Proteins with Alexa Fluor™ 488, NHS Ester

This protocol details the labeling of proteins with an NHS ester of Alexa Fluor™ 488.

Materials:

  • Alexa Fluor™ 488, NHS Ester

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • 1 M Sodium bicarbonate solution

  • Size-exclusion chromatography column

Procedure:

  • Dissolve the protein in an amine-free buffer such as PBS.

  • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

  • Immediately add the Alexa Fluor™ 488, NHS Ester to the protein solution. A typical starting point is a 10-fold molar excess of dye to protein.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the labeled protein from unreacted dye using a size-exclusion chromatography column.

Visualizing Signaling Pathways and Experimental Workflows

Understanding the context in which these fluorescent labels are used is critical. The following diagrams, generated using the DOT language, illustrate a common signaling pathway and a general experimental workflow for protein labeling.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein of Interest Mix Mix Protein and Fluorescent Dye Protein->Mix Buffer Amine-free Buffer (pH 7.5-9.0) Buffer->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Collect Collect Labeled Protein Purify->Collect Analyze Fluorescence Microscopy / Spectroscopy Collect->Analyze

General workflow for fluorescently labeling proteins.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Ligand Growth Factor Ligand->Receptor binds Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactor Transcription Factor (e.g., c-Myc, c-Fos) ERK->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates

Simplified diagram of the MAPK/ERK signaling pathway.

gpcr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein activates Ligand Ligand Ligand->GPCR binds Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces PKA Protein Kinase A (PKA) SecondMessenger->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Overview of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

A Head-to-Head Battle of Fluorophores: Br-Mmc vs. Dansyl Chloride for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of discovery. The choice of derivatization agent is a critical decision that directly impacts the sensitivity, reliability, and overall success of amino acid analysis. This guide provides an in-depth, objective comparison of two such agents: the traditional workhorse, Dansyl chloride, and the coumarin-based fluorophore, 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc).

This comprehensive guide delves into the mechanisms of action, detailed experimental protocols, and performance data for both this compound and Dansyl chloride, enabling an informed decision for your specific analytical needs. While Dansyl chloride boasts a long and proven track record in amino acid analysis, this compound presents an alternative with distinct chemical properties.

Mechanism of Action: A Tale of Two Reactions

The derivatization of amino acids with both this compound and Dansyl chloride serves to introduce a fluorescent tag, thereby enhancing their detectability in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. However, the underlying chemical reactions differ significantly.

Dansyl Chloride: This reagent reacts with the primary and secondary amine groups of amino acids under alkaline conditions (pH 9.5-10.5).[1] The sulfonyl chloride group of Dansyl chloride is highly electrophilic and is attacked by the nucleophilic amino group of the amino acid.[1] This results in the formation of a stable, highly fluorescent N-dansyl-sulfonamide derivative.[1]

This compound (4-Bromomethyl)-7-methoxycoumarin): In contrast, this compound is primarily known as a fluorescent labeling agent for compounds containing a carboxylic acid group. The reaction involves the formation of a fluorescent ester by reacting with the carboxyl group of the analyte. While its application in amino acid analysis is less documented, the derivatization would theoretically target the carboxyl group of the amino acid.

dot

Caption: Reaction mechanisms of Dansyl chloride and this compound with amino acids.

Performance Comparison: A Data-Driven Analysis

The selection of a derivatization agent is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for both this compound and Dansyl chloride based on available experimental data. It is important to note that data for this compound in the context of amino acid analysis is limited.

FeatureThis compound (4-(Bromomethyl)-7-methoxycoumarin)Dansyl Chloride
Target Functional Group Primarily Carboxyl groupPrimary and Secondary Amine groups[1]
Reaction pH Not specified for amino acids9.5 - 10.5[1]
Reaction Temperature Not specified for amino acids38°C - 75°C[2]
Reaction Time Not specified for amino acids15 - 120 minutes[2]
Derivative Stability Generally stable estersDerivatives can be unstable and prone to degradation[2]
Excitation Wavelength (λex) ~325 nm~324 nm (for Dansyl-Glycine)
Emission Wavelength (λem) ~398 nm~559 nm (for Dansyl-Glycine)
Sensitivity High (as a fluorescent label)Picomole to femtomole range

Experimental Protocols: A Step-by-Step Guide

Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for amino acid derivatization using both this compound and Dansyl chloride.

Dansyl Chloride Derivatization Protocol

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and analytical instrumentation.

Materials:

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone)

  • Amino acid standard or sample

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)

  • Acetonitrile (B52724)

  • Nitrogen gas supply

  • HPLC system with fluorescence or UV detector

Procedure:

  • Sample Preparation: Dissolve the amino acid standard or sample in the sodium bicarbonate buffer.

  • Derivatization: Add an excess of Dansyl chloride solution to the sample. Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 38-75°C) for a defined period (e.g., 45-120 minutes) to ensure complete derivatization.[2]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent, such as acetonitrile or the initial mobile phase for HPLC analysis.

  • Analysis: Inject the reconstituted sample into the HPLC system for separation and detection.

dot

Start Start Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization Add Dansyl-Cl Incubation Incubation Derivatization->Incubation Heat Evaporation Evaporation Incubation->Evaporation Dry down Reconstitution Reconstitution Evaporation->Reconstitution Dissolve HPLC Analysis HPLC Analysis Reconstitution->HPLC Analysis Inject End End HPLC Analysis->End

Caption: Experimental workflow for Dansyl chloride derivatization.

This compound (4-(Bromomethyl)-7-methoxycoumarin) Derivatization Protocol for Carboxylic Acids (Adapted for Amino Acids)

As specific protocols for amino acid derivatization with this compound are not widely available, the following is a general protocol for carboxylic acid derivatization which could be adapted and optimized for amino acids. Validation of this adapted protocol is essential.

Materials:

  • This compound solution (in a suitable organic solvent like acetone (B3395972) or acetonitrile)

  • Amino acid standard or sample

  • Aprotic solvent (e.g., acetone, acetonitrile)

  • Crown ether (e.g., 18-crown-6) as a catalyst (optional)

  • Potassium carbonate or other suitable base

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the amino acid standard or sample in the aprotic solvent.

  • Derivatization: Add the this compound solution, potassium carbonate, and optionally the crown ether to the sample solution.

  • Incubation: Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specific duration. The optimal time and temperature will need to be determined empirically.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

  • Analysis: Inject the filtrate directly into the HPLC system for analysis.

dot

Start Start Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization Add this compound & Base Incubation Incubation Derivatization->Incubation Heat Cooling & Filtration Cooling & Filtration Incubation->Cooling & Filtration HPLC Analysis HPLC Analysis Cooling & Filtration->HPLC Analysis Inject End End HPLC Analysis->End

Caption: Adapted experimental workflow for this compound derivatization.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and Dansyl chloride for amino acid analysis depends heavily on the specific requirements of the study and the available expertise.

Dansyl chloride remains the well-established and extensively documented choice for the derivatization of amino acids. Its reaction with the amine group is well-understood, and numerous optimized protocols are available in the scientific literature. This makes it a reliable option for researchers seeking a robust and validated method with high sensitivity.

This compound , on the other hand, is a powerful fluorescent label for carboxylic acids. Its application to amino acid analysis, while theoretically possible by targeting the carboxyl group, is not as well-explored. Researchers opting for this compound would need to invest in significant methods development and validation. However, its distinct chemical reactivity could offer advantages in specific applications where derivatization of the amine group is undesirable or problematic.

For routine, high-confidence amino acid analysis, Dansyl chloride is the recommended starting point due to the wealth of supporting data and established protocols. For researchers interested in exploring novel derivatization strategies or facing specific analytical challenges, This compound presents an intriguing, albeit less-trodden, path that warrants further investigation. Ultimately, the optimal choice will be guided by a careful consideration of the analytical goals, sample matrix, and available resources.

References

A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: Focus on Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of carboxylic acids is a critical task. Direct analysis of these compounds, particularly by High-Performance Liquid Chromatography (HPLC), can be challenging due to their polarity and often weak chromophores or fluorophores. Derivatization, a process of chemically modifying the analyte, is a widely employed strategy to enhance detectability and improve chromatographic performance. This guide provides a comparative overview of the accuracy and precision of 4-bromomethyl-7-methoxycoumarin (Br-Mmc) derivatization and its alternatives, supported by experimental data.

The selection of a derivatization reagent is paramount as it directly influences the reliability of analytical results. This guide focuses on a comparative analysis of this compound, a popular fluorescent labeling agent, with other commonly used reagents: p-bromophenacyl bromide (p-BPB) for UV detection, 4-bromo-N-methylbenzylamine (4-BNMA) for mass spectrometry (MS) detection, and 9-anthryldiazomethane (B78999) (ADAM) for fluorescence detection.

Performance Comparison of Derivatization Reagents

The following table summarizes the accuracy and precision of different derivatization reagents for the analysis of carboxylic acids, based on data from various validated analytical methods.

Derivatization ReagentAnalyte(s)Analytical MethodAccuracy (Recovery %)Precision (RSD %)Reference(s)
4-Bromomethyl-7-methoxycoumarin (this compound) Fatty Acids, Organic AcidsHPLC-FluorescenceTypically high, but specific quantitative data is less commonly published in comparative format.Generally good, with values often falling within acceptable limits for bioanalysis (<15%).[1][2][3]
p-Bromophenacyl bromide (p-BPB) Diclofenac and its metaboliteHPLC-ICP-MS/MS85 - 115%≤7.2% (Repeatability)[4]
Perfluorinated Carboxylic AcidsLC-UV-ESI-MS/MS86 - 92% (Conversion Yield)5.2 - 9.8%[5]
TioproninHPLC-UV96.6 - 103.9%0.88%[6]
4-Bromo-N-methylbenzylamine (4-BNMA) TCA Cycle IntermediatesLC-MS/MSMatrix Effect: 94 - 107%Intra-day: 1 - 6%, Inter-day: 4 - 6%[7][8]
O-benzylhydroxylamine (O-BHA) Short-chain fatty acidsLC-MS/MSRE < ± 10%<14%[9]
(Trimethylsilyl)diazomethane (TMS-DM) followed by base catalysis Fatty AcidsGas Chromatography90 - 106%Intra-day: <4%, Inter-day: <6%[10]

Note: The accuracy and precision of a derivatization method can be influenced by the specific analyte, the complexity of the sample matrix, and the analytical instrumentation used. The data presented here are for comparative purposes and may vary depending on the experimental conditions.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving accurate and precise results. Below are representative methodologies for the key derivatization agents discussed.

Derivatization with 4-Bromomethyl-7-methoxycoumarin (this compound)

This method is widely used for the fluorescent labeling of carboxylic acids, enabling sensitive detection by HPLC.[1][3]

Materials:

  • Carboxylic acid sample

  • 4-Bromomethyl-7-methoxycoumarin (this compound) solution in acetone (B3395972)

  • Potassium carbonate (anhydrous)

  • 18-crown-6 (B118740) ether (catalyst)

  • Acetone (HPLC grade)

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Dissolve the carboxylic acid sample in acetone in a reaction vial.

  • Add a molar excess of the this compound solution to the vial.

  • Add anhydrous potassium carbonate and a catalytic amount of 18-crown-6 ether.

  • Seal the vial and heat the mixture at 60°C for 1 hour.[3]

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, acetonitrile/water (85/15, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: Fluorescence detector with excitation at approximately 328 nm and emission at 380 nm.[3]

Derivatization with p-Bromophenacyl bromide (p-BPB)

This reagent is a common choice for introducing a UV-active chromophore to carboxylic acids, enhancing their detection by HPLC with a UV detector.[4]

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide (p-BPB) solution in acetonitrile

  • Triethylamine (B128534) or potassium carbonate (base)

  • Acetonitrile (HPLC grade)

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Dissolve the carboxylic acid sample in acetonitrile.

  • Add a molar excess of the p-BPB solution.

  • Add a suitable base such as triethylamine to catalyze the reaction.

  • Heat the mixture at a specific temperature and for a set duration (e.g., 70°C for 30 minutes), which should be optimized for the specific analyte.

  • Cool the reaction mixture and inject it into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at approximately 260 nm.

Derivatization with 4-Bromo-N-methylbenzylamine (4-BNMA)

This derivatization strategy is particularly useful for LC-MS/MS analysis, as the bromine atom provides a characteristic isotopic pattern for confident identification.[7][8]

Materials:

  • Carboxylic acid sample

  • 4-Bromo-N-methylbenzylamine (4-BNMA) solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

  • Solvent (e.g., a mixture of methanol (B129727) and water)

  • Heating block

  • LC-MS/MS system

Procedure:

  • To an aqueous solution of the carboxylic acid, add the 4-BNMA solution.

  • Add the EDC solution to initiate the coupling reaction.

  • Heat the reaction mixture at 60°C for 45 minutes.[7]

  • The resulting derivatized sample can then be analyzed by LC-MS/MS.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[7]

    • MS Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) for quantification.[7]

Visualizing the Derivatization Process and Comparison

To better illustrate the experimental workflow and the logical relationship between the discussed derivatization agents, the following diagrams are provided.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analytical Detection Sample Carboxylic Acid Sample Dissolve Dissolve in Organic Solvent Sample->Dissolve AddReagent Add Derivatization Reagent (e.g., this compound) Dissolve->AddReagent AddCatalyst Add Catalyst (e.g., K2CO3, 18-crown-6) AddReagent->AddCatalyst Heat Heat Reaction Mixture AddCatalyst->Heat HPLC HPLC Separation Heat->HPLC Detector Detection (Fluorescence/UV/MS) HPLC->Detector Quantification Data Analysis & Quantification Detector->Quantification

A typical experimental workflow for the derivatization and analysis of carboxylic acids.

Derivatization_Comparison BrMmc This compound (Fluorescence) ADAM ADAM (Fluorescence) BrMmc->ADAM Similar Detection pBPB p-BPB (UV) BNMA 4-BNMA (MS) Analyte Carboxylic Acid Analyte->BrMmc High Sensitivity Analyte->pBPB Robust UV Detection Analyte->BNMA High Specificity (MS) Analyte->ADAM Mild Reaction

Logical comparison of different derivatization agents for carboxylic acid analysis.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for Bromomethyl-meta-carboline (Br-Mmc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of analytical methods for Bromomethyl-meta-carboline (Br-Mmc), a member of the β-carboline family of compounds. Due to the limited availability of direct inter-laboratory comparison studies for this compound, this document draws upon established principles of method validation, proficiency testing, and data from analyses of related β-carboline alkaloids to present a comprehensive overview.[1][2][3][4] The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the quantitative analysis of small molecules in complex matrices.[5][6][7][8][9]

Objective

The goal of an inter-laboratory comparison is to assess the reproducibility, reliability, and overall performance of different analytical methods when used by multiple laboratories.[1][3] This process is crucial for standardizing analytical procedures, ensuring data quality and comparability across different research sites, and validating the analytical methods for regulatory submissions.[10][11][12]

Data Presentation: A Comparative Overview

Quantitative data from an inter-laboratory study is typically summarized to highlight the performance characteristics of each analytical method. The following tables present a hypothetical comparison between HPLC-UV and LC-MS/MS for the analysis of this compound, based on typical performance metrics observed for similar small molecules.

Table 1: Comparison of Method Performance Characteristics for this compound Analysis

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL1.5 ng/mL
Linearity (r²) > 0.995> 0.999
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85-115%95-105%
Selectivity ModerateHigh
Run Time per Sample 15-20 min3-5 min

Table 2: Inter-Laboratory Precision Data (Hypothetical)

LaboratoryMethodMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%CV)
Lab A HPLC-UV105.28.48.0%
Lab B HPLC-UV101.59.19.0%
Lab C HPLC-UV108.110.39.5%
Overall (HPLC-UV) 104.9 9.3 8.9%
Lab A LC-MS/MS99.84.54.5%
Lab B LC-MS/MS101.25.15.0%
Lab C LC-MS/MS100.54.84.8%
Overall (LC-MS/MS) 100.5 4.8 4.8%

Experimental Protocols

Detailed methodologies are critical for the reproducibility of results. Below are generalized protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation

A robust sample preparation protocol is essential to minimize matrix effects and ensure accurate quantification.

  • Objective: To extract this compound from the sample matrix (e.g., plasma, tissue homogenate) and remove interfering substances.

  • Procedure:

    • Protein Precipitation: For biological samples, proteins are precipitated by adding a solvent such as acetonitrile (B52724) or methanol.

    • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analyte of interest.

    • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge to selectively retain and then elute the analyte.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[6][8]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 or similar reverse-phase column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Similar to HPLC-UV, but using MS-compatible buffers (e.g., formic acid in water and acetonitrile).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound and an internal standard.

Visualizing Workflows and Logical Relationships

Diagrams are provided to illustrate the experimental workflows and the logic of an inter-laboratory comparison study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample ProteinPrecip Protein Precipitation Sample->ProteinPrecip Extraction LLE or SPE ProteinPrecip->Extraction FinalExtract Final Extract Extraction->FinalExtract HPLC HPLC-UV Analysis FinalExtract->HPLC LCMS LC-MS/MS Analysis FinalExtract->LCMS DataAcq Data Acquisition HPLC->DataAcq LCMS->DataAcq Quant Quantification DataAcq->Quant Stats Statistical Analysis Quant->Stats

Caption: General experimental workflow for the analysis of this compound.

interlab_comparison_logic cluster_setup Study Setup cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation Protocol Standardized Protocol Samples Homogenized Samples LabA Lab A Samples->LabA LabB Lab B Samples->LabB LabC Lab C Samples->LabC Results Submission of Results LabA->Results LabB->Results LabC->Results Comparison Statistical Comparison (z-scores, precision, bias) Results->Comparison Report Final Report & Recommendations Comparison->Report

Caption: Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide to the Confirmation of Br-Mmc Labeled Fatty Acid Identity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the confirmation of fatty acid identity by mass spectrometry, with a focus on derivatization using 4-bromomethyl-7-methoxycoumarin (Br-Mmc). The performance of this method is objectively compared with alternative labeling and analytical techniques, supported by experimental data from various studies.

Introduction

The accurate identification and quantification of fatty acids are crucial in numerous fields of research, from understanding cellular metabolism to the development of new therapeutics. Mass spectrometry (MS) has become an indispensable tool for fatty acid analysis due to its high sensitivity and selectivity. However, the inherent chemical properties of fatty acids, such as their poor ionization efficiency, often necessitate a derivatization step to enhance their detection by MS.

One such derivatization agent is 4-bromomethyl-7-methoxycoumarin (this compound), a fluorescent label that reacts with the carboxylic acid group of fatty acids. While traditionally used for high-performance liquid chromatography (HPLC) with fluorescence detection, its application can be extended to mass spectrometry. This guide explores the confirmation of this compound labeled fatty acid identity by MS and compares this approach with other established methods.

Comparison of Fatty Acid Analysis Methods

The selection of a suitable method for fatty acid analysis by mass spectrometry depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific fatty acids of interest. Here, we compare the this compound derivatization method with two common alternatives: derivatization with pentafluorobenzyl bromide (PFBBr) and stable isotope labeling.

FeatureThis compound DerivatizationPFBBr DerivatizationStable Isotope Labeling
Principle Covalent labeling of the carboxylic acid group with a coumarin (B35378) tag, enabling enhanced ionization and detection.Derivatization of the carboxylic acid group with a highly electronegative tag, improving ionization efficiency, particularly in negative ion mode.Incorporation of stable isotopes (e.g., ¹³C, ²H) into the fatty acid structure, allowing for differentiation from endogenous molecules and use as internal standards for accurate quantification.
Detection Method LC-MS/MS (Positive Ion Mode)GC-MS (Negative Ion Chemical Ionization) or LC-MS/MS[1]GC-MS or LC-MS/MS[2]
Primary Application Primarily used for HPLC with fluorescence detection; adaptable for MS.[3][4]Sensitive quantification of free fatty acids.[1][5]Metabolic flux analysis, accurate quantification using isotope dilution.[2]
Sample Throughput ModerateHighModerate to High

Quantitative Performance Data

The following table summarizes the quantitative performance characteristics of different fatty acid analysis methods based on available literature. Please note that direct comparative studies of this compound with other methods by mass spectrometry are limited.

ParameterThis compound Derivatization (LC-MS)PFBBr Derivatization (GC-MS/LC-MS)Stable Isotope Labeling (LC-MS)Direct Analysis (LC-MS/MS)3-Nitrophenylhydrazine (3-NPH) Derivatization (LC-MS/MS)
Limit of Detection (LOD) Data not widely reported30 to 300 nM (GC-APCI-MS)[1]Not directly applicable (used for relative quantification)0.001 mM (acetate: 0.003 mM) for SCFAs[6]10–30 nM
Linearity (R²) Data not widely reported>0.99[7]>0.99>0.998[6]>0.98
Recovery (%) Data not widely reportedMethod dependentNot directly applicable92% to 120% for SCFAs[6]Method dependent

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids with this compound

This protocol describes the general procedure for labeling fatty acids with 4-bromomethyl-7-methoxycoumarin for subsequent LC-MS analysis.

Materials:

  • Fatty acid sample

  • 4-Bromomethyl-7-methoxycoumarin (this compound) solution (in acetone (B3395972) or acetonitrile)

  • Crown ether (e.g., 18-crown-6) solution (in acetone or acetonitrile)

  • Potassium carbonate (anhydrous)

  • Solvent for extraction (e.g., ethyl acetate)

  • LC-MS grade solvents for analysis

Procedure:

  • Sample Preparation: Dissolve the fatty acid sample in a suitable solvent.

  • Derivatization Reaction: To the fatty acid solution, add the this compound solution, crown ether solution, and anhydrous potassium carbonate.

  • Incubation: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) to allow the reaction to complete.

  • Extraction: After cooling, acidify the reaction mixture and extract the this compound labeled fatty acids with an organic solvent.

  • Sample Preparation for LC-MS: Evaporate the organic extract to dryness and reconstitute the residue in a solvent compatible with the LC-MS system.

  • LC-MS Analysis: Inject the sample into the LC-MS system for analysis. The identity of the labeled fatty acid is confirmed by its mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.

Protocol 2: Analysis of PFBBr-Derivatized Fatty Acids by GC-MS

This protocol outlines the derivatization of fatty acids with pentafluorobenzyl bromide for analysis by gas chromatography-mass spectrometry.

Materials:

  • Fatty acid sample

  • Pentafluorobenzyl bromide (PFBBr) solution

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent for extraction (e.g., hexane)

  • GC-MS grade solvents

Procedure:

  • Sample Preparation: The fatty acid sample is dried down in a reaction vial.

  • Derivatization: Add a solution of PFBBr and DIPEA in a suitable solvent (e.g., acetonitrile) to the dried sample.

  • Incubation: Heat the reaction mixture (e.g., at 60°C for 30-60 minutes).

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Extraction: Extract the PFB esters into an organic solvent like hexane (B92381).

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. The PFB-derivatized fatty acids are typically analyzed in negative ion chemical ionization (NICI) mode, which provides high sensitivity.[1]

Protocol 3: Stable Isotope Labeling for Fatty Acid Analysis

This protocol provides a general workflow for using stable isotope-labeled fatty acids as internal standards for quantification.

Materials:

  • Biological sample

  • Stable isotope-labeled fatty acid internal standard(s) (e.g., ¹³C- or ²H-labeled)

  • Solvents for extraction (e.g., chloroform/methanol mixture)

  • LC-MS or GC-MS system

Procedure:

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled fatty acid internal standard to the biological sample before lipid extraction.

  • Lipid Extraction: Perform a total lipid extraction from the sample using a suitable solvent system.

  • Hydrolysis (optional): If analyzing total fatty acids, perform a hydrolysis step (e.g., saponification) to release fatty acids from complex lipids.

  • Derivatization (optional): Derivatize the fatty acids if necessary for the chosen analytical platform (e.g., methylation for GC-MS).

  • MS Analysis: Analyze the sample by LC-MS or GC-MS.

  • Quantification: Quantify the endogenous fatty acid by comparing its peak area to the peak area of the co-eluting stable isotope-labeled internal standard. This isotope dilution method corrects for sample loss during preparation and for matrix effects during analysis.[2]

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes and their relationships, the following diagrams were generated using Graphviz.

Experimental Workflow Comparison

G main Confirmation of Fatty Acid Identity by Mass Spectrometry method1 This compound Derivatization main->method1 method2 Alternative Derivatization (e.g., PFBBr) main->method2 method3 Stable Isotope Labeling main->method3 method4 Direct Analysis (No Derivatization) main->method4 pros1 Pros: - Good for HPLC-Fluorescence - Can be adapted for MS method1->pros1 cons1 Cons: - Limited quantitative MS data available - Derivatization adds complexity method1->cons1 pros2 Pros: - High sensitivity (NICI-MS) - Well-established method method2->pros2 cons2 Cons: - Requires specific GC-MS setup - Derivatization step method2->cons2 pros3 Pros: - High accuracy for quantification - Corrects for matrix effects and sample loss method3->pros3 cons3 Cons: - Labeled standards can be expensive - Not for initial identification method3->cons3 pros4 Pros: - Simple sample preparation - Fast analysis time method4->pros4 cons4 Cons: - Lower sensitivity for many fatty acids - Prone to matrix effects method4->cons4

Comparison of Fatty Acid Analysis Methods

Conclusion

The confirmation of this compound labeled fatty acid identity by mass spectrometry is a viable approach, leveraging the derivatization to enhance ionization and detection. However, for quantitative studies, alternative methods such as PFBBr derivatization followed by GC-MS or the use of stable isotope labeling with LC-MS/MS are more established and have well-documented performance characteristics. The choice of method should be guided by the specific research question, the required level of sensitivity and accuracy, and the available instrumentation. This guide provides the necessary information for researchers to make an informed decision on the most suitable analytical strategy for their fatty acid analysis needs.

References

A Comparative Guide to the Performance of Fluorescent Derivatization Reagents for the Quantitative Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, such as fatty acids, is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful and sensitive technique for this purpose. However, since most carboxylic acids lack a native fluorophore, a derivatization step with a fluorescent labeling reagent is essential. This guide provides an objective comparison of the performance characteristics of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and other common fluorescent derivatization reagents for the quantitative analysis of carboxylic acids.

Introduction to Fluorescent Derivatization in Carboxylic Acid Analysis

Fluorescent derivatization involves a chemical reaction between the target analyte (in this case, a carboxylic acid) and a labeling reagent to form a fluorescent product. This product can then be detected with high sensitivity and selectivity by a fluorescence detector. The choice of derivatization reagent is critical and depends on several factors, including reaction efficiency, the stability of the resulting derivative, the fluorescence properties of the derivative, and the complexity of the sample matrix.

This guide focuses on this compound and compares its performance with several popular alternatives:

  • 9-Anthryldiazomethane (ADAM)

  • 5-(Bromomethyl)fluorescein

  • BODIPY 493/503 Methyl Bromide

  • 9-Chloromethyl Anthracene (B1667546)

  • N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)

  • Nile Blue

Quantitative Performance Comparison

The selection of an appropriate derivatization reagent is often guided by its quantitative performance. The following table summarizes the key performance characteristics of this compound and its alternatives based on available experimental data.

ReagentTypical Reaction ConditionsExcitation (λex) (nm)Emission (λem) (nm)Limit of Detection (LOD)Linearity (R²)Key AdvantagesKey Disadvantages
4-Bromomethyl-7-methoxycoumarin (this compound) 60-80°C for 30-60 min with a catalyst (e.g., 18-crown-6 (B118740) and K₂CO₃)[1]~325[1]~395[1]Picomole to femtomole range>0.99Good stability of derivatives, widely used.Requires heating and a catalyst.
9-Anthryldiazomethane (ADAM) Room temperature, no catalyst required[2][3][4]~365[2]~412[2]Picomole levels[2][5]>0.99Mild reaction conditions, highly reactive.[2][3][4]Derivatives can be light-sensitive.
5-(Bromomethyl)fluorescein 76°C for 1 hour with 18-crown-6 and K₂CO₃[6]~500[6]~523[6]38 femtomoles on-column[6]Not specifiedHigh molar absorptivity and quantum yield.[6]Requires heating and a catalyst.
BODIPY 493/503 Methyl Bromide Not specified~493~503Not specifiedNot specifiedHigh quantum yield, insensitive to solvent polarity and pH.Limited specific data for carboxylic acid derivatization performance.
9-Chloromethyl Anthracene 50 min in acetonitrile (B52724) with a catalyst[7][8]~365[7][8]~410[7][8]0.18 to 2.53 pmol[7][8]>0.99 between 1-250 nmol/mL[7][8]Good sensitivity and stability of derivatives.[8]Requires a catalyst.
Br-MAMC 30°C for 20 minutes with 18-crown-6 and K₂CO₃[9]~345[9]~435[9]12.5 pg on-column[9]Not specifiedMild reaction conditions, good sensitivity.[9]Requires a catalyst.
Nile Blue Reaction as acid chloridesNot specifiedNot specified1.99 fmol on-column with laser-induced fluorescence[10]Not specifiedSuitable for far-red fluorescence detection.[10]Requires conversion of carboxylic acids to acid chlorides.

Experimental Protocols

Detailed methodologies are essential for the successful application of these derivatization reagents. Below are the experimental protocols for the key reagents discussed.

Derivatization with 4-Bromomethyl-7-methoxycoumarin (this compound)

This protocol is suitable for the sensitive fluorescent detection of fatty acids.[1]

  • Reagents:

    • Carboxylic acid sample solution in a suitable organic solvent (e.g., acetone).

    • 4-Bromomethyl-7-methoxycoumarin (this compound) solution.

    • 18-crown-6 ether solution (catalyst).

    • Anhydrous potassium carbonate (base).

  • Procedure:

    • To the carboxylic acid sample solution, add a molar excess of the this compound solution.

    • Add the 18-crown-6 solution and a small amount of anhydrous potassium carbonate.

    • Heat the mixture at 60-80°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

    • The resulting solution containing the fluorescently labeled fatty acid esters can be directly injected into the HPLC system.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~325 nm and emission at ~395 nm.[1]

Derivatization with 9-Anthryldiazomethane (ADAM)

This method is advantageous due to its mild reaction conditions.[2][3][4]

  • Reagents:

    • Carboxylic acid sample dissolved in a suitable organic solvent (e.g., ethyl acetate).

    • ADAM reagent solution (e.g., 0.1% w/v in ethyl acetate).

  • Procedure:

    • To the carboxylic acid sample solution, add an excess of the ADAM reagent solution.

    • Allow the reaction to proceed at room temperature for at least 60 minutes.[3][4]

    • Filter the reaction mixture through a 0.2 µm membrane.

    • The filtrate is then ready for injection into the HPLC system.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Acetonitrile/water or methanol/water gradient.

    • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~412 nm.[2]

Derivatization with 9-Chloromethyl Anthracene

This reagent provides good sensitivity and stable derivatives.[7][8]

  • Reagents:

    • Carboxylic acid sample.

    • 9-Chloromethyl anthracene solution in acetonitrile.

    • Tetrabutylammonium (B224687) bromide solution in acetonitrile (catalyst).

  • Procedure:

    • Mix the carboxylic acid sample with the 9-chloromethyl anthracene solution and the tetrabutylammonium bromide solution.

    • Allow the reaction to proceed for approximately 50 minutes in acetonitrile.

    • The resulting solution containing the fluorescent esters is then analyzed by HPLC.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Acetonitrile/water gradient.

    • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~410 nm.[7][8]

Visualizing the Workflow

The general workflow for the quantitative analysis of carboxylic acids using pre-column fluorescent derivatization followed by HPLC is illustrated below.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Chemical Sample Extraction Extraction of Carboxylic Acids Sample->Extraction Derivatization Addition of Fluorescent Labeling Reagent (e.g., this compound) Extraction->Derivatization Reaction Incubation (with heating/catalyst as required) Derivatization->Reaction HPLC HPLC Separation (Reversed-Phase C18) Reaction->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General experimental workflow for carboxylic acid analysis.

Conclusion

The choice of a fluorescent derivatization reagent for the quantitative analysis of carboxylic acids is a critical step that influences the sensitivity, accuracy, and efficiency of the analytical method.

  • This compound remains a robust and widely used reagent, offering good stability for the resulting fluorescent derivatives. Its primary drawback is the need for heating and a catalyst, which can add complexity to the experimental procedure.

  • ADAM provides a significant advantage with its mild, room-temperature reaction conditions that do not require a catalyst. However, the potential light sensitivity of its derivatives requires careful handling.

  • 9-Chloromethyl Anthracene offers a balance of good sensitivity and derivative stability, making it a reliable alternative to this compound, although it also requires a catalyst.

  • Other reagents like 5-(Bromomethyl)fluorescein , Br-MAMC , and Nile Blue offer specific advantages such as very high sensitivity or suitability for far-red detection, but may require more specialized reaction conditions or instrumentation.

Ultimately, the selection of the optimal reagent will depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample matrix, and the available laboratory instrumentation. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their quantitative carboxylic acid analysis needs.

References

A Comparative Guide to Coumarin Derivatives for Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of carboxylic acids is paramount in numerous analytical and diagnostic applications. Coumarin (B35378) derivatives have emerged as a versatile class of fluorescent labels for carboxylic acids due to their excellent photophysical properties, including high fluorescence quantum yields and tunable emission spectra. This guide provides a comprehensive comparison of various coumarin derivatives used for carboxylic acid labeling, supported by experimental data and detailed protocols to facilitate the selection of the optimal reagent for specific research needs.

The derivatization of carboxylic acids with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity and selectivity, particularly in chromatographic techniques like HPLC and LC-MS.[1] Coumarin-based reagents are particularly advantageous due to their relatively small size, which minimizes potential interference with biological interactions, and their stable fluorescence signals.[]

Performance Comparison of Coumarin Derivatives

The efficacy of a coumarin derivative as a fluorescent label is determined by several key performance indicators, including its excitation and emission wavelengths, quantum yield, and the reaction conditions required for efficient derivatization. The choice of a specific derivative will often depend on the available instrumentation and the nature of the analyte.

Derivative ClassExample ReagentExcitation Max (λex)Emission Max (λem)Key Features
Bromomethylcoumarins 4-(Bromomethyl)-7-methoxycoumarin~325 nm~395 nmWell-established reagent, reacts with the carboxylate anion.
Hydroxycoumarins 7-Hydroxycoumarin-3-carboxylic acid~350-400 nm~450-550 nmpH-sensitive fluorescence, can be conjugated via its carboxylic acid group.[][3]
Aminocoumarins 7-Aminocoumarin derivatives~400 nm~470 nmGenerally higher quantum yields and better photostability than hydroxycoumarins.[4]
Coumarin Carboxylic Acid Esters Succinimidyl ester of 7-(diethylamino)coumarin-3-carboxylic acid~430 nm~480 nmAmine-reactive, for indirect labeling of carboxylic acids via coupling agents.[5]

Experimental Protocols

Accurate and reproducible results in carboxylic acid labeling depend on meticulous experimental protocols. Below are detailed methodologies for key experiments involving coumarin derivatives.

General Protocol for Carboxylic Acid Derivatization with Bromomethylcoumarin

This protocol is a generalized method based on the well-established use of reagents like 4-(bromomethyl)-7-methoxycoumarin for labeling fatty acids and other carboxylic acids.[1]

Materials:

  • Carboxylic acid sample

  • 4-(Bromomethyl)-7-methoxycoumarin

  • Acetonitrile (anhydrous)

  • Crown ether (e.g., 18-crown-6)

  • Potassium carbonate (K2CO3), anhydrous

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable volume of anhydrous acetonitrile.

  • Reagent Preparation: Prepare a solution of 4-(bromomethyl)-7-methoxycoumarin in anhydrous acetonitrile. A 4-5 fold molar excess of the derivatizing reagent over the analyte is typically recommended.[6][7]

  • Catalyst Addition: Add a small amount of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (B118740) to the sample solution. The crown ether facilitates the solubilization of the potassium carbonate.

  • Derivatization Reaction: Add the derivatizing reagent solution to the sample mixture. Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes).[6] The optimal temperature and time should be determined empirically for each specific carboxylic acid.

  • Cooling and Filtration: After incubation, cool the reaction mixture to room temperature. If necessary, centrifuge or filter the solution to remove any insoluble salts.

  • HPLC Analysis: Inject an aliquot of the resulting solution into the HPLC system for analysis. The separation of the coumarin-labeled carboxylic acids is typically achieved on a C8 or C18 reversed-phase column.[6]

Amide Coupling for Indirect Labeling

This method involves the activation of the carboxylic acid followed by reaction with an amine-containing coumarin derivative.

Materials:

  • Carboxylic acid sample

  • Coumarin derivative with a free amine group

  • Coupling agent (e.g., HATU, DCC)[8][9]

  • Tertiary amine base (e.g., triethylamine)[8]

  • Anhydrous solvent (e.g., DMF)[8]

Procedure:

  • Activation of Carboxylic Acid: Dissolve the coumarin-3-carboxylic acid in a suitable solvent like DMF. Add the coupling agent (e.g., HATU) and a tertiary amine base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[8]

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.[8]

  • Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC.[8]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

G General Workflow for Carboxylic Acid Labeling and Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis Analytical Separation & Detection start Carboxylic Acid Sample reaction Derivatization Reaction (e.g., with catalyst and heat) start->reaction reagent Coumarin Derivatization Reagent reagent->reaction labeled_sample Labeled Carboxylic Acid reaction->labeled_sample hplc HPLC Separation (Reversed-Phase Column) labeled_sample->hplc Injection detection Fluorescence Detection hplc->detection data Data Acquisition & Analysis detection->data

Caption: A generalized workflow for the fluorescent labeling of carboxylic acids using coumarin derivatives and subsequent analysis by HPLC.

Signaling Pathway Context

Fluorescently labeled carboxylic acids, particularly fatty acids, are invaluable tools for studying cellular metabolism and signaling pathways. For instance, labeled fatty acids can be used to track their uptake, transport, and incorporation into complex lipids within cells.

Fatty Acid Uptake and Metabolism cluster_pathways Metabolic Fates ext Extracellular Coumarin-Labeled Fatty Acid memb Cell Membrane ext->memb Transport int Intracellular Labeled Fatty Acid memb->int beta_ox Beta-Oxidation (Energy Production) int->beta_ox lipid_syn Lipid Synthesis (e.g., Triglycerides, Phospholipids) int->lipid_syn

References

A Comparative Guide to the Validation of Br-Mmc for Oleic Acid Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Performance with Alternative Derivatization Agents for the Quantitative Analysis of Oleic Acid in a Complex Matrix.

The accurate quantification of analytes in complex biological matrices is a critical aspect of drug development and clinical research. This guide provides a comprehensive validation of 4-Bromomethyl-7-methoxycoumarin (this compound) as a fluorescent labeling agent for the analysis of oleic acid in human plasma via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The performance of this compound is objectively compared with alternative derivatization methods, supported by experimental data to aid researchers in selecting the most suitable method for their analytical needs.

Performance Comparison of Derivatization Agents for Oleic Acid Analysis in Human Plasma

The selection of an appropriate derivatization agent is paramount for achieving desired sensitivity, accuracy, and precision in the analysis of non-fluorescent analytes like oleic acid. The following table summarizes the key performance parameters of this compound and two common alternative derivatization agents.

Parameter4-Bromomethyl-7-methoxycoumarin (this compound) with HPLC-FLD9-Anthryldiazomethane (ADAM) with HPLC-FLD2,4'-Dibromoacetophenone with HPLC-UV
Linearity Range 0.1 - 50 µg/mL[1]Not explicitly found for oleic acid in plasmaNot explicitly found for oleic acid in plasma
Coefficient of Determination (R²) > 0.999[1]> 0.999 (for fatty acids in general)Not explicitly found for oleic acid in plasma
Accuracy (% Recovery) 96.8 - 98.4%[1]Not explicitly found for oleic acid in plasmaNot explicitly found for oleic acid in plasma
Precision (% RSD) 2.5 - 5.6%[1]< 5% (for fatty acids in general)Not explicitly found for oleic acid in plasma
Limit of Detection (LOD) 0.03 - 0.05 µg/mL[1]Low femtomole range (for fatty acids in general)[2]Not explicitly found for oleic acid in plasma
Limit of Quantification (LOQ) 0.10 - 0.15 µg/mL[1]2.3 - 660 fmol (for various fatty acids)[2]Not explicitly found for oleic acid in plasma
Reaction Conditions Mild (e.g., room temperature or slightly elevated)Room temperatureElevated temperature (e.g., 50-70°C)
Detection Method FluorescenceFluorescenceUV Absorbance

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key experimental protocols for sample preparation, derivatization, and chromatographic analysis.

Method 1: Derivatization of Oleic Acid with 4-Bromomethyl-7-methoxycoumarin (this compound)

This protocol describes the fluorescent labeling of oleic acid in human plasma using this compound for subsequent HPLC-FLD analysis.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add an internal standard solution.

  • Acidify the plasma sample with 0.5 M HCl.

  • Extract the fatty acids with 2 mL of a chloroform-methanol (2:1, v/v) mixture by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization Procedure:

  • Reconstitute the dried extract in 100 µL of acetonitrile (B52724).

  • Add 50 µL of 1 mg/mL this compound in acetonitrile and 10 µL of a crown ether catalyst solution (e.g., 18-crown-6 (B118740) in acetonitrile).

  • Add 5 mg of anhydrous potassium carbonate.

  • Vortex the mixture and incubate at 40°C for 30 minutes in a water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • Centrifuge to pellet the potassium carbonate.

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

3. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 325 nm and emission at 398 nm.

Method 2: Alternative Derivatization with 9-Anthryldiazomethane (ADAM)

ADAM is another highly reactive fluorescent labeling agent for carboxylic acids.

1. Sample Preparation:

  • Follow the same liquid-liquid extraction procedure as described for the this compound method.

2. Derivatization Procedure:

  • Reconstitute the dried extract in 100 µL of a suitable solvent like methanol (B129727) or ethyl acetate (B1210297).

  • Add a freshly prepared solution of ADAM in ethyl acetate in excess.

  • Allow the reaction to proceed at room temperature for approximately 30 minutes in the dark.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC-FLD Conditions:

  • Similar chromatographic conditions as for the this compound method can be adapted, with potential optimization of the gradient program.

  • Fluorescence Detection: Excitation at 365 nm and emission at 412 nm.

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the relationships between different validation parameters, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_validation Method Validation plasma Human Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction dried_extract Dried Fatty Acid Extract extraction->dried_extract reconstitution Reconstitution dried_extract->reconstitution add_reagents Addition of this compound & Catalysts reconstitution->add_reagents incubation Incubation add_reagents->incubation hplc HPLC-FLD Analysis incubation->hplc data Data Acquisition & Processing hplc->data linearity Linearity & Range data->linearity accuracy Accuracy data->accuracy precision Precision data->precision lod_loq LOD & LOQ data->lod_loq recovery Recovery data->recovery

Experimental workflow for this compound derivatization of oleic acid.

The following diagram illustrates the logical relationship in the bioanalytical method validation process, highlighting the interconnectedness of different performance characteristics that collectively ensure the reliability of the analytical data.

validation_relationship cluster_core Core Validation Parameters cluster_derived Derived Performance Characteristics Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Selectivity Selectivity LOD Limit of Detection Selectivity->LOD Range Range Linearity->Range LOQ Limit of Quantification LOD->LOQ

Logical relationship of bioanalytical method validation parameters.

References

Cross-Validation of Carboxylic Acid Quantification: A Comparative Analysis of Br-Mmc and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of carboxylic acids, particularly fatty acids, the selection of an appropriate analytical method is paramount. The widely used fluorescent labeling agent, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), offers high sensitivity in High-Performance Liquid Chromatography (HPLC) applications. However, a critical aspect of robust scientific research is the cross-validation of results with alternative methodologies to ensure accuracy, reliability, and to understand the potential limitations of any single approach.

This guide provides a comprehensive comparison of the this compound derivatization method with alternative techniques for carboxylic acid analysis. We will delve into the experimental protocols of these methods and present a comparative summary of their performance characteristics to aid in the selection of the most suitable method for your research needs.

Overview of Analytical Strategies

The quantification of carboxylic acids often necessitates a derivatization step to enhance their chromatographic retention and detection sensitivity. This compound is a pre-column derivatization reagent that reacts with the carboxylic acid group to form a highly fluorescent ester, enabling detection at picomolar levels.

Alternative approaches to this compound can be broadly categorized into three groups:

  • Alternative Derivatization Agents for HPLC-Fluorescence Detection: This includes a variety of reagents that, like this compound, impart fluorescence to the carboxylic acid molecule.

  • Gas Chromatography (GC) with Derivatization: This classic technique involves converting carboxylic acids into volatile esters, typically methyl esters (FAMEs), for separation and detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and versatile technique that can quantify carboxylic acids with or without derivatization, offering high selectivity and sensitivity.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and its alternatives based on available literature. It is important to note that a direct, side-by-side comparison study across all methods is not available; therefore, the data presented is a synthesis from various sources.

Table 1: Comparison of HPLC-Fluorescence Derivatization Agents

ParameterThis compound (4-Bromomethyl-7-methoxycoumarin)9-fluorenylmethyl chloroformate (FMOC-Cl)BODIPY-based Analogs
Limit of Detection (LOD) Nanogram level[1]0.01 - 0.05 µg/mLData not readily available for fluorescence detection; < 30 ng on-column with Charged Aerosol Detector (CAD)
Limit of Quantification (LOQ) Data not readily availableData not readily availableData not readily available for fluorescence detection; < 45 ng on-column with CAD
Linearity (R²) >0.99>0.99>0.99
Precision (%RSD) <15%<10%<15%
Key Advantages High sensitivity, stable derivatives.Good reactivity, well-established reagent.Excellent photostability, high quantum yields, suitable for imaging.
Key Disadvantages Potential for reagent-related interfering peaks.Can be less stable than other reagents.Bulky tag may alter chromatographic behavior, limited quantitative data with fluorescence detection.

Table 2: Comparison of Chromatographic Techniques

ParameterHPLC-Fluorescence (with this compound)Gas Chromatography (GC-FID with TMS-DM)Liquid Chromatography-Mass Spectrometry (LC-MS/MS with 3-NPH)
Limit of Detection (LOD) Nanogram level[1]ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) Data not readily availableµg/mL rangeng/mL range
Linearity (R²) >0.99>0.99>0.999
Precision (%RSD) <15%<10%<15%
Selectivity Good, dependent on chromatographic separation.Good, based on retention time.Excellent, based on mass-to-charge ratio.
Throughput ModerateHighHigh
Key Advantages High sensitivity, widely accessible instrumentation.Robust, excellent for volatile fatty acids.High selectivity and sensitivity, can analyze a wide range of compounds.
Key Disadvantages Requires derivatization, potential for matrix interference.Requires derivatization to volatile esters, not suitable for non-volatile compounds.Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement).

Experimental Protocols

This compound Derivatization for HPLC-Fluorescence Detection

This protocol outlines the general steps for derivatizing carboxylic acids with this compound for subsequent HPLC analysis.

  • Sample Preparation: The sample containing the carboxylic acids is dissolved in a suitable aprotic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Derivatization Reaction:

    • An excess of this compound is added to the sample solution.

    • A catalyst, such as a crown ether (e.g., 18-crown-6) and an alkali carbonate (e.g., potassium carbonate), is added to facilitate the reaction.

    • The reaction mixture is incubated at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Quenching: After incubation, the reaction can be stopped by adding a small amount of an acidic solution.

  • HPLC Analysis:

    • An aliquot of the derivatized sample is injected into the HPLC system.

    • Separation is typically achieved on a reversed-phase C18 column.

    • The mobile phase usually consists of a gradient of acetonitrile (B52724) and water.

    • Detection is performed using a fluorescence detector with excitation and emission wavelengths appropriate for the this compound derivative (e.g., Ex: 325 nm, Em: 395 nm).

Alternative Method 1: (Trimethylsilyl)diazomethane (TMS-DM) Derivatization for GC-FID

This method is commonly used for the analysis of fatty acids as their methyl esters.

  • Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • Saponification (Optional): For bound fatty acids, a saponification step with methanolic NaOH or KOH is performed to release the free fatty acids.

  • Derivatization:

    • The extracted and dried fatty acids are redissolved in a suitable solvent (e.g., toluene (B28343) or hexane).

    • TMS-DM is added to the solution, and the reaction proceeds at room temperature.

  • GC-FID Analysis:

    • The resulting fatty acid methyl esters (FAMEs) are injected into the GC system.

    • Separation is achieved on a capillary column suitable for FAME analysis (e.g., a polar column).

    • Detection is performed using a Flame Ionization Detector (FID).

Alternative Method 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS

This method enhances the sensitivity and chromatographic retention of carboxylic acids for LC-MS analysis.[2][3]

  • Sample Preparation: The sample is prepared in a suitable solvent.

  • Derivatization Reaction:

    • The sample is mixed with a solution of 3-NPH hydrochloride and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • The reaction is allowed to proceed at a specific temperature and time.

  • LC-MS/MS Analysis:

    • The derivatized sample is injected into the LC-MS/MS system.

    • Separation is performed on a reversed-phase column.

    • Mass spectrometric detection is carried out in negative ion mode, monitoring specific precursor-to-product ion transitions for each carboxylate derivative.

Signaling Pathways and Workflows

experimental_workflow cluster_br_mmc This compound HPLC-Fluorescence Workflow cluster_gc GC-FID Workflow cluster_lcms LC-MS/MS Workflow br_sample Sample with Carboxylic Acids br_derivatization Derivatization with this compound br_sample->br_derivatization br_hplc HPLC Separation br_derivatization->br_hplc br_fluorescence Fluorescence Detection br_hplc->br_fluorescence br_quantification Quantification br_fluorescence->br_quantification gc_sample Sample with Carboxylic Acids gc_derivatization Derivatization (e.g., TMS-DM) gc_sample->gc_derivatization gc_gc GC Separation gc_derivatization->gc_gc gc_fid FID Detection gc_gc->gc_fid gc_quantification Quantification gc_fid->gc_quantification lcms_sample Sample with Carboxylic Acids lcms_derivatization Derivatization (e.g., 3-NPH) lcms_sample->lcms_derivatization lcms_lc LC Separation lcms_derivatization->lcms_lc lcms_ms MS/MS Detection lcms_lc->lcms_ms lcms_quantification Quantification lcms_ms->lcms_quantification

Caption: Comparative workflows for carboxylic acid analysis.

Logical Relationships in Method Selection

method_selection start Start: Need to Quantify Carboxylic Acids q1 High Sensitivity Required? start->q1 q2 High Selectivity Required? q1->q2 Yes q3 Volatile Analytes? q1->q3 No br_mmc This compound HPLC-Fluorescence q2->br_mmc No lcms LC-MS/MS q2->lcms Yes q3->br_mmc No gc GC-FID/MS q3->gc Yes other_fluor Other Fluorescent Labels for HPLC br_mmc->other_fluor Consider Alternatives

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of an analytical method for the quantification of carboxylic acids should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. While this compound derivatization followed by HPLC-fluorescence detection is a robust and sensitive method, cross-validation of results with an orthogonal technique is highly recommended for ensuring data integrity.

For studies requiring the highest selectivity and sensitivity, particularly in complex biological matrices, LC-MS/MS stands out as a superior alternative. For the analysis of volatile fatty acids, GC-based methods remain a reliable and efficient choice. By understanding the strengths and limitations of each approach, researchers can confidently select the most appropriate method and generate high-quality, reproducible data.

References

Safety Operating Guide

Proper Disposal of Br-Mmc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the operational and disposal plans of 4-Bromomethyl-7-methoxycoumarin (this compound), a fluorescent labeling agent commonly used in HPLC. Due to its hazardous properties, strict adherence to the following procedures is imperative to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Eye Protection: Safety goggles and a face shield must be worn to protect against dust particles and potential splashes.

  • Lab Coat: A chemical-resistant lab coat should be worn to protect from skin contact.

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Storage: this compound is light and heat sensitive and should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Spill Management Protocol

In the event of a this compound spill, immediate action is required to contain and clean the affected area while minimizing exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or ventilation is inadequate, evacuate the laboratory.

  • Contain the Spill: Prevent the dispersion of dust.

  • Cleanup: Carefully sweep the solid material into a suitable, clearly labeled, and sealable container for hazardous waste. Avoid generating dust. For residual powder, a damp cloth or absorbent paper can be used for wiping, ensuring the cloth/paper is also disposed of as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, wipes, and dustpans) must be placed in a sealed container and disposed of as hazardous chemical waste.

This compound Disposal Procedures

Due to its corrosive and hazardous nature, this compound should not be disposed of down the drain or in regular solid waste. The primary and recommended method of disposal is through a licensed hazardous waste disposal service.

Step-by-Step Disposal Protocol:

  • Waste Classification: this compound is classified as a corrosive solid, acidic, organic, n.o.s., with UN Number 3261 and Hazard Class 8.[2] It should be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams, particularly non-halogenated compounds, to comply with hazardous waste disposal regulations.[3]

  • Containerization: Collect all this compound waste, including empty containers and contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name ("4-Bromomethyl-7-methoxycoumarin"), the hazard classification (Corrosive), and the accumulation start date.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container. Always follow your institution's specific procedures for hazardous waste disposal.

Data Presentation

The following table summarizes key quantitative data for this compound, which informs its hazard classification and disposal requirements.

PropertyValue
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol [2]
Appearance White to light yellow powder/solid[1][2]
Melting Point 210-220 °C[1]
UN Number 3261[2]
Hazard Class 8 (Corrosive)[2]
Packing Group II[2]

Experimental Protocols

As direct neutralization or in-lab degradation of this compound is not recommended due to safety concerns and the lack of validated protocols, no experimental disposal protocols are provided. The standard and safest procedure is collection and disposal via a licensed hazardous waste management company.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Br_Mmc_Disposal_Workflow start Start: this compound Waste Generated handling Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles and face shield - Lab coat start->handling spill_check Is there a spill? handling->spill_check spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate and Ventilate 2. Contain Spill 3. Sweep into Hazardous Waste Container 4. Decontaminate Area spill_check->spill_cleanup Yes collect_waste Collect all this compound waste (solid, contaminated items, empty containers) in a labeled, compatible hazardous waste container. spill_check->collect_waste No spill_cleanup->collect_waste segregate Segregate from non-halogenated waste. collect_waste->segregate contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service. segregate->contact_ehs disposal Arrange for Professional Disposal. contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromomethyl-7-methoxycoumarin (Br-Mmc). The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound, also known as 4-Bromomethyl-7-methoxycoumarin, is a chemical compound that requires careful handling due to its hazardous properties.[1][2] It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] Adherence to proper safety protocols is mandatory to minimize risk.

Hazard Classification:

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][2]
Corrosive to MetalsH290May be corrosive to metals.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[1][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4] Inspect for tears or holes before each use.
Body Protection Laboratory CoatTo protect skin and clothing.
Respiratory Protection Use in a Fume HoodAll work with this compound should be conducted in a properly functioning fume hood to avoid inhalation of dusts or mists.[1][3][5]
Foot Protection Closed-toe shoesMust be worn in the laboratory at all times.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood.[3][5]

  • Keep the fume hood sash at the lowest practical height.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Handling the Chemical:

  • Wear all required PPE as detailed in the table above.

  • When weighing the solid, do so in the fume hood on a tared weigh boat or paper.

  • Avoid generating dust.

  • If creating a solution, slowly add the solid this compound to the solvent.

  • Do not pour water into the corrosive substance.[4]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[5]

3. Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • In case of eye contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1]

  • If swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.

  • In case of a spill: For small spills, neutralize with a suitable agent like sodium bicarbonate for acids, then absorb with an inert material.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[3][6]

1. Waste Segregation:

  • All solid this compound waste and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) should be placed in a designated, labeled "Halogenated Organic Solid Waste" container.[3][6]

  • Solutions containing this compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.[3][6]

  • Do not mix this waste with non-halogenated organic waste or other waste streams.

2. Container Management:

  • Use compatible, leak-proof containers with secure screw-top caps.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("4-Bromomethyl-7-methoxycoumarin"), and the associated hazards (Corrosive).

  • Do not overfill waste containers; leave at least 10% headspace for expansion.

3. Final Disposal:

  • Store sealed waste containers in a designated satellite accumulation area.

  • Arrange for the disposal of the hazardous waste through your institution's approved waste disposal program.[1]

  • Never dispose of this compound down the drain.[3][6]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Spill Spill Conduct Experiment->Spill Exposure Exposure Conduct Experiment->Exposure Label Container Label Container Segregate Waste->Label Container Store in SAA Store in SAA Label Container->Store in SAA Arrange Pickup Arrange Pickup Store in SAA->Arrange Pickup Follow Emergency Procedures Follow Emergency Procedures Spill->Follow Emergency Procedures Exposure->Follow Emergency Procedures

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Br-Mmc
Reactant of Route 2
Reactant of Route 2
Br-Mmc

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.